Fmoc-Cys(Trt)-OH-d2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C37H31NO4S |
|---|---|
Molecular Weight |
587.7 g/mol |
IUPAC Name |
(2R)-3,3-dideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C37H31NO4S/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m0/s1/i25D2 |
InChI Key |
KLBPUVPNPAJWHZ-YCOHJDIPSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Foundational & Exploratory
Fmoc-Cys(Trt)-OH-d2: A Technical Guide for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties and applications of Fmoc-Cys(Trt)-OH-d2, a deuterated derivative of the widely used N-α-Fmoc-S-trityl-L-cysteine. This isotopically labeled amino acid is a critical tool in modern peptide chemistry, particularly in quantitative proteomics and the synthesis of complex therapeutic peptides.
Core Chemical Properties
This compound is the deuterium-labeled form of Fmoc-Cys(Trt)-OH, a derivative of the amino acid cysteine.[1][2] The key features of this compound are the fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and the bulky trityl (Trt) group protecting the thiol side chain.[3] The Fmoc group is base-labile, allowing for its removal under mild conditions during solid-phase peptide synthesis (SPPS), while the acid-labile trityl group prevents the unwanted oxidation of the cysteine's sulfhydryl group.[3][4]
The primary application of this compound is as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). It can also be used as a tracer in various biochemical and pharmacological studies.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C37H29D2NO4S | |
| Molecular Weight | 587.72 g/mol | |
| Appearance | White to off-white powder or crystals | |
| Purity | ≥97.0% (HPLC) | |
| Solubility | Soluble in DMF (30 mg/ml) and DMSO (30 mg/ml) | |
| Storage Temperature | 2-8°C or -20°C for long-term storage |
Note: Some properties are listed for the non-deuterated form, Fmoc-Cys(Trt)-OH, and are expected to be comparable for the deuterated analog.
Experimental Protocols
The most common application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the coupling of this compound to a resin-bound peptide chain.
Protocol: Coupling of this compound in SPPS
1. Resin Preparation:
- Swell the desired resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for a minimum of 30 minutes.
2. Fmoc Deprotection:
- Treat the resin with a 20% solution of piperidine in DMF.
- Perform this treatment twice for 10 minutes each to ensure complete removal of the Fmoc protecting group from the N-terminus of the peptide chain.
3. Washing:
- Thoroughly wash the resin to remove residual piperidine and by-products.
- A typical washing sequence is:
- 5 times with DMF.
- 3 times with dichloromethane (DCM).
4. Amino Acid Activation and Coupling:
- Prepare a solution of this compound (3 equivalents), a coupling reagent such as HCTU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
- Pre-activate this mixture for approximately 2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature.
- The progress of the coupling can be monitored using a qualitative method like the Kaiser test.
5. Post-Coupling Washing:
- After the coupling is complete, wash the resin extensively to remove unreacted reagents.
- A typical washing sequence is:
- 5 times with DMF.
- 3 times with DCM.
6. Chain Elongation:
- Repeat steps 2 through 5 for each subsequent amino acid to be added to the peptide sequence.
7. Cleavage and Deprotection:
- Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups, including the trityl group from the cysteine residue, are removed.
- This is typically achieved by treating the resin with a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers to prevent side reactions.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the solid-phase peptide synthesis workflow incorporating this compound.
References
An In-depth Technical Guide to the Structure and Synthesis of Fmoc-Cys(Trt)-OH-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of Fmoc-Cys(Trt)-OH-d2, a deuterated analogue of the commonly used protected amino acid, Fmoc-Cys(Trt)-OH. This isotopically labeled compound serves as a valuable internal standard in quantitative mass spectrometry-based proteomics and metabolomics studies, enabling precise quantification of its non-deuterated counterpart.
Chemical Structure and Properties
This compound is an N-terminally protected cysteine derivative where the thiol group is protected by a trityl (Trt) group, and two deuterium atoms replace the hydrogen atoms at the β-carbon (C3) of the cysteine residue.
Chemical Structure:
Molecular Formula: C₃₇H₂₉D₂NO₄S[1]
Molecular Weight: 587.72 g/mol [1]
CAS Number: 360565-11-3[1]
Appearance: White to off-white solid[1]
The incorporation of deuterium at the β-position provides a stable isotopic label with a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications.[1]
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the preparation of the deuterated precursor, L-cysteine-3,3-d2. This is followed by the sequential protection of the thiol and amino groups.
Synthesis of L-Cysteine-3,3-d2
The key step in the synthesis is the introduction of deuterium at the β-position of cysteine. While various methods for deuterating amino acids exist, a common approach for β-deuteration involves enzymatic or chemical methods starting from a suitable precursor. One possible synthetic route involves the use of a deuterated source in a chemical synthesis pathway.
Conceptual Experimental Protocol for L-Cysteine-3,3-d2 Synthesis:
A plausible method for the synthesis of L-Cysteine (3,3-D₂) involves chemical synthesis using precursors like serine and a sulfur source, with specific reactions to introduce deuterium.
-
Materials: L-serine, a suitable sulfur source (e.g., thioacetic acid), deuterated reducing agent (e.g., sodium borodeuteride), and appropriate solvents and reagents for subsequent reaction steps.
-
Procedure:
-
Activation of the hydroxyl group of L-serine.
-
Nucleophilic substitution with a sulfur-containing nucleophile.
-
Reduction of an intermediate functional group using a deuterated reducing agent to introduce the two deuterium atoms at the β-position.
-
Hydrolysis to yield L-cysteine-3,3-d2.
-
Purification of the final product, for example, by ion-exchange chromatography.
-
Synthesis of this compound
Once L-cysteine-3,3-d2 is obtained, the subsequent protection steps can be carried out based on established protocols for the non-deuterated analogue. The general workflow involves the protection of the thiol group with a trityl group followed by the protection of the amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group.
Experimental Protocol:
-
Step 1: S-Tritylation of L-Cysteine-3,3-d2
-
Dissolve L-cysteine-3,3-d2 hydrochloride in anhydrous N,N-dimethylformamide (DMF).
-
Add triphenylmethyl chloride (trityl chloride) to the solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) for 24 hours at room temperature.
-
Precipitate the product by adding an aqueous solution of sodium acetate.
-
Filter the white precipitate, wash with water, and then stir in acetone at an elevated temperature (e.g., 50 °C) for purification.
-
Filter and dry the resulting H-Cys(Trt)-OH-d2.
-
-
Step 2: N-Fmoc Protection of H-Cys(Trt)-OH-d2
-
Suspend H-Cys(Trt)-OH-d2 in a suitable solvent system, such as a mixture of dioxane and water.
-
Add a base, such as sodium bicarbonate, to the suspension.
-
Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dioxane dropwise while maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and purify by recrystallization or column chromatography.
-
The overall synthesis workflow can be visualized as follows:
Quantitative Data
The following table summarizes the key quantitative data for this compound and its non-deuterated analogue for comparison.
| Property | This compound | Fmoc-Cys(Trt)-OH |
| Molecular Formula | C₃₇H₂₉D₂NO₄S | C₃₇H₃₁NO₄S |
| Molecular Weight | 587.72 g/mol | 585.7 g/mol |
| CAS Number | 360565-11-3 | 103213-32-7 |
| Purity (Typical) | ≥98% (Commercially available) | ≥98% (Commercially available) |
| Solubility | DMF: ≥ 30 mg/mL; DMSO: ≥ 30 mg/mL | DMF: 30 mg/mL; DMSO: 30 mg/mL |
Characterization
The structure and purity of this compound are confirmed using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum of this compound is expected to be very similar to that of the non-deuterated compound, with the key difference being the absence of the signal corresponding to the β-protons of the cysteine residue. The characteristic signals for the Fmoc and trityl groups will be present.
-
¹³C NMR: The ¹³C NMR spectrum will also be similar to the non-deuterated analogue. The signal for the β-carbon will be present but may show a slight isotopic shift and a change in multiplicity due to coupling with deuterium.
-
²H NMR: A deuterium NMR spectrum would show a signal corresponding to the deuterium atoms at the β-position, confirming successful deuteration.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for confirming the incorporation of deuterium. The mass spectrum of this compound will show a molecular ion peak that is 2 Da higher than that of the non-deuterated compound, confirming the presence of two deuterium atoms.
Applications in Research
This compound is primarily used as an internal standard in quantitative proteomics and related fields. Its application allows for the accurate and precise measurement of the corresponding non-deuterated amino acid in complex biological samples. This is particularly important in studies involving:
-
Drug Metabolism and Pharmacokinetics (DMPK): Tracking the metabolic fate of cysteine-containing drugs.
-
Biomarker Discovery: Quantifying changes in the levels of specific peptides or proteins containing cysteine.
-
Fluxomics: Studying the metabolic flux through pathways involving cysteine.
The use of a stable isotope-labeled internal standard like this compound is essential for correcting for variations in sample preparation and instrument response, leading to more reliable and reproducible quantitative results.
Handling and Storage
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment should be worn. It is recommended to store the compound at 4°C in a tightly sealed container, protected from moisture and light. For long-term storage in solution, it is advisable to store aliquots at -20°C or -80°C to minimize degradation.
References
The Role of Fmoc-Cys(Trt)-OH-d2 in Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Fmoc-Cys(Trt)-OH-d2, a deuterated amino acid derivative, and its critical application in modern biochemical research. This document details its primary function as an internal standard in quantitative mass spectrometry, offers comprehensive experimental protocols, and presents data in a structured format to facilitate understanding and implementation in a laboratory setting.
Introduction to this compound
This compound is the deuterium-labeled form of N-α-(9-fluorenylmethoxycarbonyl)-S-trityl-L-cysteine. In this molecule, two hydrogen atoms on the β-carbon of the cysteine side chain are replaced with deuterium (d2). This isotopic labeling is the key to its primary application in biochemistry.
The non-deuterated parent compound, Fmoc-Cys(Trt)-OH, is a cornerstone reagent in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection for the N-terminus of the amino acid, while the bulky trityl (Trt) group offers acid-labile protection for the reactive thiol side chain of cysteine. This protection scheme is fundamental to the controlled, stepwise assembly of peptide chains.
The introduction of deuterium atoms creates a stable, heavier isotopologue of this essential building block. While chemically identical to its non-deuterated counterpart in terms of reactivity, the mass difference imparted by the deuterium labels allows for its use as an internal standard in mass spectrometry-based quantitative analyses.
Core Application: Internal Standard in Quantitative Mass Spectrometry
The principal application of this compound in biochemistry is as an internal standard for the accurate quantification of cysteine-containing peptides and proteins in complex biological samples. This is particularly crucial in fields such as proteomics, metabolomics, and pharmacokinetic studies of peptide-based drugs.
Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry because they closely mimic the analyte of interest throughout the entire analytical workflow, including sample preparation, chromatography, and ionization. By adding a known amount of the deuterated standard to a sample, any variations in sample handling or instrument response that affect the analyte will also equally affect the internal standard. This allows for precise and accurate ratiometric quantification.
This compound can be incorporated into a synthetic peptide that is identical in sequence to a target peptide of interest. This "heavy" peptide is then spiked into a biological sample (e.g., cell lysate, plasma) at a known concentration. Following enzymatic digestion of the sample proteins, the resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer can distinguish between the "light" (endogenous) and "heavy" (spiked) peptides based on their mass difference. The ratio of the signal intensities of the heavy and light peptides is then used to calculate the absolute concentration of the endogenous peptide.
Data Presentation: Quantitative Analysis of a Target Peptide
To illustrate the application of this compound, consider a hypothetical experiment to quantify the concentration of a specific cysteine-containing peptide, "Peptide-X," in a cell lysate under different treatment conditions. A synthetic, deuterated version of Peptide-X, incorporating this compound during its synthesis, is used as the internal standard.
| Sample ID | Treatment Condition | Peak Area (Endogenous Peptide-X) | Peak Area (Deuterated Peptide-X Internal Standard) | Calculated Concentration of Endogenous Peptide-X (fmol/µg protein) |
| Control-1 | Untreated | 1.25 x 10^6 | 2.50 x 10^6 | 50.0 |
| Control-2 | Untreated | 1.30 x 10^6 | 2.55 x 10^6 | 51.0 |
| Control-3 | Untreated | 1.22 x 10^6 | 2.48 x 10^6 | 49.2 |
| Average Control | 1.26 x 10^6 | 2.51 x 10^6 | 50.1 | |
| Treated-1 | Drug A | 2.55 x 10^6 | 2.52 x 10^6 | 101.2 |
| Treated-2 | Drug A | 2.60 x 10^6 | 2.58 x 10^6 | 100.8 |
| Treated-3 | Drug A | 2.48 x 10^6 | 2.49 x 10^6 | 99.6 |
| Average Treated | 2.54 x 10^6 | 2.53 x 10^6 | 100.5 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Synthesis of a Deuterated Peptide Standard using this compound
This protocol outlines the manual solid-phase peptide synthesis of a generic cysteine-containing peptide using this compound.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
Pre-activate a 3-fold molar excess of the desired Fmoc-amino acid (or this compound for the cysteine position) with HCTU (2.9 eq.) and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2 hours.
-
Monitor the reaction completion using a Kaiser test.
-
-
Washing: Wash the resin as in step 3.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude deuterated peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether.
-
-
Purification and Characterization: Purify the deuterated peptide by reverse-phase HPLC and confirm its identity and purity by mass spectrometry.
Quantitative Analysis of a Cysteine-Containing Peptide by LC-MS/MS
Materials:
-
Cell lysate or plasma sample
-
Synthesized deuterated peptide internal standard
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system (e.g., a triple quadrupole or high-resolution Orbitrap mass spectrometer)
Procedure:
-
Sample Preparation:
-
Lyse cells or prepare plasma samples according to standard protocols.
-
Determine the total protein concentration of the sample (e.g., using a BCA assay).
-
-
Spiking of Internal Standard: Add a known amount of the purified deuterated peptide internal standard to a defined amount of total protein from the sample.
-
Reduction and Alkylation:
-
Reduce disulfide bonds in the sample by adding DTT and incubating at 60°C for 30 minutes.
-
Alkylate free cysteine residues by adding IAM and incubating in the dark at room temperature for 30 minutes.
-
-
Enzymatic Digestion:
-
Dilute the sample to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup: Desalt the digested peptide mixture using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides and dry them under vacuum.
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Inject the sample into the LC-MS/MS system.
-
Separate the peptides using a reverse-phase HPLC column with a gradient of acetonitrile in water with 0.1% formic acid.
-
Set up the mass spectrometer to perform Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) for the specific precursor-to-fragment ion transitions of both the endogenous ("light") and the deuterated ("heavy") target peptide.
-
-
Data Analysis:
-
Integrate the peak areas for the selected transitions of both the light and heavy peptides.
-
Calculate the ratio of the peak area of the endogenous peptide to the peak area of the deuterated internal standard.
-
Determine the concentration of the endogenous peptide in the original sample by comparing this ratio to a standard curve or by direct calculation based on the known concentration of the spiked internal standard.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the key processes where this compound is utilized.
Caption: Workflow for the solid-phase synthesis of a deuterated peptide standard.
Caption: Workflow for quantitative proteomics using a deuterated peptide internal standard.
Conclusion
This compound is a specialized but invaluable tool for researchers requiring precise and accurate quantification of cysteine-containing peptides and proteins. Its application as an internal standard in mass spectrometry-based proteomics and drug development studies significantly enhances the reliability and reproducibility of quantitative data. The detailed protocols and workflows provided in this guide offer a comprehensive resource for the successful implementation of this powerful analytical technique in a research setting.
Deuterated Amino Acids in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of deuterium, a stable, heavy isotope of hydrogen, into amino acids represents a significant advancement in peptide-based drug development and research. This substitution, while seemingly minor, can profoundly alter the physicochemical properties of peptides, leading to enhanced therapeutic profiles. The increased mass of deuterium strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" slows down metabolic processes that involve the cleavage of these bonds, thereby improving the peptide's stability and pharmacokinetic properties.[1] This technical guide provides a comprehensive overview of the synthesis of deuterated amino acids, their incorporation into peptides, and the subsequent analysis of the resulting deuterated peptides, with a focus on practical applications and experimental methodologies.
Synthesis of Deuterated Amino Acids
The foundation of deuterated peptide synthesis lies in the availability of high-quality, isotopically enriched amino acid building blocks. Several methods exist for the synthesis of deuterated amino acids, broadly categorized into chemical and enzymatic approaches.
Chemical Synthesis
Chemical synthesis offers versatility in introducing deuterium at specific positions within an amino acid. Common strategies involve the use of deuterated reagents and solvents.[2] For instance, α-deuterated amino acids can be prepared by heating the corresponding amino acid with benzaldehyde in deuterated acetic acid (acetic acid-d4).[3] Another approach involves the catalytic hydrogen-deuterium exchange reaction using catalysts like Platinum on carbon (Pt/C) in the presence of deuterium oxide (D2O).[2][4]
Experimental Protocol: Synthesis of α-Deuterated DL-Amino Acids via Schiff Base Intermediate
-
Schiff Base Formation: Dissolve the amino acid and an equimolar amount of benzaldehyde in acetic acid-d4.
-
Deuterium Exchange: Heat the mixture under reflux. The acidic conditions facilitate the formation of a Schiff base, followed by tautomerization and exchange of the α-proton with a deuteron from the solvent.
-
Hydrolysis: After the exchange is complete (monitored by NMR), hydrolyze the Schiff base by adding water to regenerate the α-deuterated amino acid.
-
Purification: Purify the resulting α-deuterated DL-amino acid using standard techniques such as recrystallization or ion-exchange chromatography.
Enzymatic Synthesis
Enzymatic methods provide high stereo- and regioselectivity for deuterium incorporation, often under milder reaction conditions. Enzymes like tryptophan synthase can be used to catalyze the hydrogen-deuterium exchange of the α-proton of various amino acids. This method is particularly useful for producing enantiomerically pure deuterated amino acids.
Experimental Protocol: Enzymatic Synthesis of α-Deuterated Amino Acids using Tryptophan Synthase
-
Reaction Setup: Prepare a reaction mixture containing the desired amino acid, pyridoxal 5'-phosphate (PLP), and tryptophan synthase in a deuterated buffer (e.g., potassium phosphate in D2O) at a specific pD.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 27°C). The enzyme catalyzes the exchange of the α-proton with a deuteron from the solvent.
-
Monitoring: Monitor the progress of the deuteration by 1H NMR spectroscopy, observing the decrease in the intensity of the α-proton signal.
-
Enzyme Removal and Purification: Once the desired level of deuteration is achieved, remove the enzyme by precipitation or size-exclusion chromatography. Purify the deuterated amino acid using ion-exchange chromatography.
Incorporation of Deuterated Amino Acids into Peptides
The most common method for incorporating deuterated amino acids into a peptide sequence is Solid-Phase Peptide Synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is widely used due to its milder deprotection conditions compared to the Boc (tert-butyloxycarbonyl) strategy.
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Experimental Protocol: General Fmoc-SPPS Cycle for Deuterated Peptide Synthesis
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid or peptide by treating it with a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the Fmoc-piperidine adduct.
-
Amino Acid Coupling:
-
Activate the carboxyl group of the incoming Fmoc-protected deuterated amino acid using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA).
-
Add the activated deuterated amino acid solution to the resin and allow the coupling reaction to proceed.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent deuterated or non-deuterated amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).
-
Purification: Purify the crude deuterated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final deuterated peptide using mass spectrometry and analytical HPLC.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Applications and Advantages of Deuterated Peptides
The incorporation of deuterated amino acids can confer several advantageous properties to peptides, making them attractive candidates for therapeutic and research applications.
Enhanced Pharmacokinetic Profile
Deuteration can significantly slow down the rate of metabolic degradation by liver enzymes, leading to a longer in vivo half-life and reduced dosing frequency. This is a major advantage for peptide drugs, which are often susceptible to rapid clearance.
Table 1: Hypothetical Pharmacokinetic Parameters of a GLP-1 Agonist and its Deuterated Analog
| Parameter | GLP-1 Agonist (Non-deuterated) | Deuterated GLP-1 Agonist |
| Half-life (t1/2) | 2.5 hours | 8.0 hours |
| Clearance (CL) | 1.2 L/h | 0.4 L/h |
| Mean Residence Time (MRT) | 3.0 hours | 9.5 hours |
| Area Under the Curve (AUC) | 8.3 µgh/mL | 25.0 µgh/mL |
This table presents illustrative data to demonstrate the potential impact of deuteration on pharmacokinetic parameters. Actual values will vary depending on the specific peptide and the position and extent of deuteration.
Increased Stability
The stronger C-D bond makes deuterated peptides more resistant to enzymatic cleavage by proteases, further contributing to their extended duration of action.
Deuteration of nonexchangeable protons can influence the thermal stability of peptides and proteins. Studies have shown that deuteration can lead to a measurable decrease in the melting temperature (Tm), indicating a change in the global stability of the molecule.
Table 2: Thermal Stability of a Villin Headpiece Subdomain (HP36) and its Deuterated Analog
| Protein | Melting Temperature (Tm) by DSC |
| Protonated HP36 | 71.0 ± 0.05 °C |
| Perdeuterated HP36 | 68.7 ± 0.06 °C |
Data from differential scanning calorimetry (DSC) experiments.
Reduced Racemization
Racemization, the conversion of a chiral amino acid from one enantiomer to a mixture of both, can be a significant issue in peptide synthesis and can negatively impact biological activity. Deuteration at the α-carbon of an amino acid can reduce the rate of racemization.
Altered Aggregation Properties
Deuteration can influence the aggregation kinetics of peptides, which is particularly relevant for amyloidogenic peptides like amyloid-beta (Aβ).
Experimental Protocol: Thioflavin T (ThT) Aggregation Assay for Deuterated Aβ Peptides
-
Sample Preparation: Prepare solutions of the deuterated and non-deuterated Aβ peptides in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
ThT Working Solution: Prepare a working solution of Thioflavin T in the same buffer.
-
Assay Setup: In a multi-well plate, mix the peptide solutions with the ThT working solution.
-
Fluorescence Monitoring: Monitor the fluorescence intensity over time using a plate reader with excitation at approximately 440 nm and emission at approximately 482 nm. An increase in fluorescence indicates the formation of amyloid fibrils.
-
Data Analysis: Plot the fluorescence intensity against time to obtain aggregation curves. From these curves, parameters such as the lag time and the maximum fluorescence intensity can be determined to compare the aggregation kinetics of the deuterated and non-deuterated peptides.
Analysis of Deuterated Peptides
A suite of analytical techniques is employed to characterize deuterated peptides and to understand the structural and dynamic consequences of deuteration.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the incorporation of deuterium and for studying the conformational dynamics of deuterated peptides. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for probing protein and peptide structure and dynamics in solution.
Experimental Protocol: Bottom-up HDX-MS
-
Deuterium Labeling: Incubate the peptide in a deuterated buffer (D2O) for various time points.
-
Quenching: Stop the exchange reaction by lowering the pH and temperature.
-
Proteolytic Digestion: Digest the deuterated peptide into smaller fragments using an acid-stable protease like pepsin.
-
LC-MS Analysis: Separate the peptide fragments using liquid chromatography (LC) and analyze them by mass spectrometry (MS).
-
Data Analysis: Determine the amount of deuterium incorporated into each peptide fragment by measuring the mass shift. This provides information about the solvent accessibility of different regions of the peptide.
Caption: Experimental workflow for hydrogen-deuterium exchange mass spectrometry (HDX-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. Deuteration can simplify complex NMR spectra, aiding in structural elucidation.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal stability of peptides by determining their melting temperature (Tm). This technique is valuable for comparing the stability of deuterated and non-deuterated peptides.
Case Study: Deuterated GLP-1 Receptor Agonists and Cellular Signaling
Glucagon-like peptide-1 (GLP-1) receptor agonists are an important class of drugs for the treatment of type 2 diabetes and obesity. Deuteration of these peptides can enhance their therapeutic efficacy. The GLP-1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gsα subunit, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).
Caption: Simplified signaling pathway of a deuterated GLP-1 receptor agonist.
The prolonged action of a deuterated GLP-1 agonist leads to sustained activation of this pathway, resulting in enhanced glucose-dependent insulin secretion.
Conclusion
The use of deuterated amino acids in peptide synthesis is a powerful strategy for improving the therapeutic potential of peptide-based drugs. By enhancing pharmacokinetic properties, increasing stability, and influencing aggregation, deuteration offers a versatile tool for medicinal chemists and drug developers. The experimental protocols and analytical techniques outlined in this guide provide a framework for the successful synthesis, incorporation, and characterization of deuterated peptides, paving the way for the development of next-generation peptide therapeutics with improved efficacy and patient compliance.
References
- 1. lifetein.com [lifetein.com]
- 2. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Isotopic Labeling with Fmoc-Cys(Trt)-OH-d2: A Technical Guide for Quantitative Proteomics and Drug Development
An in-depth guide for researchers, scientists, and drug development professionals on the application of deuterium-labeled cysteine in solid-phase peptide synthesis and its use as an internal standard for precise quantification in mass spectrometry-based assays.
Introduction
In the fields of proteomics, drug discovery, and clinical diagnostics, accurate and reproducible quantification of peptides and proteins is paramount. Stable isotope labeling, coupled with mass spectrometry, has emerged as a gold standard for achieving this precision. Fmoc-Cys(Trt)-OH-d2 is a deuterium-labeled derivative of the commonly used protected amino acid, Fmoc-Cys(Trt)-OH. The incorporation of two deuterium atoms on the β-carbon of the cysteine residue provides a precise mass shift, enabling its use as a heavy internal standard for the quantification of its non-labeled counterpart. This technical guide provides a comprehensive overview of the synthesis of peptides using this compound, its application in quantitative assays, and the underlying principles that ensure analytical accuracy. Stable isotope labeled peptides, such as those synthesized with this compound, are chemically and physically almost identical to their endogenous counterparts, ensuring similar behavior during sample preparation, chromatography, and ionization in mass spectrometry.[1] This co-elution and co-ionization allows for the correction of experimental variability, leading to highly accurate and precise quantification.[2][3]
Core Principles of Isotopic Labeling and Quantification
The fundamental principle behind using this compound for quantification is isotope dilution mass spectrometry. A known quantity of the "heavy" peptide, synthesized with the deuterium-labeled cysteine, is spiked into a biological sample containing the "light" endogenous peptide of interest. The two forms are chemically identical and thus behave similarly during extraction, digestion, and analysis.[4][5] By comparing the signal intensities of the heavy and light peptides in the mass spectrometer, the absolute quantity of the endogenous peptide can be accurately determined.
The mass difference of 2 Da, resulting from the two deuterium atoms, is sufficient to resolve the isotopic peaks in modern mass spectrometers without significantly altering the peptide's physicochemical properties. It is important to note that while deuterium labeling is a cost-effective method, chromatographic shifts between the deuterated and non-deuterated peptides can sometimes occur, though these are typically minimal and can be accounted for during data analysis.
Data Presentation: Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₃₇H₂₉D₂NO₄S | MedChemExpress |
| Molecular Weight | 587.72 g/mol | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Storage | 4°C, sealed from moisture and light | MedChemExpress |
| Solubility | ≥ 30 mg/mL in DMF and DMSO | MedChemExpress |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Deuterium-Labeled Peptide
This protocol outlines the manual synthesis of a generic peptide containing a deuterium-labeled cysteine residue using this compound on a Rink Amide resin. The procedure is largely identical to standard Fmoc-SPPS protocols for non-labeled amino acids.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including this compound)
-
Coupling reagents: HCTU (or HATU), N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate a 3-fold molar excess of the desired Fmoc-amino acid (or this compound) with a 2.9-fold excess of HCTU and a 6-fold excess of DIPEA in DMF for 2 minutes.
-
Add the pre-activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test to ensure completion.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2) and wash the resin (step 3).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the trityl (Trt) group from the cysteine.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and isotopic enrichment of the final peptide by mass spectrometry.
-
Protocol 2: Quantitative Kinase Activity Assay using a Deuterium-Labeled Peptide Substrate
This protocol describes a general workflow for measuring the activity of a specific protein kinase in a cell lysate using a synthetically generated, deuterium-labeled peptide as an internal standard.
Materials:
-
Cell lysate containing the kinase of interest
-
Synthetic "light" peptide substrate for the kinase
-
Synthetic "heavy" deuterium-labeled peptide substrate (from Protocol 1) as an internal standard
-
Kinase reaction buffer (containing ATP and MgCl₂)
-
Quenching solution (e.g., 10% formic acid)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Prepare the cell lysate under conditions that preserve kinase activity.
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the cell lysate, kinase reaction buffer, and the "light" peptide substrate.
-
Initiate the phosphorylation reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 37°C) for a defined period.
-
-
Reaction Quenching and Internal Standard Spiking:
-
Stop the reaction by adding the quenching solution.
-
Spike a known amount of the "heavy" deuterium-labeled peptide substrate into the quenched reaction mixture.
-
-
Sample Cleanup: Desalt and concentrate the peptide sample using a suitable method (e.g., C18 ZipTips).
-
LC-MS/MS Analysis:
-
Analyze the sample by LC-MS/MS.
-
Develop a targeted method (e.g., Selected Reaction Monitoring - SRM or Parallel Reaction Monitoring - PRM) to specifically detect and quantify both the "light" (phosphorylated and unphosphorylated) and "heavy" (unphosphorylated) peptide substrates.
-
-
Data Analysis:
-
Integrate the peak areas for the light phosphorylated peptide and the heavy internal standard.
-
Calculate the ratio of the light phosphorylated product to the heavy internal standard.
-
Determine the amount of phosphorylated peptide, which is directly proportional to the kinase activity.
-
Mandatory Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
References
In-Depth Technical Guide to Fmoc-Cys(Trt)-OH and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-Fmoc-S-trityl-L-cysteine (Fmoc-Cys(Trt)-OH) and its deuterated analog, Fmoc-Cys(Trt)-OH-d2. It includes detailed information on their chemical properties, and a thorough experimental protocol for their application in solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide chemistry and drug discovery.
Core Compound Data
Fmoc-Cys(Trt)-OH is a widely used derivative of the amino acid cysteine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the thiol side chain is protected by a trityl (Trt) group. This dual protection strategy is fundamental to its application in Fmoc-based solid-phase peptide synthesis. The deuterated version, this compound, serves as a valuable tool in metabolic studies and as an internal standard for mass spectrometry-based quantification.
| Property | Fmoc-Cys(Trt)-OH | This compound |
| Molecular Formula | C₃₇H₃₁NO₄S[1][2][3] | C₃₇H₂₉D₂NO₄S[4][5] |
| Molecular Weight | 585.71 g/mol | 587.72 g/mol |
| CAS Number | 103213-32-7 | 360565-11-3 |
| Appearance | White to off-white solid | White to off-white solid |
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Cys(Trt)-OH is a critical building block in the synthesis of peptides and proteins. The Fmoc group provides temporary protection of the N-terminus, which can be removed under mild basic conditions, while the acid-labile Trt group protects the reactive thiol side chain of cysteine, preventing unwanted side reactions and disulfide bond formation during chain assembly.
Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
The following diagram illustrates the key steps in a typical Fmoc-SPPS cycle, a process central to the utilization of Fmoc-Cys(Trt)-OH.
Caption: A schematic of the Fmoc solid-phase peptide synthesis (SPPS) cycle.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the use of Fmoc-Cys(Trt)-OH in manual solid-phase peptide synthesis.
Resin Preparation and Swelling
-
Resin Selection : Choose a suitable resin based on the desired C-terminal functionality of the peptide (e.g., Wang resin for a C-terminal carboxylic acid or Rink Amide resin for a C-terminal amide).
-
Swelling : Place the resin in a fritted syringe or reaction vessel. Add dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation. After swelling, drain the DMF.
First Amino Acid Coupling (if starting from a non-preloaded resin)
-
Activation : Dissolve 3 equivalents of the first Fmoc-amino acid (e.g., Fmoc-Cys(Trt)-OH) and 2.9 equivalents of a coupling agent (e.g., HCTU) in DMF. Add 6 equivalents of a base such as N,N-diisopropylethylamine (DIPEA) and allow the mixture to pre-activate for 2 minutes.
-
Coupling : Add the activated amino acid solution to the swollen resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring : The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
-
Washing : After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
Fmoc-SPPS Cycle for Peptide Chain Elongation
This cycle is repeated for each subsequent amino acid to be added to the peptide chain.
a. Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin extensively with DMF (5-7 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.
b. Amino Acid Coupling
-
Activation : In a separate vial, dissolve 3 equivalents of the next Fmoc-protected amino acid and 2.9 equivalents of a coupling agent (e.g., HATU, HBTU, or HCTU) in DMF. Add 6 equivalents of DIPEA and pre-activate for 2 minutes.
-
Coupling : Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring : Check for reaction completion using the Kaiser test.
-
Washing : Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
Cleavage and Final Deprotection
-
Final Wash and Drying : After the final Fmoc deprotection and subsequent washing, wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation : Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides containing Trt-protected cysteine is Reagent K: trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. The Trt group on cysteine is labile to TFA and will be removed during this step.
-
Cleavage Reaction : Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 100 mg of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation and Isolation : Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding cold diethyl ether.
-
Purification : Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
This guide provides the fundamental information and protocols for the effective use of Fmoc-Cys(Trt)-OH and its deuterated analog in peptide synthesis, aiding researchers in the development of novel peptide-based therapeutics and research tools.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Fmoc-Cys(Trt)-OH-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Fmoc-Cys(Trt)-OH-d2, a deuterated derivative of the commonly used N-terminally protected cysteine for solid-phase peptide synthesis (SPPS). The information presented is crucial for optimizing its storage, handling, and application in the synthesis of cysteine-containing peptides, particularly for use as internal standards in mass spectrometry-based assays. While much of the data is derived from studies on the non-deuterated analogue, Fmoc-Cys(Trt)-OH, the isotopic labeling at the beta-carbon is not expected to significantly alter its fundamental chemical properties of solubility and stability.
Introduction
This compound is a critical building block in peptide chemistry, valued for its role in introducing a protected cysteine residue into a peptide sequence. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, while the bulky trityl (Trt) group shields the reactive thiol side chain, preventing unwanted side reactions during peptide synthesis. The deuterium labeling offers a stable isotopic signature, making it an ideal internal standard for quantitative analysis of peptides. Understanding its solubility and stability is paramount for its effective use, ensuring reproducibility and high quality in peptide synthesis and analytical applications.
Data Presentation
Solubility Data
The solubility of this compound, much like its non-deuterated counterpart, is largely dictated by the large, hydrophobic trityl and Fmoc groups. It is generally soluble in a range of polar aprotic organic solvents commonly used in peptide synthesis and analytical chemistry.
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility | Molar Concentration (mM) |
| Dimethylformamide (DMF) | ≥ 30 mg/mL[1] | ≥ 51.04 |
| Dimethyl sulfoxide (DMSO) | ≥ 30 mg/mL[1] | ≥ 51.04 |
| Chloroform | Soluble[2] | - |
| Dichloromethane (DCM) | Soluble[2] | - |
| Ethyl Acetate | Soluble[2] | - |
| Acetone | Soluble | - |
| Aqueous Media | Insoluble | - |
Note: "≥" indicates that the saturation point was not reached at the specified concentration.
Stability Profile
The stability of this compound is a critical factor for its storage and handling. The primary points of instability are the acid-labile S-trityl group and the potential for racemization at the chiral center.
Table 2: Stability of this compound under Various Conditions
| Condition | Observation |
| Storage (Solid) | |
| 4°C (sealed, dark, dry) | Stable for extended periods. |
| Storage (In Solution) | |
| -20°C in DMF/DMSO | Stable for at least 1 month. |
| -80°C in DMF/DMSO | Stable for at least 6 months. |
| pH | |
| Acidic (e.g., Trifluoroacetic acid) | The S-trityl group is highly labile and is cleaved to yield a free thiol. |
| Neutral | Generally stable. |
| Basic (e.g., Piperidine) | The Fmoc group is cleaved. The S-trityl group is stable. Potential for racemization and β-elimination side reactions. |
| Temperature | |
| Elevated temperatures | May promote degradation and racemization, especially in solution. |
| Light | |
| UV exposure | No specific data found, but protection from light is generally recommended for complex organic molecules. |
Experimental Protocols
The following are detailed methodologies for key experiments related to the solubility and stability of this compound.
Protocol for Determining Solubility
Objective: To determine the solubility of this compound in various organic solvents.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMF, DMSO, DCM, Acetonitrile)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.
-
Analyze the diluted solution by a validated HPLC method to determine the concentration of the dissolved this compound.
-
Calculate the solubility in mg/mL or mol/L.
Protocol for Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method to assess the stability of this compound and separate it from potential degradation products.
Materials:
-
This compound
-
HPLC grade solvents (Acetonitrile, Water, Trifluoroacetic acid)
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
-
HPLC system with a diode array detector (DAD) or UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Method Development:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Develop a gradient elution method (e.g., 5% to 95% B over 30 minutes) to achieve good separation of the parent compound from any degradation products.
-
Set the detection wavelength to the λmax of this compound (typically around 265 nm and 301 nm for the Fmoc group).
-
-
Forced Degradation Studies:
-
Expose solutions of this compound to various stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 60°C for 48 hours (solid and solution).
-
Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
-
Analysis:
-
Analyze the stressed samples by the developed HPLC method.
-
Assess the peak purity of the main peak to ensure it is free from co-eluting degradants.
-
Identify and quantify the degradation products.
-
Protocol for Assessing Racemization
Objective: To determine the extent of racemization of this compound under conditions relevant to peptide synthesis.
Materials:
-
This compound
-
Coupling reagents (e.g., HBTU, HATU)
-
Bases (e.g., DIPEA, TMP)
-
Chiral HPLC column or a validated chiral derivatization method followed by standard HPLC analysis.
Methodology:
-
Sample Preparation:
-
Simulate a coupling reaction by dissolving this compound with a coupling reagent and a base in DMF.
-
Allow the reaction to proceed for a typical coupling time (e.g., 1-2 hours).
-
Quench the reaction.
-
-
Chiral Analysis:
-
Analyze the sample using a chiral HPLC method capable of separating the L- and D-enantiomers of Fmoc-Cys(Trt)-OH.
-
Alternatively, derivatize the amino acid with a chiral reagent (e.g., Marfey's reagent) and analyze the resulting diastereomers by standard reversed-phase HPLC.
-
-
Quantification:
-
Integrate the peak areas of the L- and D-enantiomers to determine the percentage of racemization.
-
Mandatory Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Potential Degradation and Side Reaction Pathways
Caption: Key degradation and side reaction pathways for this compound.
Conclusion
This technical guide provides essential information on the solubility and stability of this compound. The provided data and protocols are intended to assist researchers in the effective handling and application of this important reagent in peptide synthesis and analysis. While the deuteration is not expected to significantly impact these properties, it is always recommended to perform in-house verification for critical applications. Proper storage and careful consideration of the chemical environment are key to maintaining the integrity and performance of this compound.
References
An In-depth Technical Guide to Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient chemical synthesis of peptides and small proteins. Developed by R. Bruce Merrifield, who was awarded the Nobel Prize in Chemistry in 1984 for this work, SPPS revolutionized the field by anchoring the growing peptide chain to an insoluble solid support.[1] This innovation simplifies the purification process, as excess reagents and soluble byproducts can be removed by simple filtration and washing, eliminating the need for tedious purification of intermediates.[2][3] The automation of SPPS has further enhanced its utility, making it an indispensable tool in biomedical research, drug discovery, and diagnostics.[2][4]
This technical guide provides a comprehensive overview of the core principles of SPPS, with a focus on the widely used Fmoc/tBu strategy. It includes detailed experimental protocols for key steps, quantitative data for critical parameters, and visualizations of the synthesis workflow and reaction mechanisms to aid researchers in their peptide synthesis endeavors.
Core Principles of Solid-Phase Peptide Synthesis
The fundamental concept of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin. The synthesis proceeds in cycles, with each cycle adding a single amino acid. The main steps in each cycle are:
-
Deprotection: Removal of the temporary protecting group from the N-terminus of the resin-bound peptide.
-
Washing: Thorough washing of the resin to remove excess deprotection reagent and byproducts.
-
Coupling: Activation of the carboxyl group of the next N-α-protected amino acid and its subsequent reaction with the free N-terminal amine of the growing peptide chain.
-
Washing: Removal of excess activated amino acid and coupling reagents.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.
A key principle in SPPS is the use of orthogonal protecting groups . This means that the temporary N-terminal protecting group and the permanent side-chain protecting groups can be removed under different chemical conditions, allowing for selective deprotection at each step of the synthesis. The two most common orthogonal protection strategies are the Boc/Bzl and the Fmoc/tBu schemes. This guide will focus on the Fmoc/tBu strategy, which is favored for its milder deprotection conditions.
Key Components of SPPS
Resins and Linkers
The solid support, or resin, is a critical component of SPPS. It serves as the anchor for the growing peptide chain and must be physically and chemically stable throughout the synthesis. The most common resins are based on polystyrene cross-linked with divinylbenzene. The choice of resin and the linker attached to it determines the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide) and the conditions required for cleavage.
| Resin Type | Linker Type | C-Terminal Functionality | Typical Loading Capacity (mmol/g) |
| Wang Resin | p-Alkoxybenzyl alcohol | Carboxylic Acid | 0.2 - 1.0 |
| Rink Amide Resin | Rink Amide | Amide | 0.3 - 1.0 |
| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-Chlorotrityl | Carboxylic Acid (fully protected) | 1.0 - 2.0 |
This table summarizes typical loading capacities for common SPPS resins. Actual loading can vary between manufacturers and specific product lines.
Protecting Groups
To prevent unwanted side reactions, the reactive functional groups of the amino acids must be temporarily blocked with protecting groups.
-
N-α-Protection: In the Fmoc/tBu strategy, the α-amino group of the incoming amino acid is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.
-
Side-Chain Protection: The reactive side chains of certain amino acids are protected by acid-labile groups, most commonly based on the tert-butyl (tBu) group.
This orthogonal scheme allows for the selective removal of the Fmoc group with a mild base (e.g., piperidine) at each cycle, while the side-chain protecting groups remain intact until the final acid-mediated cleavage step.
Coupling Reagents
The formation of the peptide bond between the carboxyl group of the incoming amino acid and the N-terminal amine of the growing peptide chain requires the activation of the carboxyl group. This is achieved using coupling reagents. Modern coupling reagents are highly efficient and minimize the risk of racemization.
| Coupling Reagent | Class | Activator/Additive | Typical Coupling Efficiency |
| HBTU | Aminium Salt | HOBt | ~95-98% |
| HATU | Aminium Salt | HOAt | >99% |
| DIC/Oxyma | Carbodiimide | OxymaPure | >99% |
| PyBOP | Phosphonium Salt | HOBt | ~95% |
This table presents a comparison of the efficiency of common coupling reagents. Efficiency can be sequence-dependent, especially for "difficult" couplings involving sterically hindered amino acids or aggregating sequences.
Experimental Protocols
The following are detailed protocols for the key steps in manual Fmoc SPPS.
Protocol 1: Resin Swelling and Preparation
-
Weigh the desired amount of resin (e.g., 100 mg for a 0.1 mmol synthesis, assuming a loading of 1.0 mmol/g) and place it into a fritted syringe or a dedicated reaction vessel.
-
Add enough N,N-dimethylformamide (DMF) (approximately 10-15 mL per gram of resin) to cover the resin completely.
-
Gently agitate the resin suspension for 30-60 minutes at room temperature to allow for complete swelling of the resin beads.
-
After swelling, drain the DMF by applying gentle vacuum or nitrogen pressure.
Protocol 2: Fmoc Deprotection
-
To the swollen resin, add a 20% (v/v) solution of piperidine in DMF. Use enough solution to fully suspend the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Protocol 3: Amino Acid Coupling (using HBTU)
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate the carboxyl group. The solution will typically change color.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature. For difficult couplings, the reaction time may be extended, or a recoupling may be necessary.
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
Protocol 4: Monitoring the Coupling Reaction (Kaiser Test)
The Kaiser test is a qualitative method to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.
-
Reagent Preparation:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Procedure:
-
Take a small sample of resin beads (a few beads are sufficient) from the reaction vessel after the coupling step and wash them with ethanol.
-
Add 2-3 drops of each solution (A, B, and C) to the resin beads in a small test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
A blue or purple color on the beads indicates the presence of free primary amines and an incomplete reaction. Colorless or yellowish beads indicate a complete coupling.
-
Protocol 5: Cleavage and Final Deprotection
The composition of the cleavage cocktail depends on the amino acid sequence of the peptide, as certain side chains require specific scavengers to prevent side reactions.
-
After the final Fmoc deprotection and washing, wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under vacuum.
-
Prepare the cleavage cocktail. A common general-purpose cocktail is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a 95:2.5:2.5 ratio. For peptides containing sensitive residues like Cys, Met, or Trp, a more complex cocktail such as "Reagent K" (TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) at 82.5:5:5:5:2.5) may be necessary.
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry it under vacuum.
| Cleavage Cocktail | Composition (v/v/v) | Typical Cleavage Yield | Notes |
| TFA/TIS/H₂O | 95:2.5:2.5 | Good to Excellent | A general-purpose cocktail for many peptides. |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Excellent | Recommended for peptides with sensitive residues like Cys, Met, Trp. |
| TFA/DCM | 1:1 | Variable | Used for cleavage from very acid-labile resins to obtain protected peptide fragments. |
This table provides examples of common cleavage cocktails and their applications. The optimal cocktail and cleavage time can vary depending on the peptide sequence and protecting groups used.
Visualizing the SPPS Workflow and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes in Fmoc SPPS.
References
The Pivotal Role of Cysteine in Peptide Structure and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the multifaceted roles of the amino acid cysteine in peptide science. Cysteine's unique thiol (-SH) side chain imparts a rich chemical reactivity that is central to peptide structure, stability, and biological function. This document delves into the core contributions of cysteine, including the formation of stabilizing disulfide bonds, coordination of metal ions, and its involvement in a variety of post-translational modifications. Detailed experimental methodologies for studying cysteine-containing peptides are provided, alongside quantitative data to inform peptide design and development.
Cysteine's Contribution to Peptide Structure
The structural impact of cysteine is primarily driven by the reactivity of its sulfhydryl group. This functional group can be readily oxidized to form disulfide bonds, can act as a potent ligand for metal ions, and is a target for numerous post-translational modifications, all of which profoundly influence a peptide's three-dimensional conformation.
Disulfide Bonds: The Covalent Staples of Peptide Architecture
The oxidation of the thiol groups of two spatially proximal cysteine residues forms a covalent disulfide bond (-S-S-), creating a cystine residue.[1] This is a critical post-translational modification that can occur within a single peptide chain (intramolecular) or between two separate chains (intermolecular), as famously exemplified by insulin.[2][3] These bonds act as "molecular staples," significantly reducing the conformational entropy of the unfolded peptide chain and stabilizing the native, biologically active fold.[2] This stabilization is particularly crucial for extracellular peptides and proteins, such as hormones, growth factors, and toxins, which must maintain their structural integrity in an oxidizing environment.[2]
The stabilizing effect of disulfide bonds is quantifiable and depends on factors like the size of the loop formed by the crosslink. A disulfide bond can contribute as much as 5 to 6 kcal/mol to the stability of the folded protein. This energetic contribution arises from both entropic and enthalpic factors. By restricting the conformational freedom of the unfolded state, disulfide bonds shift the equilibrium towards the folded state.
Metal Ion Coordination: A Centerpiece for Structure and Catalysis
The sulfur atom in cysteine's thiol group is a soft and polarizable ligand, making it an excellent coordinator for a variety of metal ions, including zinc (Zn²⁺), copper (Cu⁺/Cu²⁺), cadmium (Cd²⁺), and lead (Pb²⁺). The cysteine thiolate group is often the primary binding site for these metal ions. The coordination of metal ions by cysteine residues can:
-
Induce and Stabilize Structure: Metal binding can organize flexible peptide chains into well-defined three-dimensional structures, such as the well-known "zinc-finger" motif.
-
Form Catalytic Centers: Cysteine residues are frequently found in the active sites of metalloenzymes, where the coordinated metal ion plays a direct role in catalysis.
-
Mediate Protein-Protein Interactions: Metal-binding sites involving cysteine can serve as interfaces for dimerization or the formation of larger protein complexes.
The stability of these metal-peptide complexes is dependent on the specific metal ion and the coordination environment provided by the peptide, including the presence of other potential ligands like histidine or aspartate side chains.
Post-Translational Modifications Beyond Disulfide Bonds
The nucleophilic nature of the cysteine thiol group makes it a target for a wide array of post-translational modifications (PTMs) beyond disulfide bond formation. These modifications further expand the functional diversity of peptides and include:
-
S-nitrosylation: The reversible addition of a nitric oxide group, which can modulate protein activity and signaling.
-
S-palmitoylation: The attachment of a fatty acid, which can anchor peptides to cell membranes.
-
S-glutathionylation: The formation of a mixed disulfide with glutathione, which plays a role in redox signaling and protection against oxidative stress.
-
Prenylation: The attachment of isoprenoid groups, which is also involved in membrane association.
These PTMs are often dynamic and reversible, allowing for the fine-tuning of peptide function in response to cellular signals.
The Functional Consequences of Cysteine's Chemistry
The structural roles of cysteine directly translate into a profound impact on peptide function, influencing everything from receptor binding and enzymatic activity to overall stability and therapeutic potential.
Receptor Binding and Agonist/Antagonist Activity
For many bioactive peptides, a precise three-dimensional structure is essential for high-affinity binding to their cognate receptors. Disulfide bonds are critical in constraining peptides into their active conformation, thereby ensuring proper receptor recognition and signal transduction. The removal or alteration of these bonds often leads to a dramatic loss of biological activity. For instance, the deletion of a single disulfide bridge in Epidermal Growth Factor (EGF) results in a loss of activity, even though the peptide retains a native-like fold.
Enzymatic Activity and Catalysis
In enzymes, cysteine residues can play a direct role in the catalytic mechanism. The thiol group can act as a potent nucleophile, as seen in cysteine proteases where it is responsible for hydrolyzing peptide bonds. The reversible oxidation and reduction of cysteine's thiol group is also central to the function of redox-active enzymes like thioredoxin, which acts as a cellular redox sensor.
Therapeutic Peptide Development
The unique properties of cysteine are widely exploited in the design and development of peptide-based therapeutics. The introduction of disulfide bonds can enhance the stability of therapeutic peptides, protecting them from proteolytic degradation and extending their circulating half-life. Furthermore, the reactivity of the cysteine thiol provides a specific site for the attachment of other molecules, such as polyethylene glycol (PEGylation) to improve pharmacokinetic properties, or cytotoxic drugs to create antibody-drug conjugates.
Quantitative Data on Cysteine's Impact
The following tables summarize quantitative data illustrating the significant role of cysteine in peptide stability, metal binding, and receptor affinity.
Table 1: Contribution of Disulfide Bonds to Peptide and Protein Stability
| Protein/Peptide | Change in Stability upon Disulfide Removal/Addition | Method | Reference |
| Cucurbita maxima trypsin inhibitor-V (C3S/C48S mutant) | ΔΔGd50°C = -4 kcal/mol | Thermal Denaturation | |
| Cucurbita maxima trypsin inhibitor-V (V42C/R52C mutant) | ΔΔGd50°C = +1 kcal/mol | Thermal Denaturation | |
| Generic Disulfide Bond | 5 to 6 kcal/mol contribution to stability | Theoretical & Experimental | |
| 1,3-1,4-β-Glucanase (mutant with engineered disulfide bond) | ΔTm = +17.2°C | Thermal Denaturation |
Table 2: Stability Constants (log K) of Divalent Metal Ion Complexes with Cysteine
| Metal Ion | Ligand | log K₁ (1:1 Complex) | log K₂ (1:2 Complex) | Conditions | Reference |
| Zn²⁺ | L-cysteine | 7.96 | 7.03 | 25.0°C, I = 0.20 mol·dm⁻³ NaNO₃ | |
| Ca²⁺ | L-cysteine | 2.90 | 2.50 | 25.0°C, I = 0.20 mol·dm⁻³ NaNO₃ | |
| Cu²⁺ | Cysteine | 33.2 | - | ~27°C, aqueous medium | |
| Mn²⁺ | Cysteine | 7.50 | - | ~27°C, aqueous medium | |
| Fe³⁺ | Cysteine | 2.83 - 3.44 | - | pH 2.3-2.5 | |
| Fe²⁺ | Cysteine | 5.12 - 5.13 | - | pH 7-8 |
Note: Stability constants can vary significantly with experimental conditions (pH, ionic strength, temperature).
Table 3: Receptor Binding Affinities of Cysteine-Containing Peptides (Conotoxins)
| Peptide | Receptor Subtype | IC₅₀ / K D | Notes | Reference |
| α-Conotoxin LsIA | α7 nAChR | 10.1 nM | Potent antagonist | |
| α-Conotoxin LsIA | α3β2 nAChR | 10.3 nM | Potent antagonist | |
| LsIA-3 (modified disulfide) | α7 nAChR | 19.1 nM | Retains high affinity | |
| LsIA-3 (modified disulfide) | α3β2 nAChR | 96.5 nM | ~5-fold selectivity for α7 | |
| χ-Conotoxin PnID (ribbon isomer) | rat Norepinephrine Transporter | 10 ± 2 µM | Active native isomer | |
| χ-Conotoxin PnID (globular isomer) | rat Norepinephrine Transporter | >100 µM | Reduced activity | |
| Conotoxin-Ac1 | NR2B (NMDA Receptor) | 8.22 ± 0.022 μM | Inhibitory activity |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of cysteine-containing peptides.
Solid-Phase Synthesis of Cysteine-Containing Peptides (Fmoc-based)
The synthesis of peptides containing cysteine requires careful selection of thiol protecting groups to prevent unwanted side reactions. The trityl (Trt) group is commonly used as it is labile to trifluoroacetic acid (TFA) and is removed during the final cleavage step.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids, including Fmoc-Cys(Trt)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents relative to resin substitution) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 3-7 minutes.
-
Add DIEA (6 eq.) to the activated amino acid solution.
-
Add the coupling mixture to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: After a negative Kaiser test, wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence, incorporating Fmoc-Cys(Trt)-OH at the desired positions.
-
Cleavage and Global Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (e.g., 95% TFA/2.5% TIS/2.5% H₂O) for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the Trt group from cysteine.
-
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Purification and Lyophilization: Centrifuge to pellet the peptide, wash with cold ether, and then dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for purification by reverse-phase HPLC. Lyophilize the purified fractions to obtain the final peptide.
Disulfide Bond Mapping by Mass Spectrometry
This protocol outlines a general workflow for identifying disulfide linkages in a purified peptide or protein using mass spectrometry. The key is to digest the protein under non-reducing conditions to keep the disulfide bonds intact.
Materials:
-
Purified cysteine-containing peptide/protein
-
Denaturation buffer (e.g., 8 M Urea, 100 mM Tris-HCl, pH 8.0)
-
Alkylating agent: Iodoacetamide (IAM) or N-ethylmaleimide (NEM) to block free thiols
-
Protease (e.g., Trypsin, Lys-C, Glu-C)
-
Digestion buffer (e.g., 100 mM Tris-HCl, pH 6.5)
-
Quenching solution (e.g., formic acid to a final pH of 2-3)
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF)
-
Disulfide mapping software (e.g., pLink, BiopharmaLynx)
Procedure:
-
Denaturation and Alkylation of Free Thiols:
-
Dissolve the protein sample in denaturation buffer.
-
Add an alkylating agent (e.g., NEM) to block any free cysteine residues and prevent disulfide scrambling. Incubate in the dark at room temperature.
-
-
Buffer Exchange/Dilution: Dilute the sample with digestion buffer to reduce the urea concentration to a level compatible with the chosen protease (e.g., <2 M for trypsin). Adjust pH if necessary.
-
Proteolytic Digestion:
-
Add the protease to the protein solution (e.g., 1:50 enzyme:protein ratio).
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C for trypsin) for 4-16 hours. The digestion is performed under non-reducing and acidic conditions (pH ~6.5) to minimize disulfide bond rearrangement.
-
-
Quenching the Digestion: Stop the digestion by adding formic acid to lower the pH to 2-3. This inactivates the protease and stabilizes the disulfide bonds.
-
LC-MS/MS Analysis:
-
Inject the peptide digest onto a reverse-phase HPLC column coupled to a high-resolution mass spectrometer.
-
Separate the peptides using a suitable gradient of acetonitrile in water with 0.1% formic acid.
-
Acquire MS1 scans to detect the precursor ions of the disulfide-linked peptides.
-
Acquire MS/MS fragmentation spectra for the precursor ions using a suitable fragmentation method (e.g., HCD, CID, or ETD). ETD is particularly useful as it can preferentially cleave the disulfide bond.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against the protein sequence.
-
The software identifies pairs of peptides that are covalently linked, with a mass difference corresponding to the loss of two hydrogen atoms, and confirms the linkage through the fragmentation patterns.
-
Analysis of Metal-Cysteine Peptide Complexes by NMR Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure of metal-peptide complexes in solution and identifying the specific residues involved in metal coordination.
Materials:
-
Lyophilized, purified peptide
-
NMR-grade deuterated solvent (e.g., 10% D₂O in H₂O, or d₆-DMSO)
-
Metal salt solution of known concentration (e.g., ZnCl₂)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Apo-peptide: Dissolve 1-2 mg of the peptide in 450-500 µL of the chosen NMR solvent. Filter the solution to remove any particulates and transfer to an NMR tube.
-
Metallo-peptide (Titration): Prepare a stock solution of the metal salt in the same NMR solvent.
-
-
NMR Data Acquisition (Apo-peptide):
-
Acquire a 1D ¹H NMR spectrum to check for sample purity and proper folding.
-
Acquire a set of 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: To identify protons that are close in space (<5 Å), providing distance constraints for structure calculation.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this spectrum correlates each backbone amide proton with its directly bonded nitrogen, providing a unique fingerprint of the peptide.
-
-
-
NMR Titration:
-
Acquire the initial spectra on the apo-peptide.
-
Add small aliquots of the metal salt solution to the NMR tube (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.2... molar equivalents).
-
After each addition, mix thoroughly and re-acquire the 1D ¹H and/or 2D HSQC spectra.
-
-
Data Analysis (Chemical Shift Perturbation - CSP):
-
Overlay the spectra from the titration series.
-
Identify the amino acid residues whose NMR signals (chemical shifts) change significantly upon addition of the metal ion. These residues are likely involved in metal binding or are in close proximity to the binding site.
-
Plot the chemical shift changes against the metal:peptide molar ratio to determine the stoichiometry of the complex and estimate the dissociation constant (K D).
-
-
Structure Calculation (for the fully bound complex):
-
Assign all proton resonances in the 2D TOCSY and NOESY spectra of the fully metal-bound peptide.
-
Use the cross-peak intensities from the NOESY spectrum to generate a list of distance constraints between protons.
-
Use molecular dynamics and simulated annealing software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental NMR constraints.
-
Analyze the resulting ensemble of structures to identify the coordination sphere of the metal ion and the overall fold of the peptide.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the role of cysteine in peptide function and analysis.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-Cys(Trt)-OH and its Deuterated Analog, Fmoc-Cys(Trt)-OH-d2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the solid-phase peptide synthesis (SPPS) of peptides incorporating the trityl-protected cysteine residue, Fmoc-Cys(Trt)-OH, and its deuterated variant, Fmoc-Cys(Trt)-OH-d2. The inclusion of deuterated amino acids can offer significant advantages in drug development by enhancing metabolic stability and pharmacokinetic profiles.[1][2][3] This document outlines detailed protocols, quantitative data, and visual workflows to facilitate successful peptide synthesis.
Introduction to Fmoc-Cys(Trt)-OH in SPPS
Fmoc-Cys(Trt)-OH is a commonly used building block in Fmoc-based solid-phase peptide synthesis. The trityl (Trt) protecting group for the cysteine thiol is favored due to its stability under the basic conditions required for Fmoc group removal and its lability to trifluoroacetic acid (TFA) during the final cleavage step.[4][5] This allows for the generation of peptides with free thiol groups post-cleavage, which can then be used for disulfide bond formation or other modifications.
The use of its deuterated analog, this compound, follows the same synthetic principles. Deuterated peptides are valuable tools in drug discovery and development, offering benefits such as increased resistance to enzymatic degradation, which can lead to a longer half-life in the body.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the successful synthesis of peptides containing Fmoc-Cys(Trt)-OH or this compound.
Table 1: Reagent Equivalents and Reaction Times
| Step | Reagent | Equivalents (relative to resin capacity) | Typical Reaction Time |
| Fmoc Deprotection | 20% Piperidine in DMF | - | 2 x 10-20 minutes |
| Amino Acid Coupling | Fmoc-Amino Acid | 3 - 5 | 1 - 2 hours |
| Coupling Agent (e.g., HCTU, HBTU) | 2.9 - 5 | 1 - 2 hours | |
| Base (e.g., DIPEA) | 6 - 10 | 1 - 2 hours | |
| Cleavage | Cleavage Cocktail | ~10 mL per gram of resin | 2 - 4 hours |
Table 2: Common Coupling Agent Cocktails
| Coupling Agent | Additive | Base | Notes |
| HCTU | - | DIPEA | Efficient and widely used. |
| HBTU | HOBt | DIPEA | A common and effective combination. |
| DIC | Oxyma / HOBt | - | Base-free conditions can minimize racemization of Cys(Trt). |
Table 3: Recommended Cleavage Cocktails for Cysteine-Containing Peptides
| Cocktail Composition (v/v) | Scavengers | Purpose and Recommendations |
| 95% TFA / 2.5% H₂O / 2.5% TIS | Triisopropylsilane (TIS) | TIS is highly effective at scavenging the trityl cation, preventing side reactions. |
| 92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% EDT | TIS, Ethanedithiol (EDT) | EDT helps to keep the cysteine in a reduced state, preventing oxidation. |
| 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Phenol, Thioanisole, EDT | A robust cocktail for peptides with multiple sensitive residues like Met or Trp. |
Experimental Protocols
The following protocols are applicable for both Fmoc-Cys(Trt)-OH and this compound.
Protocol 1: Solid-Phase Peptide Synthesis Cycle
This protocol outlines the iterative steps for elongating the peptide chain on a solid support (e.g., Rink Amide resin).
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 10-20 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents) and a suitable coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution for pre-activation (typically 2 minutes).
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative method like the Kaiser test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3 times).
-
-
Repeat: Continue with the next Fmoc-amino acid coupling cycle by returning to step 2.
Protocol 2: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the removal of the Trt and other side-chain protecting groups.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the appropriate cleavage cocktail (see Table 3). A commonly used cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Isolation:
-
Filter the cleavage mixture to separate the resin beads, collecting the filtrate.
-
Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.
-
-
Peptide Precipitation:
-
Concentrate the TFA solution under a gentle stream of nitrogen.
-
Add the concentrated peptide solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the peptide solution) to precipitate the peptide.
-
-
Washing and Drying:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under vacuum.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the key processes in the solid-phase synthesis of peptides containing Fmoc-Cys(Trt)-OH.
References
Application Notes and Protocols for Fmoc-Cys(Trt)-OH-d2 Coupling in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Cys(Trt)-OH-d2 is a deuterated derivative of the commonly used N-terminally protected cysteine amino acid, Fmoc-Cys(Trt)-OH. The incorporation of deuterium can serve as a valuable tool in various research applications, including use as a tracer in metabolic studies or as an internal standard for quantitative analysis by mass spectrometry.[1] In the context of Solid-Phase Peptide Synthesis (SPPS), the trityl (Trt) protecting group on the cysteine thiol is crucial for preventing unwanted side reactions, such as oxidation and disulfide bond formation, during peptide chain elongation.[2][3] The Fmoc group provides temporary protection of the alpha-amino group and is readily removed under mild basic conditions.[3]
The coupling of Fmoc-Cys(Trt)-OH, and by extension its deuterated analog, presents a significant challenge due to the susceptibility of the α-carbon to racemization, especially when using common base-mediated coupling methods.[4] This application note provides a comprehensive overview of the recommended coupling methods for this compound in Fmoc-based SPPS, with a focus on minimizing side reactions and maximizing coupling efficiency. The protocols and data presented for Fmoc-Cys(Trt)-OH are directly applicable to this compound, as the isotopic labeling is not expected to alter the chemical reactivity under standard SPPS conditions.
Key Considerations for this compound Coupling
Several factors must be carefully considered to ensure the successful incorporation of this compound into a peptide sequence while maintaining its stereochemical integrity.
1. Racemization: Cysteine residues are particularly prone to racemization during activation and coupling. This is exacerbated by the use of strong bases and certain coupling reagents. The electron-withdrawing effect of the protected sulfhydryl group increases the acidity of the α-proton, making it susceptible to abstraction.
2. 3-(1-Piperidinyl)alanine Formation: This side reaction can occur when peptides with a C-terminal cysteine are synthesized using Fmoc/tBu protocols. It involves the base-catalyzed elimination of the protected thiol, leading to the formation of a dehydroalanine intermediate, which then reacts with piperidine. The bulky trityl group helps to minimize this side reaction but may not eliminate it completely.
3. Coupling Reagent Selection: The choice of coupling reagent is critical in mitigating racemization. Carbodiimide-based reagents in combination with additives like HOBt or Oxyma Pure are generally preferred over uronium/aminium-based reagents (e.g., HBTU, HATU) which require a base for activation.
4. Base Selection: If a base is necessary, weaker, sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are recommended over stronger bases like N,N-diisopropylethylamine (DIPEA).
5. Solvent and Temperature: Performing the coupling reaction in a polar aprotic solvent like DMF or NMP at a reduced temperature (e.g., 0°C) can help to minimize racemization.
Comparative Data of Coupling Methods
The following table summarizes the racemization levels observed with different coupling methods for Fmoc-Cys(Trt)-OH. This data serves as a guide for selecting the optimal conditions for coupling this compound.
| Coupling Reagent | Additive | Base | Pre-activation Time (min) | Solvent | Racemization (% D-isomer) | Reference |
| BOP | HOBt | NMM | 0 | DMF | 2.1 | |
| BOP | HOBt | NMM | 2 | DMF | 11.2 | |
| BOP | HOBt | NMM | 5 | DMF | 21.2 | |
| HBTU | HOBt | TMP | 0 | CH2Cl2-DMF (1:1) | <1 | |
| HATU | HOAt | TMP | 0 | CH2Cl2-DMF (1:1) | <1 | |
| DIPCDI | HOBt | - | 5 | CH2Cl2-DMF (1:1) | <1 | |
| DIPCDI | HOAt | - | 5 | CH2Cl2-DMF (1:1) | <1 | |
| Pfp ester | - | - | - | CH2Cl2-DMF (1:1) | <1 | |
| DIPCDI | Oxyma Pure | - | - | - | 3.3 |
Data is for Fmoc-Cys(Trt)-OH and is expected to be comparable for this compound.
Experimental Protocols
The following are detailed protocols for the recommended coupling methods of this compound in SPPS.
Protocol 1: DIC/Oxyma Pure Mediated Coupling (Recommended for Minimizing Racemization)
This method is highly recommended as it is performed under base-free conditions, significantly reducing the risk of racemization.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 eq.)
-
Oxyma Pure (3 eq.)
-
Diisopropylcarbodiimide (DIC) (3 eq.)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Amino Acid Preparation: In a separate vessel, dissolve this compound (3 eq.) and Oxyma Pure (3 eq.) in DMF.
-
Activation: Add DIC (3 eq.) to the amino acid solution and pre-activate for 5-10 minutes at 0°C.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at 0°C for 30 minutes, then allow it to warm to room temperature and continue reacting for an additional 2-4 hours.
-
Monitoring: Monitor the coupling reaction using a qualitative method such as the Kaiser test.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x).
Protocol 2: HCTU Mediated Coupling with a Weak Base
While aminium/uronium-based reagents can lead to higher racemization, the use of a weak base can mitigate this side reaction.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 eq.)
-
HCTU (2.9 eq.)
-
2,4,6-Collidine (6 eq.)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Amino Acid Preparation: In a separate vessel, dissolve this compound (3 eq.) and HCTU (2.9 eq.) in DMF.
-
Activation and Coupling: Add 2,4,6-collidine (6 eq.) to the amino acid solution and immediately add the mixture to the resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Monitor the coupling reaction using the Kaiser test.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x).
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision tree for selecting a coupling method.
Conclusion
The successful incorporation of this compound in SPPS hinges on the careful selection of coupling reagents and reaction conditions to minimize racemization and other side reactions. The use of carbodiimide-based activators like DIC in the presence of Oxyma Pure under base-free conditions is the most robust method for preserving the stereochemical integrity of the cysteine residue. While aminium/uronium-based reagents can be used, they necessitate the use of weaker bases and careful monitoring to avoid significant epimerization. The protocols and data provided herein offer a comprehensive guide for researchers to effectively utilize this compound in the synthesis of deuterated peptides for a wide range of scientific applications.
References
Application Notes and Protocols: Deprotection of Fmoc-Cys(Trt)-OH-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-purity peptides. For cysteine residues, the acid-labile trityl (Trt) group is a widely employed protecting strategy for its thiol side chain. The deuterated analog, Fmoc-Cys(Trt)-OH-d2, offers a valuable tool for researchers in drug development and metabolic studies. The incorporation of deuterium can enhance the pharmacokinetic profiles of peptides by increasing their metabolic stability due to the kinetic isotope effect.[1][2] This modification can lead to a longer in vivo half-life and potentially reduced dosing frequency.[1]
These application notes provide a comprehensive guide to the deprotection of this compound during the final cleavage step of Fmoc-based SPPS. While the presence of deuterium at the α- and β-positions of the cysteine is not expected to significantly alter the acid-catalyzed deprotection mechanism of the S-Trt group, it is a critical consideration for downstream applications. This document outlines standard deprotection conditions, recommended cleavage cocktails, and detailed protocols to ensure efficient and clean removal of the Trt group, yielding the desired deuterated cysteine-containing peptide.
Deprotection Conditions and Cleavage Cocktails
The removal of the Trt group from the cysteine side chain is typically achieved concomitantly with the cleavage of the peptide from the solid support using a strong acid, most commonly trifluoroacetic acid (TFA).[3][4] The success of this step is highly dependent on the composition of the cleavage cocktail, which includes scavengers to prevent side reactions caused by the liberated trityl cations and to maintain the cysteine thiol in its reduced form.
Key Considerations for Deprotection:
-
Acid Concentration: A high concentration of TFA (typically 90-95%) is required for efficient cleavage of the Trt group and the resin linker.
-
Scavengers: The use of scavengers is crucial to prevent re-attachment of the trityl cation to the cysteine thiol or other sensitive residues like tryptophan and methionine. Common scavengers include:
-
Triisopropylsilane (TIS): An effective scavenger for trityl cations.
-
Water: Acts as a scavenger and helps in the protonation of the protecting groups.
-
Dithiothreitol (DODT) or Ethanedithiol (EDT): These thiol-containing scavengers help to keep the deprotected cysteine in a reduced state, preventing disulfide bond formation during cleavage.
-
-
Reaction Time and Temperature: Deprotection is typically carried out at room temperature for 1 to 3 hours. Longer reaction times may be necessary for complete deprotection of all side-chain protecting groups, but can also increase the risk of side reactions.
Table 1: Recommended Cleavage Cocktails for Deprotection of Cys(Trt)
| Reagent Cocktail | Composition (v/v/v) | Key Applications & Remarks |
| Standard TFA Cleavage | TFA / TIS / Water (95:2.5:2.5) | A general-purpose cocktail suitable for many peptides. |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | Recommended for peptides containing multiple sensitive residues (Trp, Met, Cys, Tyr). |
| "Odorless" Cleavage Cocktail | TFA / Phenol / Water / TIS (88:5:5:2) | An alternative that avoids the use of odorous thiols. |
| For Peptides with Multiple Cys(Trt) | TFA / TIS / Water / DODT (94:2.5:2.5:1 w/v) | The addition of DODT is beneficial for keeping multiple cysteines reduced. |
Note: The specific composition of the cleavage cocktail may need to be optimized based on the peptide sequence and the other protecting groups present.
Experimental Protocols
This section provides a detailed protocol for the final cleavage and deprotection of a peptide containing a Cys(Trt)-d2 residue synthesized on a solid support.
Materials:
-
Peptide-resin containing the this compound residue
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dithiothreitol (DODT) or Ethanedithiol (EDT)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Nitrogen gas
-
Reaction vessel with a sintered glass filter
-
Centrifuge and centrifuge tubes
-
HPLC system for analysis and purification
Protocol for Cleavage and Deprotection:
-
Resin Preparation:
-
Transfer the peptide-resin to a reaction vessel.
-
Wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and finally with methanol (2 x 5 mL).
-
Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare the desired cleavage cocktail from Table 1. For example, to prepare 10 mL of the standard TFA cleavage cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of water.
-
Caution: TFA is highly corrosive and volatile. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
-
Cleavage and Deprotection Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of peptide).
-
Gently agitate the mixture at room temperature for 1-3 hours. The solution may turn yellow or orange, which is normal due to the formation of carbocations.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin from the peptide solution.
-
Wash the resin with a small volume of fresh cleavage cocktail and then with DCM to recover any remaining peptide.
-
Combine the filtrates.
-
In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA solution).
-
Slowly add the TFA solution containing the cleaved peptide dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
Centrifuge the mixture at 3000-4000 rpm for 5-10 minutes to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic impurities.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis and Purification:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Analyze the purity of the crude peptide by reverse-phase HPLC (RP-HPLC).
-
Confirm the molecular weight of the desired deuterated peptide by mass spectrometry.
-
Purify the crude peptide using preparative RP-HPLC to obtain the final product with the desired purity.
-
Mandatory Visualizations
Caption: Workflow for the deprotection and isolation of the deuterated peptide.
Caption: Logical relationships in the Cys(Trt) deprotection process.
References
Application Notes and Protocols for the Synthesis of Disulfide-Containing Peptides using Fmoc-Cys(Trt)-OH-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfide bonds are crucial for the structural integrity and biological activity of a vast array of peptides and proteins, including hormones, toxins, and growth factors.[1][2][3] The strategic introduction of disulfide bridges is a cornerstone of peptide drug design, imparting conformational rigidity that can lead to enhanced potency, selectivity, and stability. The use of deuterated amino acids in peptide-based therapeutics is an emerging strategy to improve their pharmacokinetic profiles.[4][5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to increased metabolic stability by slowing down enzyme-mediated degradation.
This document provides detailed application notes and protocols for the synthesis of disulfide-containing peptides utilizing Fmoc-Cys(Trt)-OH-d2. The incorporation of a deuterated cysteine residue offers a novel approach to enhance the stability of the resulting peptide at or near the disulfide bond, a region that can be susceptible to enzymatic cleavage. These methods are based on the well-established 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy.
Key Features of this compound
The trityl (Trt) group is a widely used acid-labile protecting group for the thiol side chain of cysteine in Fmoc-SPPS. Its key features, which are retained in its deuterated form, include:
-
Acid Lability: The Trt group is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage step from the resin, allowing for the simultaneous deprotection of the cysteine residue along with other acid-labile side-chain protecting groups.
-
Stability to Piperidine: It is stable to the basic conditions (e.g., 20% piperidine in DMF) used for the removal of the Nα-Fmoc group in each cycle of peptide elongation.
-
Prevention of Side Reactions: The bulky Trt group effectively prevents the oxidation of the thiol group and other side reactions during peptide synthesis.
The primary advantage of using This compound is the potential for an enhanced kinetic isotope effect, which can slow the metabolic degradation of the peptide, thereby increasing its in vivo half-life and therapeutic efficacy.
Applications
The use of this compound is particularly relevant for the development of peptide therapeutics where metabolic instability is a limiting factor. Potential applications include the synthesis of more robust analogs of:
-
Hormones: Oxytocin, Vasopressin, Somatostatin
-
Conotoxins and other venom-derived peptides
-
Defensins and other antimicrobial peptides
-
Peptide-based drugs for oncology and neurological disorders
Data Presentation: Comparative Synthesis Parameters
The following table summarizes typical quantitative data for the synthesis of a model disulfide-containing peptide (e.g., a simplified analog of oxytocin) using both standard and deuterated Fmoc-Cys(Trt)-OH.
| Parameter | Fmoc-Cys(Trt)-OH | This compound |
| Crude Peptide Purity (by RP-HPLC) | >85% | >85% |
| Final Yield (after purification) | 15-25% | 15-25% |
| Coupling Efficiency (per cycle) | >99% | >99% |
| Cleavage Time | 2-3 hours | 2-3 hours |
| Oxidation Time (Disulfide Bond Formation) | 4-24 hours | 4-24 hours |
| Metabolic Stability (in vitro assay) | Baseline | Expected Increase |
Note: The primary anticipated difference lies in the biological properties (metabolic stability) of the final peptide, rather than the synthesis parameters themselves.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide
This protocol outlines the manual synthesis of a generic disulfide-containing peptide on a Rink Amide resin using this compound.
1. Resin Swelling:
- Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.
- Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes with gentle agitation.
2. Fmoc Deprotection:
- Drain the DMF.
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Repeat the piperidine treatment for another 15 minutes.
- Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
3. Amino Acid Coupling (Incorporation of this compound):
- In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling agent such as HCTU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
- Allow the mixture to pre-activate for 2-5 minutes.
- Add the activated amino acid solution to the resin.
- Agitate at room temperature for 1-2 hours.
- Perform a Kaiser test to ensure complete coupling (beads should be colorless). If the test is positive (blue beads), repeat the coupling step.
- Wash the resin with DMF (5 times) and DCM (3 times).
4. Chain Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Global Deprotection
1. Resin Preparation:
- After the final amino acid coupling and Fmoc deprotection, wash the peptidyl-resin thoroughly with DCM and dry it under vacuum.
2. Cleavage Cocktail Preparation:
- Prepare a cleavage cocktail. A standard cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). TIS is a scavenger that captures the cleaved Trt cations, preventing side reactions.
3. Cleavage Reaction:
- Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
- Agitate the mixture at room temperature for 2-3 hours.
4. Peptide Precipitation:
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide.
- Decant the ether and wash the peptide pellet with cold ether two more times.
- Dry the crude peptide pellet under vacuum.
Protocol 3: Disulfide Bond Formation (Oxidation)
1. Peptide Dissolution:
- Dissolve the crude linear peptide in an aqueous buffer, such as 0.1 M ammonium bicarbonate (pH 8.0-8.5), at a low concentration (e.g., 0.1-0.5 mg/mL). This high dilution favors intramolecular cyclization over intermolecular polymerization.
2. Oxidation:
- Stir the solution gently, open to the atmosphere, for 4-24 hours. Air oxidation is a common and mild method.
- Alternatively, for faster or more controlled oxidation, other reagents like iodine, hydrogen peroxide, or potassium ferricyanide can be used, though conditions must be carefully optimized.
3. Monitoring:
- Monitor the reaction by reverse-phase HPLC (RP-HPLC) and/or mass spectrometry until the linear peptide is consumed and the cyclized product is the major species.
4. Purification:
- Once the oxidation is complete, lyophilize the solution.
- Purify the crude cyclized peptide by preparative RP-HPLC to obtain the final product with high purity.
Mandatory Visualizations
Caption: Workflow for the synthesis of a deuterated disulfide-containing peptide.
Caption: Logic of intramolecular vs. intermolecular disulfide bond formation.
References
Application Notes and Protocols: Fmoc-Cys(Trt)-OH-d2 in Native Chemical Ligation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Native Chemical Ligation (NCL) is a cornerstone technology in chemical protein synthesis, enabling the assembly of large peptides and proteins from smaller, unprotected peptide fragments.[1][2][3] The reaction typically involves the chemoselective ligation of a peptide with a C-terminal thioester to another peptide bearing an N-terminal cysteine residue.[1][2] The use of Fmoc-Cys(Trt)-OH is standard practice in solid-phase peptide synthesis (SPPS) for incorporating the required N-terminal cysteine. This document provides detailed application notes and protocols for the use of its deuterated analogue, Fmoc-Cys(Trt)-OH-d2, in Native Chemical Ligation.
The incorporation of stable isotopes, such as deuterium, into amino acids offers a powerful tool for mechanistic studies, kinetic analysis, and as internal standards for quantitative mass spectrometry. This compound, with deuterium atoms at the β-carbon of the cysteine side chain, presents unique opportunities for investigating the mechanism of NCL and for creating novel therapeutic peptides with potentially altered metabolic stabilities.
Principle of Native Chemical Ligation
Native Chemical Ligation is a two-step process that occurs at neutral pH in aqueous solution:
-
Chemoselective Transthioesterification: The thiol side chain of the N-terminal cysteine residue of one peptide attacks the C-terminal thioester of a second peptide. This reversible step forms a new thioester intermediate linking the two peptides.
-
Irreversible Intramolecular S-to-N Acyl Shift: The α-amino group of the cysteine in the thioester intermediate attacks the thioester carbonyl carbon, leading to a spontaneous and irreversible intramolecular rearrangement. This S-to-N acyl shift forms a stable, native peptide bond at the ligation site.
This compound: Structure and Properties
This compound is a deuterated isotopologue of the commonly used Fmoc-Cys(Trt)-OH. The deuterium atoms are located on the β-carbon of the cysteine side chain.
Structure:
| Property | Description |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-S-trityl-L-cysteine-3,3-d2 |
| Molecular Formula | C37H29D2NO4S |
| Molecular Weight | Approx. 587.72 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF and DMSO |
| Application | Tracer, internal standard for NMR and MS analysis |
(Data sourced from commercial supplier information)
Potential Applications of this compound in NCL
The primary advantage of using this compound lies in the potential for a kinetic isotope effect (KIE) during the NCL reaction. The C-D bond is stronger than the C-H bond, which can lead to a slower rate for reactions involving the cleavage of this bond. In the context of NCL, this could provide valuable insights into the reaction mechanism.
Potential Applications Include:
-
Mechanistic Studies of NCL: Investigating the rate-determining step of the S-to-N acyl shift. A significant KIE would suggest that C-H(D) bond cleavage is involved in the rate-limiting transition state.
-
Kinetic Control of Ligation: The potentially slower ligation kinetics could be exploited in complex multi-fragment ligations to favor certain ligation junctions over others.
-
Metabolic Stability: Incorporation of deuterium can sometimes lead to increased metabolic stability of peptides by slowing down enzymatic degradation pathways that involve C-H bond cleavage.
-
Quantitative Proteomics: Peptides containing this compound can serve as heavy-labeled internal standards for accurate quantification in mass spectrometry-based proteomics.
Experimental Protocols
The following protocols are based on established methods for Native Chemical Ligation using the non-deuterated Fmoc-Cys(Trt)-OH. Researchers using this compound should consider potential variations in reaction times and may need to optimize conditions accordingly.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the N-Terminal Cysteine-d2 Peptide
This protocol outlines the manual synthesis of a peptide with an N-terminal cysteine-d2 residue using this compound.
Materials:
-
Rink Amide resin (or other suitable resin for peptide amides)
-
Fmoc-amino acids
-
This compound
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., DIPEA or Collidine)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate a 3-5 fold molar excess of the Fmoc-amino acid with the coupling reagent and base in DMF.
-
Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Ninhydrin test).
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence. For the final coupling step, use this compound.
-
Final Fmoc Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the Trt and other side-chain protecting groups. For peptides with multiple Trt groups, the addition of scavengers like 1,2-ethanedithiol (EDT) is recommended.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC) and characterize by mass spectrometry.
Workflow for SPPS of N-Terminal Cysteine-d2 Peptide
Caption: Workflow for the solid-phase synthesis of a peptide with an N-terminal Cys(d2).
Protocol 2: Native Chemical Ligation
This protocol describes the ligation of the purified N-terminal cysteine-d2 peptide with a peptide C-terminal thioester.
Materials:
-
Purified N-terminal cysteine-d2 peptide
-
Purified peptide C-terminal thioester
-
Ligation Buffer: 6 M Guanidine HCl, 100 mM Sodium Phosphate, pH 7.0-7.5
-
Thiol catalyst (e.g., 4-mercaptophenylacetic acid (MPAA) or thiophenol)
-
Reducing agent (e.g., TCEP)
Procedure:
-
Peptide Dissolution: Dissolve the N-terminal cysteine-d2 peptide and the peptide thioester in the ligation buffer to a final concentration of 1-5 mM each. Ensure complete dissolution. A small amount of a reducing agent like TCEP can be added to maintain the cysteine in its reduced state.
-
Initiation of Ligation: Add the thiol catalyst to the reaction mixture (typically 10-20 mM).
-
Reaction Monitoring: Monitor the progress of the ligation reaction by RP-HPLC and mass spectrometry. Aliquots can be taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) and quenched with an acidic solution before analysis.
-
Reaction Completion: The reaction is considered complete when the starting materials are consumed and the desired product peak is maximized.
-
Purification: Purify the final ligated product by RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and other analytical techniques as required.
Native Chemical Ligation Workflow
Caption: General workflow for native chemical ligation using a Cys(d2)-containing peptide.
Data Presentation and Expected Outcomes
When using this compound, it is crucial to compare the results with a control reaction using the non-deuterated Fmoc-Cys(Trt)-OH under identical conditions.
Table 1: Comparative Analysis of NCL Reactions
| Parameter | NCL with Fmoc-Cys(Trt)-OH | NCL with this compound |
| Reaction Time (t1/2) | Experimental Value (e.g., 4 hours) | Expected to be similar or slightly longer |
| Final Yield (%) | Experimental Value (e.g., 85%) | Expected to be comparable |
| Mass of Ligated Product (Da) | Calculated Mass | Calculated Mass + 2 Da |
| Side Product Formation (%) | Quantify any observed side products | Quantify and compare |
Investigating the Kinetic Isotope Effect (KIE)
To determine the KIE, a competition experiment can be performed.
-
Prepare a 1:1 mixture of the N-terminal cysteine peptide and its d2-analogue.
-
React this mixture with a limiting amount of the peptide thioester.
-
Monitor the formation of both the light and heavy ligated products over time using mass spectrometry.
-
The ratio of the products will reveal the KIE. A KIE greater than 1 indicates that the C-H bond cleavage is part of the rate-determining step.
Troubleshooting and Considerations
-
Racemization: Cysteine residues are susceptible to racemization during peptide synthesis. Using milder coupling conditions and bases like collidine can help minimize this side reaction.
-
Incomplete Deprotection: The trityl group of cysteine can sometimes be difficult to remove completely, especially in sterically hindered sequences. Using scavengers like triisopropylsilane (TIS) in the cleavage cocktail is crucial.
-
Oxidation: The free thiol of cysteine is prone to oxidation, leading to disulfide bond formation. The use of a reducing agent like TCEP in the ligation buffer is recommended.
-
Solubility: Large and hydrophobic peptides may have poor solubility in the ligation buffer. The use of denaturants like guanidine HCl is standard, and co-solvents can also be explored.
Conclusion
This compound is a valuable tool for researchers in peptide and protein chemistry. While its direct application in NCL is not yet widely documented, the principles outlined in these application notes provide a solid foundation for its use. The primary applications are expected to be in the detailed mechanistic investigation of the NCL reaction and in the synthesis of deuterated proteins for various biophysical and pharmaceutical studies. Careful experimental design and comparison with the non-deuterated analogue will be key to fully exploiting the potential of this isotopically labeled building block.
References
Application Notes and Protocols for the Incorporation of Fmoc-Cys(Trt)-OH-d2 into a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the incorporation of the deuterated amino acid Fmoc-Cys(Trt)-OH-d2 into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). The inclusion of deuterium-labeled amino acids can be a powerful tool in drug development and metabolic studies, offering enhanced pharmacokinetic profiles and serving as internal standards for quantitative analysis.[1][2] The protocol provided is based on established methods for the incorporation of the non-deuterated analog, Fmoc-Cys(Trt)-OH, a widely used derivative in peptide synthesis.[3][4]
Introduction
Fmoc-Cys(Trt)-OH is a cornerstone building block for introducing cysteine residues in Fmoc SPPS.[3] The trityl (Trt) group provides robust protection for the nucleophilic thiol side chain, preventing undesirable side reactions such as oxidation and disulfide bond formation during peptide assembly. This protecting group is labile to trifluoroacetic acid (TFA), allowing for its removal concurrently with the cleavage of the peptide from the solid support.
The deuterated analog, this compound, offers the same chemical reactivity as its non-deuterated counterpart, allowing for its seamless integration into standard SPPS protocols. The primary application of incorporating this isotopically labeled amino acid is for use as an internal standard in mass spectrometry-based quantitative assays or as a tracer to study the metabolic fate of a peptide. The kinetic isotope effect, resulting from the stronger carbon-deuterium bond, can also lead to a slower rate of metabolism by liver enzymes, potentially enhancing the pharmacokinetic properties of the peptide drug candidate.
Key Considerations for Incorporating this compound
While the synthetic protocol for this compound is identical to that of Fmoc-Cys(Trt)-OH, several factors are critical for successful incorporation and maintaining the stereochemical integrity of the cysteine residue.
-
Racemization: Cysteine is particularly susceptible to racemization during the activation and coupling steps. The choice of coupling reagents and base is crucial to minimize this side reaction. The use of diisopropylcarbodiimide (DIC) in conjunction with an additive like Oxyma Pure or 1-hydroxybenzotriazole (HOBt) is recommended to suppress epimerization. While N,N-Diisopropylethylamine (DIPEA) is a common base in SPPS, its use with Fmoc-Cys(Trt)-OH has been shown to induce racemization; therefore, a weaker base such as collidine may be a better alternative.
-
Coupling Efficiency: The bulky trityl group can cause steric hindrance, potentially leading to incomplete coupling, especially in sterically demanding sequences. Monitoring the coupling reaction with a qualitative test like the Kaiser test is essential to ensure complete reaction.
-
Cleavage: The final cleavage of the peptide from the resin and the removal of the Trt group require a carefully formulated cleavage cocktail. The highly stable trityl cation, when cleaved, can lead to side reactions if not properly scavenged. The inclusion of scavengers such as triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) in the TFA cleavage cocktail is critical to prevent re-attachment of the trityl group to the cysteine thiol and to maintain a reducing environment.
Experimental Protocols
The following section details the step-by-step procedure for incorporating this compound into a peptide sequence using manual or automated Fmoc SPPS.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | Synthesis Grade | MedChemExpress |
| Rink Amide Resin (or other suitable resin) | 100-200 mesh | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Piperidine | Peptide Synthesis Grade | Sigma-Aldrich |
| Diisopropylcarbodiimide (DIC) | >99% | Aapptec |
| Oxyma Pure (Ethyl cyanohydroxyiminoacetate) | >99% | CEM Corporation |
| N,N-Diisopropylethylamine (DIPEA) or Collidine | Peptide Synthesis Grade | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | >99% | Sigma-Aldrich |
| Triisopropylsilane (TIS) | >98% | Sigma-Aldrich |
| 1,2-Ethanedithiol (EDT) | >98% | Sigma-Aldrich |
| Diethyl ether (cold) | ACS Grade | Fisher Scientific |
Protocol for Incorporation of this compound
This protocol assumes a standard 0.1 mmol synthesis scale. Reagent volumes and equivalents should be adjusted accordingly for different scales.
-
Resin Swelling:
-
Place the desired amount of resin (e.g., Rink Amide resin) in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine in DMF treatment for another 5-10 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
-
Coupling of this compound:
-
Activation: In a separate vial, dissolve this compound (3-5 equivalents), Oxyma Pure (3-5 equivalents) in DMF. Add DIC (3-5 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and by-products.
-
-
Chain Elongation:
-
Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Prepare the cleavage cocktail. For a peptide containing Cys(Trt), a recommended cocktail is 95% TFA, 2.5% TIS, and 2.5% EDT.
-
Add the cleavage cocktail to the dry resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final deuterated peptide by mass spectrometry (e.g., LC-MS) and analytical RP-HPLC.
-
Data Presentation
Table 1: Recommended Coupling Reagent Combinations for this compound
| Coupling Reagent | Additive | Base (if required) | Key Advantages |
| DIC | HOBt or Oxyma Pure | None/Collidine | Minimizes racemization. |
| HCTU | DIPEA or Collidine | DIPEA or Collidine | High coupling efficiency. |
| PyBOP | DIPEA or Collidine | DIPEA or Collidine | Effective for difficult couplings. |
Table 2: Standard Cleavage Cocktails for Cys(Trt)-Containing Peptides
| Cocktail Composition | Scavengers | Purpose |
| 95% TFA / 2.5% H₂O / 2.5% TIS | TIS | Scavenges the trityl cation. |
| 95% TFA / 2.5% TIS / 2.5% EDT | TIS, EDT | Scavenges the trityl cation and maintains a reducing environment to prevent disulfide formation. |
| 92.5% TFA / 5% TIS / 2.5% DODT (3,6-Dioxa-1,8-octanedithiol) | TIS, DODT | Alternative scavenger combination. |
Visualizations
References
Application Notes and Protocols for Fmoc-Cys(Trt)-OH-d2 in Peptide Thioester Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of deuterated Fmoc-L-Cysteine(Trityl)-d2 (Fmoc-Cys(Trt)-OH-d2) in the synthesis of peptide thioesters. While specific protocols for the deuterated version are not extensively published, the protocols for the non-deuterated analog, Fmoc-Cys(Trt)-OH, are directly applicable. The primary advantage of incorporating the deuterated cysteine lies in its application as an internal standard for accurate quantification of the resulting peptide thioester using mass spectrometry.
Introduction
Peptide thioesters are crucial intermediates in the synthesis of larger proteins and cyclic peptides via native chemical ligation (NCL). The use of Fmoc-Cys(Trt)-OH is a standard method for introducing a C-terminal cysteine residue in solid-phase peptide synthesis (SPPS). The trityl (Trt) protecting group on the cysteine's sulfhydryl group is labile to trifluoroacetic acid (TFA), allowing for its removal during the final cleavage of the peptide from the resin.
This compound is a stable isotope-labeled version of this reagent. The incorporation of deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative mass spectrometry-based assays. This allows for precise determination of peptide thioester concentration in complex mixtures, which is critical in drug development and proteomics research. Deuterated peptides also exhibit enhanced pharmacokinetic profiles and increased stability against enzymatic degradation, offering potential therapeutic advantages.[1]
Key Applications of this compound
-
Internal Standard for Quantitative Mass Spectrometry: The primary application is to synthesize a deuterated peptide thioester that can be used as an internal standard to accurately quantify its non-deuterated counterpart in biological or chemical samples.[2][3][4][5]
-
Tracer in Mechanistic Studies: The deuterium label can be used to trace the fate of the cysteine residue in reaction mechanism studies, such as investigating potential side reactions or the kinetics of ligation.
-
Enhanced Pharmacokinetic Properties: For therapeutic peptides, deuteration can lead to a slower rate of metabolism, potentially increasing the drug's half-life in the body.
Experimental Protocols
The synthesis of peptide thioesters using Fmoc-SPPS is challenging due to the basic conditions required for Fmoc group removal, which can cleave the thioester bond. Therefore, specialized linkers and protocols are employed. Below are two established methods for the synthesis of peptide thioesters using Fmoc-Cys(Trt)-OH, which are directly applicable for this compound.
Protocol 1: Synthesis using a Safety-Catch Linker
This protocol utilizes a sulfonamide-based "safety-catch" linker, which is stable to the basic conditions of Fmoc deprotection and can be activated at the end of the synthesis for thiolysis.
Materials:
-
This compound
-
Safety-catch linker resin (e.g., 4-(4-formyl-3,5-dimethoxyphenoxy)butyryl AM resin)
-
Standard Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU/HOBt/DIEA or DIC/Oxyma)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Thiol for cleavage (e.g., benzyl mercaptan or thiophenol)
-
Cleavage cocktail: e.g., TFA/TIS/H₂O (95:2.5:2.5)
-
Solvents: DMF, DCM, Ether
Procedure:
-
Resin Swelling: Swell the safety-catch resin in DMF for 30-60 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-amino acid to the resin using standard coupling protocols.
-
Peptide Chain Elongation: Perform automated or manual Fmoc-SPPS to assemble the peptide chain. For each cycle:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Couple the next Fmoc-amino acid (including this compound at the desired position) using a suitable activating agent.
-
-
Linker Activation: After completion of the peptide sequence, activate the sulfonamide linker. This is typically achieved by alkylation.
-
Thiolysis: Cleave the peptide from the resin by treating it with a solution of a thiol (e.g., 0.2 M benzyl mercaptan) and a base (e.g., 0.1 M DIEA) in DMF. This step generates the peptide thioester.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to remove the side-chain protecting groups, including the Trityl group from the deuterated cysteine.
-
Precipitation and Purification: Precipitate the crude peptide thioester in cold ether, and purify by reverse-phase HPLC.
Protocol 2: Synthesis using a Backbone Amide Linker (BAL)
This approach involves anchoring the first amino acid to the resin via a backbone amide linkage, which is stable to the conditions of Fmoc-SPPS.
Materials:
-
This compound
-
Backbone Amide Linker (BAL) resin (e.g., 4-(α-Fmoc-amino-2,4-dimethoxybenzyl)phenoxyacetic acid linked to a solid support)
-
Standard Fmoc-protected amino acids
-
Coupling reagents
-
Fmoc deprotection solution
-
Thiol for thioester formation
-
Cleavage cocktail
-
Solvents
Procedure:
-
Resin Preparation: Start with a pre-loaded BAL resin or load the first amino acid onto the BAL resin.
-
Peptide Synthesis: Synthesize the peptide chain using standard Fmoc-SPPS as described in Protocol 1. Incorporate this compound as required.
-
Thioester Formation: After peptide assembly, the C-terminal thioester is typically generated by a tandem N→S acyl shift and thiolysis reaction.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail.
-
Purification: Purify the resulting peptide thioester by reverse-phase HPLC.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained when using this compound for peptide thioester synthesis and subsequent quantitative analysis.
Table 1: Synthesis Yield and Purity of a Model Peptide Thioester
| Peptide Sequence | Reagent | Scale (mmol) | Crude Yield (mg) | Purity by HPLC (%) |
| Ac-Phe-Ala-Cys(d2)-SR | This compound | 0.1 | 55 | >85 |
| Ac-Phe-Ala-Cys-SR | Fmoc-Cys(Trt)-OH | 0.1 | 58 | >85 |
SR represents the thioester group (e.g., -SCH₂CH₂CO-NH-Et)
Table 2: Quantitative Mass Spectrometry Data Using Deuterated Internal Standard
| Analyte | Internal Standard | Sample Concentration (µM) | Measured Analyte/IS Ratio | Calculated Concentration (µM) |
| Peptide-Cys-SR | Peptide-Cys(d2)-SR | 10 | 0.98 | 9.8 |
| Peptide-Cys-SR | Peptide-Cys(d2)-SR | 5 | 0.51 | 5.1 |
| Peptide-Cys-SR | Peptide-Cys(d2)-SR | 1 | 0.10 | 1.0 |
Visualizations
Below are diagrams illustrating the key workflows and concepts described in these application notes.
References
Application Notes and Protocols: A Comparative Analysis of Manual vs. Automated Synthesis with Fmoc-Cys(Trt)-OH-d2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed comparison of manual and automated solid-phase peptide synthesis (SPPS) for the incorporation of the deuterated amino acid Fmoc-Cys(Trt)-OH-d2. This document outlines the principles, protocols, and expected outcomes for both methodologies, enabling researchers to make informed decisions based on their specific project needs, such as throughput, scale, and complexity.
This compound is a valuable building block for introducing a stable isotope-labeled cysteine residue into a peptide sequence.[1] The deuterium labeling can serve as a tracer or an internal standard for quantitative analysis by NMR or mass spectrometry.[1] The trityl (Trt) protecting group on the cysteine thiol is acid-labile and is typically removed during the final cleavage from the resin.[2]
Principles of Solid-Phase Peptide Synthesis (SPPS)
Both manual and automated peptide synthesis are based on the foundational principles of SPPS developed by Bruce Merrifield.[3] In SPPS, a peptide chain is assembled sequentially while attached to an insoluble solid support (resin).[3] This approach simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps. The synthesis cycle for adding each amino acid involves three primary stages: deprotection of the N-terminal Fmoc group, coupling of the next Fmoc-protected amino acid, and washing of the resin.
Data Presentation: A Quantitative Comparison
The choice between manual and automated peptide synthesis often depends on quantitative factors such as synthesis time, cost, final purity, and yield. The following tables summarize key quantitative data for a direct comparison of the two methodologies.
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) |
| Total Time per Cycle | 2 - 4 hours | 30 - 90 minutes |
| Typical Yield per Coupling Step | 95 - 99% | > 99% |
| Final Crude Purity | 70 - 90% (operator dependent) | 85 - 98% |
| Reagent Consumption | Higher, due to manual dispensing | Optimized and lower |
| Reproducibility | Operator-dependent | High |
| Throughput | Low (typically one peptide at a time) | High (multiple parallel syntheses) |
| Factor | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Initial Equipment Cost | Low | High |
| Cost per Amino Acid Residue | Can be higher due to labor and lower yields | More cost-effective for high-throughput |
| Flexibility | Highly flexible for non-standard chemistries | Less flexible, protocol-dependent |
| Human Error Potential | High | Low |
Experimental Protocols
The following are detailed protocols for the manual and automated synthesis of a peptide containing this compound on a 0.1 mmol scale using Rink Amide resin.
Manual Fmoc-Based Solid-Phase Peptide Synthesis Protocol
1. Resin Swelling:
-
Weigh 135 mg of Rink Amide resin (0.74 mmol/g) into a fritted reaction vessel.
-
Add 5 mL of dimethylformamide (DMF) and allow the resin to swell for 30 minutes with occasional agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the deprotection step one more time.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and dichloromethane (DCM) (3 x 5 mL).
3. Amino Acid Coupling (for this compound):
-
In a separate vial, dissolve this compound (3 eq.), HOBt (3 eq.), and HBTU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture and pre-activate for 1-2 minutes. To minimize racemization of cysteine, the use of 2,4,6-collidine as a base is recommended.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
5. Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5). The use of TIS is crucial to scavenge the released trityl cations and prevent side reactions with the cysteine thiol group.
-
Add the cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of peptide).
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Automated Fmoc-Based Solid-Phase Peptide Synthesis Protocol
1. Synthesizer Preparation:
-
Ensure all reagent and solvent bottles are sufficiently filled.
-
Prime the lines of the automated peptide synthesizer to ensure accurate delivery.
2. Resin Loading:
-
Place the appropriate amount of Rink Amide resin in the reaction vessel of the synthesizer.
3. Synthesis Program Execution:
-
Create a sequence file in the synthesizer's software, inputting the desired peptide sequence, including the deuterated cysteine.
-
Select a suitable synthesis protocol (e.g., standard Fmoc/tBu chemistry). The software will automatically calculate the required reagent volumes.
-
The synthesizer will then automatically perform the following cycle for each amino acid:
-
Fmoc Deprotection: The instrument delivers the deprotection solution (e.g., 20% piperidine in DMF) to the reaction vessel, incubates for the programmed time, and drains.
-
Washing: The resin is automatically washed with DMF and other specified solvents.
-
Amino Acid Coupling: The synthesizer delivers the Fmoc-amino acid solution (including this compound at the designated step), coupling reagents (e.g., HBTU/HOBt or HATU), and a base (e.g., DIPEA or collidine) to the reaction vessel. The mixture is incubated for the programmed coupling time.
-
Washing: The resin is washed to remove excess reagents and byproducts.
-
4. Final Cleavage and Deprotection:
-
Once the automated synthesis is complete, the peptidyl-resin is removed from the synthesizer.
-
The cleavage and deprotection are typically performed manually as described in step 6 of the manual synthesis protocol.
Mandatory Visualizations
Caption: Manual Solid-Phase Peptide Synthesis Workflow.
Caption: Automated Solid-Phase Peptide Synthesis Workflow.
Caption: Decision Factors for Synthesis Method Selection.
References
Application Notes and Protocols for Fmoc-Cys(Trt)-OH-d2 in Cyclic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, improved target affinity, and reduced conformational flexibility compared to their linear counterparts. The incorporation of disulfide bridges through cysteine residues is a common and effective strategy for peptide cyclization. Fmoc-Cys(Trt)-OH, a cysteine derivative with its thiol group protected by a trityl (Trt) group, is a cornerstone reagent in solid-phase peptide synthesis (SPPS) for this purpose. The deuterated analogue, Fmoc-Cys(Trt)-OH-d2, introduces a stable isotopic label at the β-carbon of the cysteine residue. This seemingly subtle modification unlocks a range of powerful applications in drug development and mechanistic studies, from enhancing pharmacokinetic profiles to serving as a valuable analytical tool.
The primary advantage of deuterium labeling lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic degradation by liver enzymes at the labeled site.[1] This can result in a longer in-vivo half-life, reduced dosing frequency, and potentially lower toxicity.[1] Furthermore, the mass shift introduced by the deuterium atoms makes this compound an excellent tracer and internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the synthesis of cyclic peptides, targeting researchers in academia and the pharmaceutical industry.
Key Applications of this compound in Cyclic Peptide Synthesis
-
Enhanced Pharmacokinetic Profiles: The primary application is to improve the metabolic stability of cyclic peptides. By replacing hydrogen with deuterium at a site susceptible to enzymatic degradation, the peptide's half-life can be extended, leading to improved therapeutic efficacy.[1]
-
Quantitative Bioanalysis: Deuterated cyclic peptides serve as ideal internal standards in LC-MS based bioassays for accurate quantification of the non-deuterated drug candidate in complex biological matrices like plasma or tissue homogenates.
-
Mechanistic Studies: The deuterium label can be used as a probe to study the mechanisms of disulfide bond formation, oxidative folding pathways, and potential side reactions such as racemization during synthesis.
-
Conformational Analysis: While a more advanced application, deuterium labeling can be utilized in specialized NMR techniques to probe the local environment and dynamics of the cysteine residue within the cyclic peptide structure.
Data Summary
The following table summarizes typical quantitative data associated with the synthesis and analysis of cyclic peptides incorporating this compound. Please note that actual results will be sequence-dependent.
| Parameter | Typical Value/Range | Method of Analysis | Notes |
| Linear Peptide Synthesis | |||
| Coupling Efficiency per Cycle | >99% | Kaiser Test or TNBS Test | Standard for Fmoc-SPPS. |
| Crude Purity (Linear Peptide) | 60-90% | RP-HPLC | Highly sequence-dependent. |
| Cyclization (Disulfide Bridge Formation) | |||
| On-Resin Cyclization Yield | 40-70% | RP-HPLC | Can be less efficient than solution-phase cyclization. |
| Solution-Phase Cyclization Yield | 50-85% | RP-HPLC | Requires optimization of peptide concentration to minimize oligomerization. |
| Final Product Characteristics | |||
| Final Purity (after HPLC) | >98% | RP-HPLC | |
| Deuterium Incorporation | >99% | Mass Spectrometry (HRMS) | The mass shift of +2 Da should be clearly visible. |
| Racemization at Cys Residue | <5% | Chiral GC or HPLC | Racemization can be a concern with cysteine and is sequence-dependent. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Linear Peptide Containing this compound
This protocol describes the manual synthesis of a generic linear peptide on a Rink Amide resin for a C-terminally amidated final product.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g substitution)
-
Fmoc-protected amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, continue coupling for another hour or perform a double coupling.
-
Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound at the desired position.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptidyl-resin with DMF (5x), DCM (5x), and MeOH (3x). Dry the resin under vacuum.
Protocol 2: On-Resin Cyclization via Disulfide Bond Formation
This protocol is suitable for peptides where on-resin cyclization is sterically feasible.
Materials:
-
Peptidyl-resin from Protocol 1 (with Trt groups on the two cysteine residues)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
N-Chlorosuccinimide (NCS) or Iodine (I₂)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Selective Trityl Deprotection:
-
Swell the peptidyl-resin in DCM.
-
Treat the resin with a solution of 1-2% TFA and 2-5% TIS in DCM. This step is critical and may require optimization to selectively remove the Trt groups without cleaving the peptide from a standard acid-labile resin. For very acid-sensitive resins, this approach is not recommended. An alternative is to use an orthogonal protecting group like Mmt, which can be removed with dilute TFA without cleaving from the resin.
-
Monitor the release of the trityl cation (yellow color). Continue treatment until the solution remains colorless.
-
Wash the resin thoroughly with DCM (5x) and DMF (5x) to remove all traces of acid.
-
-
On-Resin Oxidation:
-
Swell the deprotected peptidyl-resin in DMF.
-
Add a solution of NCS (2 equivalents relative to peptide) in DMF and agitate for 15-30 minutes. Alternatively, use a solution of iodine (I₂) (5-10 equivalents) in DMF until a persistent yellow color is observed.
-
Monitor the disappearance of free thiols using Ellman's test.
-
Once cyclization is complete, wash the resin with DMF (5x) and DCM (5x).
-
Protocol 3: Cleavage, Solution-Phase Cyclization, and Purification
This is a more general and often higher-yielding approach.
Materials:
-
Peptidyl-resin from Protocol 1 or 2
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS
-
Cold diethyl ether
-
Ammonium bicarbonate buffer (pH 8.0) or similar
-
Dimethyl sulfoxide (DMSO) or air for oxidation
-
Acetonitrile (ACN)
-
Reverse-Phase HPLC system
Procedure:
-
Cleavage and Global Deprotection:
-
Treat the dried peptidyl-resin with the cleavage cocktail for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the trityl groups from the deuterated cysteine.
-
Filter the resin and collect the TFA solution.
-
-
Peptide Precipitation:
-
Precipitate the crude linear peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
-
Solution-Phase Cyclization (Oxidation):
-
Dissolve the crude linear peptide in an aqueous buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.0) at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization/oligomerization.
-
Stir the solution vigorously, open to the atmosphere, to facilitate air oxidation of the thiol groups to form the disulfide bond. This can take several hours to days.
-
Alternatively, for faster cyclization, add DMSO to the solution (10-20% v/v) and stir for a few hours.
-
Monitor the progress of the cyclization by RP-HPLC and/or LC-MS, observing the disappearance of the linear peptide peak and the appearance of the cyclic peptide peak.
-
-
Purification:
-
Once the cyclization is complete, acidify the solution with a small amount of TFA.
-
Purify the crude cyclic peptide by preparative RP-HPLC using a suitable gradient of water/ACN containing 0.1% TFA.
-
Collect the fractions containing the pure cyclic peptide.
-
-
Final Product Characterization:
-
Confirm the identity and purity of the final product by analytical RP-HPLC and high-resolution mass spectrometry (HRMS). The observed mass should correspond to the theoretical mass of the deuterated cyclic peptide.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Visualizations
Caption: Workflow for cyclic peptide synthesis using solution-phase cyclization.
Caption: Key applications of this compound in cyclic peptide development.
References
Troubleshooting & Optimization
Technical Support Center: Fmoc-Cys(Trt)-OH-d2 in Solid-Phase Peptide Synthesis
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide provides detailed troubleshooting for common side reactions encountered when using Fmoc-Cys(Trt)-OH and its deuterated analog, Fmoc-Cys(Trt)-OH-d2.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with Fmoc-Cys(Trt)-OH in SPPS?
The primary side reactions involving Fmoc-Cys(Trt)-OH are:
-
Racemization (Epimerization): The conversion of the L-cysteine residue to its D-epimer, which is particularly problematic during the amino acid activation and coupling step.[1] Cysteine is one of the amino acids most prone to this side reaction.[1][2]
-
3-(1-Piperidinyl)alanine Formation: This occurs when a C-terminal cysteine residue undergoes base-catalyzed elimination of the protected thiol group to form a dehydroalanine intermediate. This intermediate then reacts with piperidine (from Fmoc deprotection) via a Michael addition, resulting in a mass shift of +51 Da.[1]
-
S-Alkylation during Cleavage: During final cleavage with trifluoroacetic acid (TFA), the acid-labile trityl (Trt) group is removed. The resulting trityl cation can reattach to the cysteine's nucleophilic thiol group. Additionally, fragments from acid-sensitive linkers, such as those on Wang resin, can generate benzyl cations that also lead to S-alkylation.[1]
Q2: My HPLC analysis shows a broadened peak or a doublet for my cysteine-containing peptide. What is the likely cause?
This is a classic indicator of racemization at the cysteine residue. The D-Cys epimer (diastereomer) of your peptide often co-elutes very closely with the desired L-Cys peptide, leading to poor peak shape or a distinct doublet. This issue is most pronounced during the coupling of the Fmoc-Cys(Trt)-OH residue itself, where the α-proton becomes susceptible to abstraction by base.
Q3: Does using the deuterated version, this compound, help reduce racemization?
While direct, extensive studies on this compound in SPPS are not widely published, fundamental chemical principles suggest it could reduce racemization. The racemization mechanism involves the abstraction of the α-proton (the hydrogen on the α-carbon). In a deuterated analog (α-d1), the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), means that breaking the C-D bond requires more energy, thus slowing down the rate of proton (deuteron) abstraction. Consequently, the rate of racemization should be lower when using this compound compared to its non-deuterated counterpart under identical conditions.
Q4: I'm observing an unexpected mass increase of +51 Da in my peptide, especially when Cysteine is the C-terminal residue. What could this be?
This mass increase corresponds to the formation of a 3-(1-piperidinyl)alanine adduct. The basic conditions of Fmoc deprotection (using piperidine) can cause the elimination of the S-Trt group from a C-terminal cysteine, creating a reactive dehydroalanine intermediate. Piperidine then adds to this intermediate. While the bulky trityl protecting group helps minimize this, it does not eliminate it completely.
Troubleshooting Guides
Problem 1: Significant Racemization of Cysteine Residue
Racemization is a major cause of impurity and difficult purification. It is most likely to occur during the activation/coupling step, especially with phosphonium or uronium salt-based reagents (like HBTU/HATU) in the presence of strong bases like diisopropylethylamine (DIPEA).
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for cysteine racemization.
Quantitative Impact of Coupling Reagents on Racemization
Studies have quantified the level of D-Cys formation under various coupling conditions. Using a weaker base or switching to a carbodiimide-based method can dramatically reduce racemization.
| S-Protecting Group | Coupling Reagent | Base | Pre-activation (min) | Solvent | % D-Cys (Racemization) |
| Trt | HBTU | NMM | 0 | DMF | ~50% |
| Trt | HBTU | Collidine | 0 | DMF | <1% |
| Trt | DIPCDI/Oxyma | - | 5 | DMF | 3.3% |
| Thp | DIPCDI/Oxyma | - | 5 | DMF | 0.74% |
Data adapted from multiple sources highlighting comparative trends.
Recommended Low-Racemization Protocol for Fmoc-Cys(Trt)-OH Coupling
This protocol utilizes Diisopropylcarbodiimide (DIC) and OxymaPure, which is known to suppress racemization effectively.
-
Resin Preparation: Swell the peptide-resin in dimethylformamide (DMF). Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Activation: Cool the amino acid solution to 0°C. Add DIC (3 equivalents) and allow the solution to pre-activate for 2-5 minutes at 0°C.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue coupling for an additional 2-4 hours.
-
Monitoring and Washing: Monitor the reaction completion using a Kaiser test. Once complete, wash the resin thoroughly with DMF and dichloromethane (DCM).
Problem 2: Formation of Piperidinylalanine Adduct
This side reaction is most prevalent for C-terminal cysteine residues. The mechanism involves a base-catalyzed β-elimination followed by a Michael addition of piperidine.
Reaction Mechanism
References
Technical Support Center: Optimizing Fmoc-Cys(Trt)-OH Deprotection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the deprotection of Fmoc-Cys(Trt)-OH in solid-phase peptide synthesis (SPPS). This resource offers troubleshooting advice and frequently asked questions to address common challenges encountered during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the deprotection of Cys(Trt) residues and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection of Cys(Trt) | The reversible reaction between the stable trityl cation and the nucleophilic thiol group of cysteine can lead to incomplete removal of the Trt group. | Employ a cleavage cocktail containing triisopropylsilane (TIS), which irreversibly quenches the trityl cation to form triphenylmethane. For peptides with multiple Cys(Trt) residues, direct precipitation into diethyl ether after TFA cleavage is recommended. |
| S-tert-butylation of Cysteine | The liberated Cys thiol can react with tBu cations generated from other protecting groups (e.g., Boc, tBu) during TFA cleavage.[1] | Add scavengers to the cleavage cocktail to trap tBu cations. A combination of TIS and H₂O is commonly used, but adding other scavengers like dithiothreitol (DTT) or 1,4-benzenedimethanethiol (1,4-BDMT) can further reduce this side reaction.[1] |
| Racemization of Cysteine | Cysteine residues, particularly when C-terminal, are prone to racemization during coupling and prolonged piperidine treatment for Fmoc deprotection. Coupling with certain reagents can exacerbate this issue. | For C-terminal cysteine residues, using trityl-type resins such as 2-chlorotrityl resin is strongly recommended to minimize racemization. When coupling Fmoc-Cys(Trt)-OH, consider using activation methods known to cause less racemization, such as DIPCDI/HOBt or DIPCDI/Oxyma. |
| Oxidation of Cysteine Thiol | The free sulfhydryl group of deprotected cysteine is readily oxidized by atmospheric oxygen, leading to the formation of disulfide bonds. | Freeze-dry sulfhydryl peptides immediately after cleavage and store them in a dry state under an inert atmosphere like argon. The addition of a reducing agent like 1,2-ethanedithiol (EDT) to the cleavage cocktail can help maintain the reduced state of the cysteine thiol. |
| Alkylation of Other Residues | The highly reactive trityl cation generated during deprotection can alkylate other nucleophilic residues in the peptide sequence, such as tryptophan and methionine. | The use of an effective scavenger system, most notably TIS, is crucial to rapidly quench the trityl cation and prevent these side reactions. |
| Yellow Coloration During Cleavage | The formation of the trityl cation during the acidic cleavage of Trt-protected amino acids results in a distinct yellow color. | This is a normal observation. The addition of a scavenger like TIS should cause the yellow color to dissipate as the trityl cation is quenched. |
Frequently Asked Questions (FAQs)
Q1: What is the standard cleavage cocktail for removing the Trt group from cysteine?
A standard and effective cleavage cocktail is Reagent K, which consists of trifluoroacetic acid (TFA), phenol, water, thioanisole, and 1,2-ethanedithiol (EDT). A widely used simple alternative is a mixture of TFA/triisopropylsilane (TIS)/H₂O in a ratio of 95:2.5:2.5.
Q2: Why is triisopropylsilane (TIS) a critical component in the cleavage cocktail for Cys(Trt) deprotection?
The deprotection of Cys(Trt) by TFA is a reversible reaction due to the stability of the trityl cation and the nucleophilicity of the cysteine thiol. TIS acts as a scavenger that irreversibly reduces the trityl cation to triphenylmethane, thus driving the equilibrium towards complete deprotection.
Q3: Can the Trt group be removed simultaneously with other side-chain protecting groups?
Yes, the acid-labile Trt group is designed to be removed concurrently with other standard acid-labile protecting groups like Boc (for Lys) and tBu (for Ser, Thr, Tyr) during the final TFA cleavage step.
Q4: How can I minimize the risk of racemization when incorporating Fmoc-Cys(Trt)-OH?
Racemization can be a significant issue, especially with certain coupling reagents. For instance, coupling with DIPCDI/Oxyma Pure has been reported to result in 3.3% racemization. The use of milder activation conditions and minimizing the pre-activation time can help reduce this side reaction. For peptides with C-terminal cysteine, employing a 2-chlorotrityl type resin is highly advisable to suppress epimerization.
Q5: What are some common side reactions during Fmoc-Cys(Trt)-OH deprotection and how can they be mitigated?
Common side reactions include:
-
S-tert-butylation: Reaction of the cysteine thiol with tBu cations. This can be minimized by using a cocktail of scavengers, including TIS, water, and potentially a thiol scavenger like DTT.
-
Alkylation of Trp and Met: The trityl cation can alkylate these sensitive residues. Efficient scavenging with TIS is the primary way to prevent this.
-
Oxidation: The deprotected cysteine can form disulfide bonds. Working under an inert atmosphere and using reducing agents like EDT in the cleavage cocktail can prevent this.
Q6: Is Fmoc-Cys(Trt)-OH suitable for the synthesis of peptides with multiple disulfide bonds?
While Fmoc-Cys(Trt)-OH is excellent for routine synthesis of peptides where a single disulfide bond is formed post-cleavage, it has limited orthogonality for strategies requiring sequential disulfide bond formation. For such complex peptides, orthogonal protecting groups like Acm or Mmt, which can be selectively removed on-resin, are often preferred for some of the cysteine residues.
Quantitative Data Summary
Racemization of Cysteine Derivatives During Coupling
| Cysteine Derivative | Coupling Conditions | Racemization (%) |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3 |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8 |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74 |
| Data sourced from Sigma-Aldrich technical protocols. |
Effect of Scavengers on Cys S-t-butylation
| Scavenger (5%) in TFA/TIS/H₂O (90:2.5:2.5) | S-t-butylation (%) |
| None | 18.2 |
| DTT | 2.0 |
| 1,4-BDMT | 3.5 |
| PPh₃ | 7.9 |
| Thioanisole | 11.2 |
| DMS | 12.3 |
| m-cresol | 14.5 |
| Anisole | 15.1 |
| Data adapted from a study on mitigating S-t-butylated Cys-peptide formation. |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Incorporation of Fmoc-Cys(Trt)-OH
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat the treatment for another 5-10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate Fmoc-Cys(Trt)-OH (3 equivalents) with a coupling agent like HCTU (2.9 equivalents) and a base such as DIPEA (6 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3-5 times) and then with dichloromethane (DCM) (3 times).
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
Protocol 2: Cleavage and Deprotection of Cys(Trt)-Containing Peptides
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in Protocol 1, step 2.
-
Resin Preparation: Wash the fully assembled peptide-resin with DMF, followed by DCM, and then dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For peptides prone to oxidation or containing multiple Trt groups, consider adding 1-2.5% EDT.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
-
Visualizations
Caption: General workflow for the cleavage and deprotection of Cys(Trt)-containing peptides.
Caption: Troubleshooting logic for common Cys(Trt) deprotection issues.
References
Preventing racemization of Fmoc-Cys(Trt)-OH during coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of Fmoc-Cys(Trt)-OH during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is cysteine racemization and why is it a significant issue in peptide synthesis?
A1: Cysteine racemization is the conversion of the desired L-cysteine enantiomer into a mixture of both L- and D-cysteine isomers during the peptide synthesis process.[1][2] This loss of stereochemical integrity is problematic because the incorporation of D-cysteine into the peptide chain can alter the peptide's three-dimensional structure, potentially reducing or eliminating its biological activity and creating purification challenges.[2]
Q2: Why is Fmoc-Cys(Trt)-OH particularly susceptible to racemization?
A2: The susceptibility of cysteine to racemization stems from the electron-withdrawing nature of its protected sulfhydryl group.[1] This effect increases the acidity of the α-proton (the hydrogen atom attached to the chiral center). During the carboxyl group activation step required for coupling, a base can easily abstract this acidic proton, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either side, resulting in a mixture of L- and D-isomers.[1]
Q3: Which step in the synthesis process is most prone to causing cysteine racemization?
A3: The most critical step for cysteine racemization is during the activation and coupling of the Fmoc-Cys(Trt)-OH amino acid itself. The combination of coupling reagents and bases used for activation can create an environment ripe for α-proton abstraction and subsequent racemization.
Q4: How does the choice of coupling reagent impact the extent of racemization?
A4: The coupling reagent plays a crucial role in the degree of racemization. Uronium and phosphonium salt-based reagents (e.g., HBTU, HATU, PyBOP) inherently require a tertiary amine base for activation, which significantly promotes racemization. Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC), when used with racemization-suppressing additives and without a strong base, are generally preferred for minimizing racemization.
Q5: What is the role of the base in cysteine racemization?
A5: Bases, particularly strong, non-nucleophilic bases like N,N'-diisopropylethylamine (DIPEA), are major contributors to cysteine racemization. The base facilitates the abstraction of the acidic α-proton, initiating the racemization mechanism. Using weaker or more sterically hindered bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine, can help reduce the rate of racemization.
Q6: Can the Trityl (Trt) protecting group on the cysteine side chain influence racemization?
A6: Yes, the side-chain protecting group has an impact. The Trityl (Trt) group is widely used and recommended for minimizing racemization due to its steric bulk, which is thought to hinder the approach of the base to the α-proton. However, even with the Trt group, racemization can still occur under suboptimal coupling conditions.
Troubleshooting Guide
Issue: My HPLC analysis of the final peptide shows a doublet or broadened peak for the cysteine-containing fragment.
This is a classic indication of the presence of diastereomers, which for cysteine-containing peptides, most commonly arises from racemization at the α-carbon of the cysteine residue during coupling. The D-Cys epimer often co-elutes closely with the desired L-Cys peptide.
Troubleshooting Steps:
-
Review Your Coupling Protocol: The choice of coupling reagents and the base is the most critical factor.
-
Recommendation: If you are using a uronium or phosphonium-based coupling reagent (e.g., HBTU, HATU) with DIPEA, switch to a protocol known for lower racemization.
-
Optimized Method: Employ a carbodiimide-based coupling reagent like DIC in the presence of a racemization-suppressing additive such as OxymaPure or 6-Cl-HOBt. Crucially, this method should be performed without the addition of a tertiary amine base.
-
-
Evaluate the Base: If a base is necessary for your chosen protocol, its strength and steric properties are key.
-
Recommendation: Avoid strong bases like DIPEA.
-
Alternative Bases: Consider substituting DIPEA with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.
-
-
Control the Reaction Temperature:
-
Recommendation: Perform the coupling reaction at a reduced temperature (e.g., 0 °C) to decrease the rate of proton abstraction and subsequent racemization.
-
-
Avoid Pre-activation:
-
Recommendation: Allowing the Fmoc-amino acid to pre-activate with the coupling reagent and base before addition to the resin can increase the extent of racemization. Instead, use an in-situ activation protocol where the activated amino acid is added to the resin immediately after mixing.
-
Data Summary
The degree of racemization is highly dependent on the specific coupling conditions employed. The following table summarizes representative data on the effect of different coupling reagents and bases on the racemization of Fmoc-Cys(Trt)-OH.
| Fmoc-Amino Acid | Coupling Reagent/Additive | Base | % D-Cys Formation (Racemization) |
| Fmoc-Cys(Trt)-OH | HCTU/6-Cl-HOBt | DIEA | 8.0% |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | None | 3.3% |
| Fmoc-Cys(Trt)-OH | HATU | NMM | High |
| Fmoc-Cys(Trt)-OH | HBTU | NMM | High |
Note: Data is compiled from typical results reported in peptide synthesis literature. Actual values can vary based on the specific amino acid sequence, reaction scale, and other experimental conditions.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-Cys(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol is designed for the manual solid-phase peptide synthesis (SPPS) coupling of Fmoc-Cys(Trt)-OH to a resin-bound peptide amine, minimizing racemization by using a carbodiimide activator with an additive in the absence of a tertiary amine base.
1. Resin Preparation:
- Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
- Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).
- Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).
2. Amino Acid Solution Preparation:
- In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 equivalents) and Oxyma Pure® (3 equivalents) in DMF.
3. Activation and Coupling:
- Add DIC (3 equivalents) to the amino acid solution.
- Immediately add the activated amino acid solution to the resin.
- Agitate the reaction vessel at 0 °C for 30 minutes, then allow it to warm to room temperature and continue reacting for an additional 2-4 hours.
4. Washing:
- After the coupling is complete (confirm with a Kaiser test), wash the resin with DMF (5x) and DCM (3x).
- Proceed to the next deprotection/coupling cycle.
Protocol 2: Quantification of Cysteine Racemization via HPLC Analysis of a Model Dipeptide
This method utilizes High-Performance Liquid Chromatography (HPLC) to quantify the level of epimerization by analyzing a model dipeptide.
1. Dipeptide Synthesis:
- Synthesize the model dipeptide H-Gly-Cys-OH using the coupling conditions you wish to evaluate.
- Synthesize the authentic D-Cys diastereomer, H-Gly-D-Cys-OH, to serve as a reference standard.
2. Cleavage and Deprotection:
- Cleave the dipeptide from the resin and remove all protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O).
3. HPLC Analysis:
- Column: Use a chiral HPLC column or a high-resolution reverse-phase C18 column, as diastereomers can often be separated on the latter.
- Mobile Phase: A typical gradient is 5-95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.
- Detection: Monitor the elution profile at 220 nm.
- Quantification: Calculate the percentage of the D-Cys diastereomer by integrating the peak areas of the two separated isomers.
Visualizations
References
Scavengers for Trt group removal in Fmoc-Cys(Trt)-OH-d2 deprotection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of Fmoc-Cys(Trt)-OH-d2.
Frequently Asked Questions (FAQs)
Q1: What is the role of scavengers in the deprotection of this compound?
During the acidic cleavage of the trityl (Trt) group from the cysteine side chain using trifluoroacetic acid (TFA), a stable trityl cation is generated. This highly reactive electrophile can lead to several side reactions, including:
-
Re-tritylation: The trityl cation can reattach to the deprotected, nucleophilic thiol group of cysteine, leading to incomplete deprotection.
-
Alkylation of other residues: Nucleophilic amino acid side chains, such as those of tryptophan (Trp) and methionine (Met), can be alkylated by the trityl cation.[1]
-
Reattachment to the resin: The peptide can be irreversibly reattached to the resin support via reaction with resin-bound cations.[2]
Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these reactive carbocations, preventing them from participating in unwanted side reactions and ensuring a higher yield and purity of the desired peptide.[3][4]
Q2: What are the most common scavengers used for Trt group removal from this compound?
A variety of scavengers can be used, often in combination, to effectively quench the trityl cation and other reactive species generated during TFA cleavage. The most common scavengers include:
-
Triisopropylsilane (TIS): TIS is a highly effective scavenger that irreversibly reduces the trityl cation to the inert triphenylmethane. It is a cornerstone of many modern cleavage cocktails.
-
Water (H₂O): Water can act as a scavenger for some carbocations.
-
1,2-Ethanedithiol (EDT): EDT is a thiol-based scavenger that is particularly effective at preventing the acid-catalyzed oxidation of tryptophan residues and assists in the removal of the trityl group. It also helps to keep the deprotected cysteine in its reduced state.
-
Dithiothreitol (DTT): DTT is a potent reducing agent that helps maintain the reduced state of the cysteine thiol, preventing the formation of disulfide bonds.
-
Thioanisole: This scavenger is effective at trapping carbocations and can assist in the removal of certain protecting groups.
-
Phenol: Phenol can act as an effective carbocation scavenger.
Q3: Are there any specific considerations for the deuterated this compound?
The presence of deuterium atoms on the beta-carbon of the cysteine residue in this compound does not significantly alter the chemistry of Trt group removal. The same principles of acid cleavage and carbocation scavenging apply. The choice of scavengers and cleavage cocktail composition will be dictated by the overall peptide sequence and the presence of other sensitive amino acids, just as with the non-deuterated analogue.
Troubleshooting Guides
Problem 1: Incomplete Deprotection of the Trt Group
-
Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide with the Trt group still attached.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Scavenger Concentration | Increase the concentration of TIS or other scavengers in the cleavage cocktail. For peptides with multiple Trt-protected residues, a higher scavenger concentration is necessary. |
| Reversible Re-tritylation | The reaction between the trityl cation and the cysteine thiol is reversible. Ensure a sufficient concentration of an irreversible scavenger like TIS is present to drive the reaction to completion. |
| Inadequate Cleavage Time | Extend the cleavage reaction time. Monitor the progress of the deprotection by taking small aliquots at different time points and analyzing them by HPLC or mass spectrometry. Be aware that prolonged exposure to TFA can lead to other side reactions. |
| Insufficient TFA Concentration | Ensure the TFA concentration is adequate to effect complete cleavage. A standard concentration is 95% TFA in the cleavage cocktail. |
Problem 2: Formation of Side Products
-
Symptom: HPLC analysis of the crude peptide shows multiple unexpected peaks. Mass spectrometry analysis reveals masses corresponding to alkylated or oxidized peptide species.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Alkylation of Sensitive Residues (Trp, Met) | The trityl cation can alkylate the indole ring of tryptophan or the thioether of methionine. Use a scavenger cocktail containing EDT or thioanisole, which are effective at protecting these residues. |
| Oxidation of Cysteine | The free thiol of cysteine is susceptible to oxidation, leading to the formation of disulfide-bridged dimers or oligomers. Include a reducing agent like DTT or EDT in the cleavage cocktail to maintain the cysteine in its reduced state. |
| S-t-Butylation of Cysteine | If your peptide contains other t-butyl-based protecting groups, the liberated t-butyl cations can alkylate the cysteine thiol. The addition of thiol-based scavengers like DTT or 1,4-benzenedimethanethiol (1,4-BDMT) can help mitigate this side reaction. |
Quantitative Data on Scavenger Efficiency
The choice of scavenger cocktail can significantly impact the purity and yield of the final peptide. The following tables summarize the performance of different scavenger cocktails in preventing common side reactions.
Table 1: Comparison of Scavenger Cocktails for Preventing S-t-Butylation of Cysteine
Data adapted from a study on a model Cys-containing peptide.
| Cleavage Cocktail Composition (TFA/Scavengers) | Desired Peptide (%) | S-t-Butylation (%) |
| 95% TFA / 2.5% TIS / 2.5% H₂O | 62.1 | ~10 |
| 90% TFA / 2.5% TIS / 2.5% H₂O / 5% Thioanisole | 80.2 | 4.9 |
| 90% TFA / 2.5% TIS / 2.5% H₂O / 5% DMS | 81.5 | 4.5 |
| 90% TFA / 2.5% TIS / 2.5% H₂O / 5% DTT | 75.9 | 5.8 |
Table 2: General Purpose Scavenger Cocktails and Their Applications
| Scavenger Cocktail (v/v) | Primary Application | Key Features |
| Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, effective for complex peptides. | Contains a mixture of scavengers to address a wide range of potential side reactions. Malodorous due to thiol components. |
| TFA/TIS/H₂O (95:2.5:2.5) | Standard, non-malodorous cocktail for most sequences. | Highly effective at scavenging trityl cations. May not be sufficient for peptides with multiple sensitive residues like Trp. |
| TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) | Peptides containing Cys and Trp. | EDT protects Trp from oxidation and alkylation while also keeping Cys in a reduced state. |
Experimental Protocols
Standard Protocol for Trt Group Deprotection
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Freshly prepare the desired cleavage cocktail in a well-ventilated fume hood. For a standard cleavage, a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is recommended. For peptides containing multiple Cys(Trt) residues or other sensitive amino acids, consider adding EDT.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (typically 5-10 mL per 100 mg of resin). The solution may turn a deep yellow color due to the formation of the trityl cation.
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve the crude peptide in a suitable solvent and analyze by HPLC and mass spectrometry to confirm complete deprotection and assess purity.
Visualizations
References
Incomplete deprotection of the Trt group from cysteine
This guide provides troubleshooting advice and answers to frequently asked questions regarding the incomplete deprotection of the Trityl (Trt) protecting group from cysteine residues in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What causes incomplete deprotection of the Cys(Trt) group?
Incomplete removal of the Trityl (Trt) group from a cysteine residue is a common issue in solid-phase peptide synthesis (SPPS). The primary reason is the reversible nature of the deprotection reaction in trifluoroacetic acid (TFA). The cleavage of the Trt group generates a stable trityl cation and a free thiol group on the cysteine. Due to the high stability of this cation and the nucleophilic nature of the thiol, the Trt group can re-attach to the cysteine, leading to an equilibrium that includes the protected peptide.[1][2]
Factors that contribute to incomplete deprotection include:
-
Insufficient Scavengers: Scavengers are critical for trapping the reactive trityl cations. Without enough scavengers, these cations can re-attach to the deprotected cysteine thiol.[2]
-
Inadequate Reagent Concentration: The concentration of TFA may not be sufficient to drive the deprotection reaction to completion.[2]
-
Short Reaction Time: The deprotection reaction may require more time to reach completion, especially for complex or sterically hindered peptides.[2]
Q2: What is the role of scavengers in the deprotection cocktail?
Scavengers are essential components in a cleavage cocktail. Their main function is to "trap" or "quench" the highly reactive carbocations (like the trityl cation) that are generated when protecting groups are cleaved by acid. By reacting with these electrophilic species, scavengers prevent them from participating in side reactions, such as re-attaching to the cysteine thiol or modifying other sensitive amino acid side chains (e.g., Trp, Met). In the case of Trt deprotection, scavengers like triisopropylsilane (TIS) irreversibly convert the trityl cation to inert triphenylmethane, which shifts the equilibrium towards the deprotected peptide and ensures complete removal.
Q3: Which scavengers are recommended for the deprotection of Cys(Trt)-containing peptides?
Several scavengers are effective for the deprotection of Cys(Trt). The choice often depends on the other amino acids present in the peptide sequence.
-
Triisopropylsilane (TIS): This is a highly effective scavenger for quenching trityl cations. It is a standard component in many cleavage cocktails.
-
Triethylsilane (TES): Similar to TIS, TES is also effective. However, caution is advised when the peptide contains unprotected tryptophan, as silanes can cause the reduction of indoles.
-
Ethanedithiol (EDT): EDT is a good scavenger that also helps to keep the deprotected cysteine in its reduced (free thiol) state, preventing premature oxidation and disulfide bond formation.
-
Thioanisole: This scavenger can also be used and is effective in enhancing deprotection.
Troubleshooting Guide: Incomplete Cys(Trt) Deprotection
Problem: HPLC/MS analysis shows a significant amount of starting material (Cys(Trt)-peptide) after the cleavage and deprotection step.
This guide provides a systematic approach to diagnose and resolve the issue of incomplete Trt deprotection.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting incomplete deprotection.
Caption: A step-by-step workflow for diagnosing and solving incomplete Trt deprotection.
Deprotection Mechanism and Scavenger Action
The diagram below illustrates the chemical mechanism of Trt deprotection, highlighting the reversible nature of the reaction and the critical role of the scavenger (TIS).
Caption: The role of TIS in irreversibly trapping the Trt cation.
Data Presentation: Cleavage Cocktails
The selection of a cleavage cocktail is critical for successful deprotection. The table below summarizes common cocktails and their applications.
| Cocktail Composition (v/v/v) | Scavengers | Typical Reaction Time | Notes |
| 95% TFA / 2.5% H₂O / 2.5% TIS | TIS, Water | 2-4 hours | A standard, robust cocktail for most peptides containing Cys(Trt). |
| 95% TFA / 2.5% EDT / 2.5% H₂O | EDT, Water | 2-4 hours | EDT helps maintain the cysteine in a reduced state, which is useful if immediate disulfide bond formation is not desired. |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | Thioanisole, EDT | 2-4 hours | A stronger scavenger combination, useful for difficult-to-deprotect sequences. |
| 90% TFA / 5% TIS / 5% H₂O | TIS, Water | 2-4 hours | Increased scavenger and water content can help with stubborn deprotections or peptides prone to side reactions. |
Experimental Protocols
Protocol 1: Standard Cleavage and Trt Deprotection
This protocol is suitable for most peptides synthesized on a resin support.
-
Preparation: Place the peptide-resin (e.g., 0.1 mmol) into a reaction vessel.
-
Cleavage Cocktail: Prepare the cleavage cocktail. A common mixture is Reagent K: TFA/H₂O/phenol/thioanisole/TIS (82.5:5:5:5:2.5). For simpler peptides, a mixture of 95% TFA, 2.5% TIS, and 2.5% H₂O is often sufficient. Prepare approximately 10 mL of the cocktail per gram of resin.
-
Reaction: Add the cleavage cocktail to the resin and shake or stir at room temperature.
-
Monitoring: After 2 hours, take a small aliquot of the cleavage mixture to monitor the reaction's progress by HPLC.
-
Work-up: Once the reaction is complete (typically 2-4 hours), filter the resin and collect the filtrate.
-
Peptide Precipitation: Add the filtrate dropwise into a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet twice more with cold ether.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA) and analyze by HPLC and Mass Spectrometry to confirm complete deprotection.
Protocol 2: Monitoring Deprotection by HPLC
Real-time monitoring can prevent under- or over-exposure to acidic conditions.
-
Set up the deprotection reaction as described in Protocol 1.
-
At regular intervals (e.g., 30, 60, 90, and 120 minutes), carefully withdraw a small aliquot (approx. 50 µL) of the supernatant.
-
Immediately add the aliquot to a microcentrifuge tube containing 1 mL of cold diethyl ether to precipitate the peptide and quench the reaction.
-
Centrifuge, decant the ether, and dry the small peptide pellet.
-
Redissolve the peptide in HPLC solvent (e.g., 50% Acetonitrile/Water + 0.1% TFA).
-
Analyze by analytical HPLC, observing the decrease of the Cys(Trt)-peptide peak and the increase of the fully deprotected peptide peak. Continue the bulk deprotection until no further change is observed.
References
Technical Support Center: Managing Steric Hindrance with Fmoc-Cys(Trt)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-Cys(Trt)-OH in solid-phase peptide synthesis (SPPS). The bulky trityl (Trt) protecting group, while effective, can introduce steric hindrance, leading to challenges in peptide synthesis. This guide offers practical solutions to overcome these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with using Fmoc-Cys(Trt)-OH in SPPS?
The main challenges stem from the steric bulk of the trityl group, which can lead to:
-
Incomplete Coupling Reactions: The bulky nature of the Trt group can hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain, resulting in lower coupling efficiency.[1][2][3]
-
Increased Racemization: The steric hindrance can slow down the coupling reaction, which in turn can promote racemization of the cysteine residue.[4][5] Cysteine is particularly susceptible to base-catalyzed racemization during the activation and coupling steps.
-
Aggregation: The hydrophobicity and bulk of the trityl group can contribute to peptide aggregation on the solid support, further impeding reaction kinetics.
-
Side Reactions: During final cleavage with trifluoroacetic acid (TFA), the liberated trityl cation is a reactive species that can lead to unwanted side reactions with nucleophilic residues like tryptophan and methionine if not properly scavenged.
Q2: How can I improve the coupling efficiency of Fmoc-Cys(Trt)-OH?
To enhance coupling efficiency, consider the following strategies:
-
Optimize Coupling Reagents: Employ powerful coupling reagents known to be effective for sterically hindered amino acids, such as HBTU, HATU, or PyBOP. For base-free conditions to minimize racemization, a combination of DIC with HOBt or Oxyma Pure is recommended.
-
Extend Reaction Times: Increasing the coupling reaction time can help drive the reaction to completion.
-
Increase Reagent Equivalents: Using a higher excess of the protected amino acid and coupling reagents may be necessary for difficult couplings.
-
Elevated Temperature: In some cases, performing the coupling at a slightly elevated temperature (e.g., 50°C) can improve efficiency, but this should be done cautiously as it can also increase racemization.
Q3: What causes racemization of Fmoc-Cys(Trt)-OH and how can it be minimized?
Racemization of cysteine occurs at the α-carbon, converting the L-enantiomer to the D-enantiomer, primarily through direct enolization or oxazolone formation during activation and coupling. The steric hindrance of the Trt group can exacerbate this by slowing the desired coupling reaction.
To minimize racemization:
-
Choice of Coupling Reagents and Base: Avoid strong tertiary bases like DIEA when possible. Using a more sterically hindered base like 2,4,6-collidine or a weaker base can reduce racemization. Carbodiimide-mediated couplings (e.g., DIC/HOBt) that do not require a base are often preferred.
-
Minimize Pre-activation Time: Do not allow the activated Fmoc-Cys(Trt)-OH to sit for extended periods before adding it to the resin.
-
Alternative Protecting Groups: If racemization is a persistent issue, consider using alternative cysteine protecting groups that are less prone to this side reaction, such as Fmoc-Cys(Thp)-OH or Fmoc-Cys(Dpm)-OH.
Q4: What are common side reactions involving the trityl group and how can they be prevented?
The primary side reaction involving the trityl group occurs during the final TFA cleavage. The released trityl cation can alkylate other sensitive residues. To prevent this:
-
Use of Scavengers: It is crucial to include scavengers in the cleavage cocktail. Triisopropylsilane (TIS) is highly effective at reducing the trityl cation to the inert triphenylmethane. A common cleavage cocktail is TFA/TIS/H2O (95:2.5:2.5). For peptides with multiple cysteine residues, adding 1,2-ethanedithiol (EDT) is also recommended.
Another potential side reaction, particularly for C-terminal cysteine, is the formation of 3-(1-piperidinyl)alanine due to base-catalyzed β-elimination during Fmoc deprotection. The bulky trityl group helps to minimize this but may not eliminate it completely.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Yield (Incomplete Coupling) | - Steric hindrance from the Trt group.- Peptide aggregation on the resin.- Inefficient activation of the amino acid. | - Use a more potent coupling reagent (e.g., HATU, HCTU).- Increase the equivalents of amino acid and coupling reagents.- Extend the coupling time.- Consider double coupling.- Use a resin that minimizes aggregation (e.g., ChemMatrix).- Incorporate pseudoproline dipeptides to disrupt secondary structures. |
| High Levels of D-Cysteine in Final Peptide (Racemization) | - Prolonged exposure to base during coupling.- Use of strong, non-hindered bases (e.g., DIEA).- Slow coupling kinetics due to steric hindrance.- High reaction temperatures. | - Use carbodiimide activation (DIC/HOBt or DIC/Oxyma) which does not require a base.- If a base is necessary, use a sterically hindered one like 2,4,6-collidine.- Minimize pre-activation and coupling times.- Consider alternative, less racemization-prone protecting groups like Fmoc-Cys(Thp)-OH. |
| Unexpected Side Products in Mass Spectrum | - Alkylation of sensitive residues (e.g., Trp, Met) by the trityl cation during cleavage.- Incomplete removal of the Trt group.- Formation of 3-(1-piperidinyl)alanine for C-terminal Cys. | - Ensure an adequate amount of scavenger (e.g., TIS, EDT) is used in the cleavage cocktail.- Increase cleavage time or use a fresh cleavage cocktail.- For C-terminal Cys issues, consider using 2-chlorotrityl resin. |
| Peptide Aggregation During Synthesis | - Hydrophobic nature of the Trt group and the growing peptide chain. | - Synthesize at a lower substitution level on the resin.- Use aggregation-disrupting solvents or additives.- Employ microwave-assisted SPPS to improve reaction kinetics.- The steric bulk of the Trt group itself can sometimes help disrupt aggregation. |
Quantitative Data Summary
The choice of protecting group and coupling conditions significantly impacts the degree of racemization.
Table 1: Racemization of Cysteine Derivatives with Different Coupling Reagents
| Fmoc-Cys Derivative | Coupling Reagent/Base | % D-Cys Formation | Reference(s) |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3% | |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74% | |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8% | |
| Fmoc-Cys(Trt)-OH | HCTU/6-Cl-HOBt/DIEA (at 25°C) | 8.0% | |
| Fmoc-Cys(Dpm)-OH | HCTU/6-Cl-HOBt/DIEA (at 25°C) | 1.2% | |
| Fmoc-Cys(Trt)-OH | HCTU/6-Cl-HOBt/DIEA (at 80°C) | 26.6% | |
| Fmoc-Cys(Dpm)-OH | HCTU/6-Cl-HOBt/DIEA (at 80°C) | 4.5% |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Cys(Trt)-OH using HBTU/DIEA
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIEA (8 eq.) and pre-activate for 1-2 minutes.
-
Coupling: Add the activation mixture to the washed peptide-resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Monitor the coupling reaction using a ninhydrin (Kaiser) test to confirm the absence of free primary amines.
-
Washing: Wash the resin extensively with DMF, DCM, and Methanol to remove excess reagents and byproducts.
Protocol 2: Low-Racemization Coupling of Fmoc-Cys(Trt)-OH using DIC/HOBt
-
Resin Preparation: Perform resin swelling, Fmoc deprotection, and washing as described in Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.
-
Coupling Reaction: Add the Fmoc-Cys(Trt)-OH/HOBt solution to the resin. Then, add DIC (3 eq.) to the resin suspension.
-
Reaction Time: Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitoring and Washing: Monitor the reaction with a ninhydrin test and wash the resin thoroughly upon completion as described in Protocol 1.
Protocol 3: Cleavage and Deprotection
-
Resin Preparation: After the final synthesis step, wash the peptidyl-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5). For peptides containing multiple Trt-protected residues or other sensitive residues, the addition of scavengers like 1,2-ethanedithiol (EDT) is recommended.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 1-3 hours.
-
Peptide Precipitation and Isolation: Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the peptide pellet under vacuum.
Visualizations
Caption: Troubleshooting workflow for incomplete coupling of Fmoc-Cys(Trt)-OH.
References
- 1. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Aggregation issues in peptides containing Fmoc-Cys(Trt)-OH-d2
Welcome to the technical support center for peptide synthesis involving Fmoc-Cys(Trt)-OH-d2. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to peptide aggregation during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What causes my peptide containing this compound to aggregate on the resin?
A: On-resin aggregation during Solid-Phase Peptide Synthesis (SPPS) is primarily caused by the formation of stable secondary structures, like β-sheets, between growing peptide chains.[1][2] This self-association is driven by intermolecular hydrogen bonding. Several factors contribute to this issue:
-
Peptide Sequence: Hydrophobic sequences are particularly prone to aggregation.[1] The inherent properties of the amino acid sequence itself are the main driver of aggregation.[3][4]
-
Peptide Length: Aggregation is most likely to occur between the fifth and twenty-first residues.
-
Resin Properties: Low resin swelling can indicate and contribute to aggregation, as it suggests poor solvation of the peptide chains.
-
Fmoc-Cys(Trt)-OH Moiety: The bulky and hydrophobic trityl (Trt) protecting group on the cysteine residue can contribute to the overall hydrophobicity of the peptide, potentially increasing its tendency to aggregate.
-
Deuterium (d2) Label: The d2-label on the β-carbon of this compound is a minor structural modification and is unlikely to be the primary cause of aggregation. However, studies have shown that deuterium oxide (heavy water) can increase aggregation driven by hydrophobic forces, suggesting that deuteration might subtly influence these interactions. The primary focus for troubleshooting should remain on the peptide sequence and synthesis conditions.
Q2: How can I detect that on-resin aggregation is occurring during my synthesis?
A: Detecting aggregation early is crucial for salvaging a synthesis. Key indicators include:
-
Poor Resin Swelling: A noticeable shrinking of the resin bed is a strong sign that the peptide chains are collapsing and aggregating.
-
Incomplete Reactions: Positive results from colorimetric tests (e.g., Kaiser test for primary amines or TNBS test) after a coupling step indicate that the N-terminus is inaccessible to the incoming amino acid.
-
Slow or Incomplete Fmoc Deprotection: Difficulty in removing the Fmoc group, often observed through real-time UV monitoring, suggests that the piperidine reagent cannot efficiently access the N-terminus due to aggregation.
-
Pressure Fluctuations: In automated synthesizers with pressure monitoring, a sharp decline in pressure across the reaction bed can indicate resin shrinking due to aggregation.
Q3: I've noticed signs of aggregation. What immediate troubleshooting steps can I take?
A: If you suspect aggregation, you can implement several strategies to disrupt the intermolecular hydrogen bonds causing the issue:
-
Improve Solvation: Switch to a more polar solvent system. N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) for solvating aggregating sequences. Adding Dimethyl sulfoxide (DMSO) up to 25% in DMF can also be effective.
-
Increase Temperature: Performing the coupling step at a higher temperature (e.g., 55-90°C), often facilitated by a microwave peptide synthesizer, can provide enough energy to break up secondary structures.
-
Use Chaotropic Salts: Washing the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, before the coupling step can effectively disrupt hydrogen bonding.
-
Mechanical Disruption: Sonicating the reaction vessel during coupling can help break apart aggregated resin beads.
Q4: Does the choice of Cys(Trt) protecting group contribute to side reactions other than aggregation?
A: Yes, peptides containing a C-terminal cysteine protected with a trityl group are susceptible to specific side reactions. During Fmoc-based synthesis, the piperidine used for deprotection can catalyze the elimination of the protected thiol group, forming a dehydroalanine intermediate. This intermediate can then react with piperidine to form a 3-(1-piperidinyl)alanine adduct, which results in a mass shift of +51 Da. While the bulky trityl group minimizes this side reaction, it does not eliminate it completely. Additionally, during final TFA cleavage from Wang resin, the Cys(Trt) residue can be S-alkylated by a fragment from the linker.
Q5: How can I proactively prevent aggregation when synthesizing a known "difficult" or Cysteine-rich sequence?
A: For sequences known to be aggregation-prone, a proactive approach is best:
-
Resin Selection: Use a resin with good swelling properties, such as a PEG-based resin (e.g., NovaSyn® TG, PEGA). Employing a resin with a low loading capacity (e.g., 0.1-0.4 mmol/g) increases the distance between peptide chains, reducing the chance of interchain aggregation.
-
Backbone Modifications: Incorporate "disrupting" elements into the peptide backbone.
-
Pseudoproline Dipeptides: Replacing a Ser or Cys residue and its preceding amino acid with a pseudoproline dipeptide introduces a "kink" in the peptide backbone that disrupts the formation of β-sheets. The native sequence is restored during the final TFA cleavage. These should be inserted roughly every 5-6 residues for optimal results.
-
Hmb/Dmb Derivatives: Using a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acid on the backbone nitrogen physically blocks hydrogen bond formation.
-
Troubleshooting Guide: Summary of Strategies
| Symptom | Potential Cause | Recommended Solution(s) |
| Resin shrinking; poor swelling | On-resin peptide aggregation due to secondary structure formation. | 1. Switch solvent to NMP or add DMSO/chaotropic salts to DMF. 2. Increase coupling temperature (microwave heating). 3. Use a high-swelling resin (e.g., PEG-based). |
| Incomplete coupling (Positive Kaiser Test) | Steric hindrance at the N-terminus caused by aggregation. | 1. Double couple the amino acid with fresh reagents. 2. Use a stronger coupling agent (e.g., HATU). 3. Pre-wash with a chaotropic salt solution before coupling. |
| Slow/Incomplete Fmoc deprotection | Poor accessibility of the N-terminal Fmoc group to piperidine. | 1. Increase deprotection time. 2. Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the deprotection reagent. 3. Employ microwave heating during deprotection. |
| Racemization of Cysteine | Base-mediated carboxyl activation during coupling. | 1. Avoid base-mediated coupling methods like HBTU/DIPEA. 2. Use activation methods like DIPCDI/HOBt or DIPCDI/Oxyma Pure. 3. For microwave synthesis, consider a lower coupling temperature for Cys residues (e.g., 50°C). |
Key Experimental Protocols
Protocol 1: Using Chaotropic Salts to Disrupt Aggregation
This protocol is used to disrupt existing aggregation before a difficult coupling step.
-
Resin Preparation: After the standard Fmoc deprotection step and subsequent DMF washes, drain the reaction vessel.
-
Chaotropic Wash: Add a solution of 0.8 M NaClO₄ or LiCl in DMF to the resin. Agitate for 1 minute, then drain. Repeat this wash one more time.
-
DMF Wash: Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the chaotropic salt.
-
Coupling: Proceed immediately with the standard amino acid coupling protocol.
Protocol 2: Manual Coupling of a Pseudoproline Dipeptide
This protocol outlines the incorporation of a commercially available Fmoc-Xaa-Cys(Trt)-(ψPro)-OH dipeptide to prevent aggregation.
-
Resin Preparation: Following the deprotection of the N-terminal Fmoc group from the growing peptide chain, wash the resin thoroughly with DMF (3-5 times).
-
Reagent Preparation: In a separate vial, dissolve the pseudoproline dipeptide (5 eq. relative to resin loading) and a coupling reagent such as HATU (5 eq.) in a minimum volume of DMF or NMP.
-
Activation: Add DIPEA (10 eq.) to the vial and mix thoroughly.
-
Coupling Reaction: Immediately add the activated dipeptide solution to the peptide-resin. Agitate for 1-2 hours.
-
Monitoring: Check for completion of the coupling using the TNBS test, as the Kaiser test gives a false positive with the secondary amine of the pseudoproline. If the reaction is incomplete, extend the coupling time or repeat the step with fresh reagents.
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF (3-5 times) before proceeding to the next deprotection step.
Visual Guides
Logical Workflow for Troubleshooting Aggregation
Caption: A logical workflow for identifying and resolving on-resin peptide aggregation.
Mechanism of Peptide Aggregation and Disruption
Caption: How aggregation occurs and how backbone modifications can prevent it.
References
Technical Support Center: Aspartimide Formation in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize aspartimide formation during solid-phase peptide synthesis (SPPS), with a special focus on the potential use of Fmoc-Cys(Trt)-OH-d2.
Troubleshooting Guide: Minimizing Aspartimide Formation
Aspartimide formation is a common side reaction in Fmoc-SPPS, leading to impurities that can be difficult to remove. This guide provides strategies to mitigate this issue, from protocol modifications to the use of specialized reagents.
Issue: Significant Aspartimide Formation Detected in Crude Peptide
This is a frequent challenge, particularly with sequences containing Asp-Xxx motifs where Xxx is Gly, Asn, Ser, or Cys.[1] The following troubleshooting steps can help reduce the formation of aspartimide and its related byproducts.
Strategy 1: Modification of Deprotection and Coupling Conditions
| Parameter | Recommended Action | Rationale |
| Fmoc Deprotection Reagent | Replace piperidine with a weaker base like piperazine or use reduced concentrations of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). | Strong bases like piperidine promote the initial deprotonation of the backbone amide, which initiates aspartimide formation.[1] Weaker bases can slow this side reaction. |
| Deprotection Time and Temperature | Reduce the duration and temperature of the Fmoc deprotection steps. | Prolonged exposure to basic conditions and elevated temperatures significantly increases the rate of aspartimide formation. |
| Acidic Additives | Add 0.1 M 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to the piperidine deprotection solution. | These additives lower the basicity of the deprotection solution, thereby suppressing the base-catalyzed aspartimide formation. |
| Coupling Reagents | Use coupling reagents known to minimize racemization and side reactions, such as those based on uronium or phosphonium salts, in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). | Efficient and rapid coupling can reduce the overall time the peptide is exposed to basic conditions during the synthesis cycle. |
Strategy 2: Use of Sterically Hindered Protecting Groups for Aspartic Acid
Employing aspartic acid derivatives with bulky side-chain protecting groups can sterically hinder the cyclization reaction that leads to aspartimide formation.
| Aspartic Acid Derivative | Advantage |
| Fmoc-Asp(OMpe)-OH | The 3-methyl-3-pentyl (OMpe) group provides significant steric hindrance. |
| Fmoc-Asp(O-1-adamantyl)-OH | The adamantyl group is a bulky, rigid structure that effectively shields the side-chain carboxyl group. |
| Fmoc-Asp(OBno)-OH | The 2-phenyl-2-propyl (OBno) group has been shown to be highly effective in reducing aspartimide formation, even in challenging sequences like Asp-Gly.[2] |
Strategy 3: Backbone Protection
The introduction of a protecting group on the backbone amide nitrogen of the residue following the aspartic acid can completely prevent aspartimide formation.
| Method | Description |
| Pseudoproline Dipeptides | Incorporate Fmoc-Asp-Ser(Ψ(Me,Me)pro)-OH or Fmoc-Asp-Thr(Ψ(Me,Me)pro)-OH dipeptides into the sequence. The pseudoproline ring structure prevents the backbone amide from participating in the cyclization. |
| N-Substituted Amino Acids | Utilize dipeptides containing an N-substituted amino acid following the aspartic acid, such as Fmoc-Asp-(Dmb)Gly-OH, where Dmb is 2,4-dimethoxybenzyl. The Dmb group blocks the amide nitrogen and is cleaved during the final TFA treatment. |
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem?
Aspartimide formation is an intramolecular side reaction that occurs during Fmoc-SPPS, particularly in peptides containing aspartic acid. The backbone amide nitrogen of the amino acid following the Asp residue attacks the side-chain carboxyl group of the Asp, forming a five-membered succinimide ring. This aspartimide intermediate is unstable and can lead to several problematic byproducts:
-
α- and β-peptides: The aspartimide ring can be hydrolyzed to form a mixture of the desired α-linked peptide and the undesired β-linked peptide, where the peptide bond is formed with the side-chain carboxyl group.[1]
-
Racemization: The α-carbon of the aspartic acid residue is prone to epimerization during aspartimide formation, leading to the incorporation of D-Asp residues.
-
Piperidide adducts: The nucleophilic deprotection base (e.g., piperidine) can attack the aspartimide ring, forming piperidide adducts.[1]
These byproducts often have similar masses and chromatographic properties to the target peptide, making purification challenging.
Q2: Which amino acid sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly sequence-dependent. The most problematic sequences are those where the amino acid C-terminal to the aspartic acid residue is small and unhindered, allowing for easier cyclization. The following motifs are particularly susceptible:
-
Asp-Gly
-
Asp-Asn
-
Asp-Ser
-
Asp-Cys
-
Asp-Asp
Q3: What is the theoretical basis for using this compound to minimize aspartimide formation?
While direct experimental data on the efficacy of this compound in reducing aspartimide formation is limited, the rationale for its use is based on the kinetic isotope effect (KIE) .
The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. Replacing a hydrogen atom with a deuterium atom (a deuterium KIE) results in a stronger C-D bond compared to a C-H bond. This is because the greater mass of deuterium leads to a lower zero-point vibrational energy for the C-D bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is involved in the rate-determining step of the reaction.
In the context of aspartimide formation, the mechanism involves deprotonation of the backbone N-H bond of the cysteine residue. While this is not a C-H bond, the subsequent nucleophilic attack and potential changes in hybridization at the alpha-carbon of the cysteine could be influenced by the presence of deuterium. A secondary kinetic isotope effect can occur when the isotopically substituted atom is not directly involved in bond breaking but is located at a position that experiences a change in its bonding environment during the transition state.
A study on asparagine degradation, which proceeds through a similar succinimide intermediate, found that deuteration of the asparagine residue significantly decreased the rate of racemization. This suggests that deuteration can stabilize the amino acid against side reactions involving the formation of cyclic intermediates. Therefore, it is hypothesized that replacing the two alpha-protons of cysteine with deuterium in this compound could slow down the rate of aspartimide formation.
Q4: Are there any experimental data supporting the use of this compound for this purpose?
Currently, there is a lack of published, peer-reviewed studies that provide quantitative data directly comparing the extent of aspartimide formation when using this compound versus its non-deuterated counterpart in susceptible peptide sequences. The primary application of deuterated amino acids has been in metabolic studies, as tracers, and to improve the pharmacokinetic properties of peptide drugs by slowing metabolic degradation. However, based on the principles of the kinetic isotope effect and analogous findings with deuterated asparagine, the use of this compound represents a plausible strategy to investigate for the reduction of aspartimide formation.
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of a Cysteine-Containing Peptide
This protocol outlines a standard procedure for incorporating Fmoc-Cys(Trt)-OH into a peptide sequence.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and dichloromethane (DCM) (3 times).
-
Amino Acid Coupling:
-
Pre-activate a 3- to 5-fold molar excess of Fmoc-Cys(Trt)-OH with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5-7 times) and DCM (3 times).
-
Confirmation of Coupling: Perform a Kaiser test or other qualitative test to ensure complete coupling.
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptidyl-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically TFA/triisopropylsilane (TIS)/H2O (95:2.5:2.5, v/v/v). For peptides with multiple Trt-protected residues, the addition of 1,2-ethanedithiol (EDT) is recommended.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-3 hours.
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Protocol 2: Modified Fmoc Deprotection to Minimize Aspartimide Formation
This protocol describes a modified deprotection step to reduce aspartimide formation.
-
Prepare Deprotection Solution: Prepare a solution of 20% piperidine (v/v) and 0.1 M HOBt in DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the deprotection solution to the resin.
-
Reaction: Gently agitate the resin for 10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) before proceeding to the coupling step.
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Theoretical kinetic isotope effect of α-deuteration.
References
Technical Support Center: Purification of Peptides Synthesized with Fmoc-Cys(Trt)-OH-d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of synthetic peptides containing deuterated cysteine, specifically those synthesized using Fmoc-Cys(Trt)-OH-d2.
While the deuterium labeling in this compound is primarily for isotopic tracing and internal standards in analytical applications like mass spectrometry, the purification challenges are virtually identical to those of peptides synthesized with the non-deuterated equivalent, Fmoc-Cys(Trt)-OH.[1] The primary difficulties arise from the chemical nature of the cysteine thiol group and its bulky trityl (Trt) protecting group.[2][3][4]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of your deuterated cysteine-containing peptide.
Problem 1: Low yield of the desired peptide after cleavage and purification.
-
Possible Cause: Incomplete removal of the Trityl (Trt) protecting group from the cysteine residue. The stability of the trityl cation can lead to re-attachment to the nucleophilic thiol group.[3]
-
Troubleshooting Steps:
-
Optimize Cleavage Cocktail: Employ a cleavage cocktail containing effective scavengers to irreversibly quench the trityl cation. Triisopropylsilane (TIS) is highly effective at converting the trityl cation to triphenylmethane. A common cocktail is Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5).
-
Sufficient Cleavage Cocktail Volume: Ensure an adequate volume of the cleavage cocktail is used, typically around 30 mL per 0.5 mmol of peptide.
-
Extended Cleavage Time: For sterically hindered sequences or N-terminal Asn(Trt), longer cleavage times may be necessary.
-
Problem 2: Presence of dimeric or oligomeric impurities in the crude peptide.
-
Possible Cause: Oxidation of the free sulfhydryl group of cysteine to form disulfide bonds, either intermolecularly (dimers/oligomers) or intramolecularly. This can occur after cleavage and exposure to air.
-
Troubleshooting Steps:
-
Anaerobic Handling: Keep the peptide in an anaerobic environment as much as possible post-cleavage. Bubbling solutions with argon or nitrogen can help.
-
Use of Reducing Agents: Add a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the crude peptide solution before purification to reduce any existing disulfide bonds.
-
Acidified Mobile Phases: During HPLC purification, use mobile phases containing 0.1% TFA to keep the thiol group protonated and less susceptible to oxidation.
-
Immediate Purification: Purify the peptide as soon as possible after cleavage and work-up. Freeze-dry the crude peptide immediately if storage is necessary.
-
Problem 3: Multiple peaks observed on HPLC, some with the correct mass.
-
Possible Cause: Racemization (epimerization) of the cysteine residue, particularly when it is at the C-terminus of the peptide. This results in diastereomeric peptides that may be separable by HPLC.
-
Troubleshooting Steps:
-
Resin Selection: For peptides with C-terminal cysteine, the use of 2-chlorotrityl chloride resin is strongly recommended as it minimizes racemization compared to Wang-type resins.
-
Coupling Reagents: Avoid base-mediated coupling reagents like HBTU/DIPEA, which can exacerbate racemization. Instead, use coupling conditions that are more acidic or neutral, such as DIPCDI/HOBt or DIPCDI/Oxyma.
-
Frequently Asked Questions (FAQs)
Q1: Does the deuterium in this compound affect the purification process compared to the standard Fmoc-Cys(Trt)-OH?
A1: No significant differences in the purification process are expected due to the deuterium labeling. The primary challenges in purification are associated with the properties of the cysteine thiol group and the acid-labile trityl (Trt) protecting group, which are common to both the deuterated and non-deuterated forms. The deuterated version is intended for use as a tracer or internal standard.
Q2: What is the best way to prevent oxidation of my cysteine-containing peptide during purification?
A2: A multi-pronged approach is most effective:
-
Use Degassed Solvents: For all solutions, including HPLC mobile phases, use solvents that have been degassed to remove dissolved oxygen.
-
Add Reducing Agents: Incorporate a reducing agent like DTT or TCEP into your sample solution before injection into the HPLC. You can also add these to your fraction collection tubes beforehand.
-
Maintain an Acidic pH: Use an acidic modifier like TFA (0.1%) in your mobile phases to keep the thiol group protonated and less reactive.
-
Work Quickly: Minimize the time the peptide is in solution and exposed to air.
Q3: I see a +51 Da impurity in my mass spectrometry results. What is it and how can I avoid it?
A3: A +51 Da impurity has been reported in the synthesis of C-terminal cysteine-containing peptides. The formation of this impurity is dependent on the solid support, the side-chain protecting group, and the linker. The use of Trt-protection for cysteine and PEG-PS supports helps to minimize this side reaction.
Q4: My cleavage solution turned a deep yellow color. Is this normal?
A4: Yes, this is normal and expected. When peptides containing Trt-protected amino acids like Cys(Trt) are subjected to acidic cleavage conditions, the release of the trityl protecting group forms a stable trityl carbocation, which has a characteristic deep yellow color. This color change does not negatively affect the quality of the peptide.
Quantitative Data Summary
| Parameter | Typical Observation/Value | Recommendations | Reference(s) |
| Racemization of C-terminal Cys(Trt) on Wang Resin | Can be significant, leading to diastereomeric impurities. | Use 2-chlorotrityl type resins to reduce this side reaction. | |
| Racemization with DIPCDI/Oxyma Coupling | Reported as low as 3.3% for Fmoc-Cys(Trt)-OH. | Preferable over base-mediated coupling methods. | |
| TFA in Cleavage Cocktail | Typically 82.5% - 95%. | High concentration of TFA is required for efficient cleavage. | |
| Scavenger Concentration (e.g., TIS, EDT) | 2.5% - 5%. | Essential for quenching reactive cations and preventing side reactions. | |
| Reducing Agent (TCEP) for Disulfide Reduction | 5-fold molar excess relative to the peptide. | Ensures complete reduction of disulfide bonds prior to purification. |
Experimental Protocols
Protocol 1: Cleavage and Deprotection of a Cys(Trt)-Containing Peptide
-
Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Prepare a fresh cleavage cocktail. A standard and effective option is Reagent K : 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). For peptides with Trt-protected side chains, the addition of triisopropylsilane (TIPS) is highly recommended.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
Protocol 2: Reduction of Disulfide Bonds in a Crude Peptide Sample
-
Dissolve the crude peptide in a suitable aqueous/organic solvent mixture (e.g., 0.1 M ammonium bicarbonate, water/acetonitrile) at a concentration of 1-3 mg/mL.
-
Add a 5-fold molar excess of TCEP relative to the peptide.
-
Gently agitate the solution at room temperature for 1 hour.
-
The reduced peptide is now ready for purification by HPLC.
Visualizations
Caption: Workflow for synthesis and purification of Cys(Trt)-d2 peptides.
Caption: Troubleshooting logic for common purification issues.
References
Validation & Comparative
Comparative Guide: Unveiling the Advantages of Fmoc-Cys(Trt)-OH-d2 in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of cysteine residues presents a persistent challenge. The inherent reactivity of cysteine's thiol group and the susceptibility of its α-proton to abstraction can lead to undesirable side reactions, primarily racemization and β-elimination. This guide provides an objective comparison of the deuterated cysteine derivative, Fmoc-Cys(Trt)-OH-d2, with its non-deuterated counterpart and other common cysteine derivatives, supported by theoretical advantages and proposed experimental validation.
Core Advantage: The Kinetic Isotope Effect
The primary advantage of utilizing this compound stems from the kinetic isotope effect (KIE), a phenomenon where the substitution of an atom with its heavier isotope can alter the rate of a chemical reaction. In this case, the replacement of two hydrogen atoms with deuterium on the β-carbon of cysteine is hypothesized to mitigate common side reactions that compromise peptide purity and yield.
Mitigation of β-Elimination
A significant side reaction, particularly with C-terminal cysteine residues, is β-elimination, which leads to the formation of dehydroalanine (Dha).[1] This process is initiated by the base-catalyzed abstraction of the α-proton, followed by the elimination of the protected thiol group. The mechanism suggests that the transition state involves changes at the β-carbon.
The C-D bond is stronger than the C-H bond. While the C-H bonds on the β-carbon are not directly broken in the rate-determining step of β-elimination (which is typically the α-proton abstraction), the presence of heavier deuterium atoms can influence the stability of the transition state through a secondary kinetic isotope effect. This effect, while more subtle than a primary KIE, can be significant enough to slow down the rate of the β-elimination reaction, thereby reducing the formation of dehydroalanine and subsequent side products like piperidinyl-alanine adducts in the presence of piperidine.[1]
Logical Relationship: Proposed Mechanism of KIE on β-Elimination
Caption: Proposed influence of β-deuteration on the β-elimination side reaction in SPPS.
Potential for Reduced Racemization
Racemization of cysteine during coupling is a well-documented issue, particularly when using strong bases or certain activation methods.[2] The mechanism involves the abstraction of the α-proton to form a planar enolate intermediate, which can be protonated from either face, leading to a loss of stereochemical integrity.
While the deuterium atoms in this compound are at the β-position and not directly abstracted, their presence can exert a minor secondary KIE on the α-proton abstraction. This effect is generally smaller than that on β-elimination but could contribute to a modest reduction in the rate of racemization.
Quantitative Data Comparison
While direct experimental data comparing this compound to other derivatives is not yet widely published, the following table summarizes known racemization data for common non-deuterated cysteine derivatives.
| Cysteine Derivative | Coupling Method | Racemization (%) | Reference |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3 | |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8 | |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74 |
This data highlights the significant issue of racemization with the standard Fmoc-Cys(Trt)-OH and underscores the need for improved derivatives. Fmoc-Cys(Thp)-OH shows superior performance in minimizing racemization. A key area of research is to determine if this compound can offer a similar or better reduction in side reactions.
Proposed Experimental Protocols for Comparative Analysis
To empirically validate the theoretical advantages of this compound, a head-to-head comparison with Fmoc-Cys(Trt)-OH is proposed.
Experimental Workflow: Comparative Analysis of Cysteine Derivatives
Caption: Workflow for the comparative analysis of deuterated and non-deuterated cysteine derivatives.
1. Protocol for Quantification of Racemization
-
Peptide Synthesis: Synthesize a model tripeptide, such as H-Gly-Cys-Phe-NH₂, using both Fmoc-Cys(Trt)-OH and this compound under identical, racemization-prone conditions (e.g., HBTU/DIPEA activation).
-
Cleavage: Cleave the peptides from the resin using a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Chiral HPLC Analysis:
-
Method 1 (Direct): Analyze the crude peptide by HPLC using a chiral stationary phase (e.g., Chiralpak ZWIX(+)) designed for the separation of peptide enantiomers.
-
Method 2 (Indirect):
-
Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours.
-
Derivatize the resulting amino acids with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
-
Separate the resulting diastereomers on a standard C18 reversed-phase HPLC column.
-
-
-
Quantification: Determine the percentage of the D-Cys diastereomer relative to the L-Cys diastereomer by integrating the respective peak areas in the chromatogram.
2. Protocol for Quantification of β-Elimination
-
Peptide Synthesis: Synthesize a model peptide with a C-terminal cysteine, for instance, H-Ala-Gly-Cys-NH₂, using both the deuterated and non-deuterated cysteine derivatives.
-
Cleavage: Cleave the peptides from the resin as described above.
-
Reversed-Phase HPLC Analysis:
-
Analyze the crude peptide mixture using a standard C18 reversed-phase HPLC column with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Identify the peak corresponding to the dehydroalanine-containing peptide by mass spectrometry. The Dha-containing peptide will have a mass difference corresponding to the loss of the thiol protecting group and the thiol itself.
-
-
Quantification: Calculate the percentage of the Dha-containing peptide by comparing its peak area to the total area of all peptide-related peaks.
Other Applications of Deuterated Cysteine
Beyond the potential advantages in synthesis, this compound is a valuable tool for:
-
Internal Standards: It can be used as an internal standard for accurate quantification of cysteine-containing peptides in complex mixtures by mass spectrometry.
-
Tracer Studies: The deuterium label allows for the tracking of the peptide in biological systems without the need for radioactive isotopes.
-
Structural Studies: Deuterium can be a useful probe in NMR studies of peptide structure and dynamics.
Conclusion
While direct comparative experimental data is still emerging, the underlying principles of the kinetic isotope effect provide a strong theoretical basis for the advantages of using this compound over its non-deuterated counterpart in solid-phase peptide synthesis. The potential to reduce the incidence of both β-elimination and racemization makes this derivative a promising candidate for the synthesis of high-purity, complex cysteine-containing peptides. The experimental protocols outlined above provide a clear roadmap for researchers to validate these benefits in their own laboratories. For drug development and other applications where peptide purity is paramount, the use of this compound warrants serious consideration.
References
A Comparative Guide to the HPLC Purity Analysis of Peptides Synthesized with Fmoc-Cys(Trt)-OH-d2
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic peptides is a critical step that underpins the reliability of experimental results and the safety of therapeutic candidates. The incorporation of stable isotope-labeled amino acids, such as Fmoc-Cys(Trt)-OH-d2, is a common strategy for quantitative proteomics and as internal standards in mass spectrometry-based assays. This guide provides a comparative analysis of the HPLC purity assessment for peptides containing this deuterated cysteine derivative against its non-deuterated counterpart and other common cysteine-protecting group strategies.
Comparative Overview of Cysteine Protecting Groups
The choice of the cysteine-protecting group is a crucial factor that influences not only the strategy for disulfide bond formation but also the impurity profile of the final peptide. The trityl (Trt) group is widely used due to its high stability during synthesis and its lability to standard acidolysis conditions for cleavage.[1][2]
The table below compares common cysteine protecting groups used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
| Protecting Group | Cleavage/Deprotection Method | Key Advantages | Potential Impurities & Disadvantages |
| Trityl (Trt) | Acidolysis (e.g., 95% TFA)[3] | High stability during synthesis; compatible with standard Fmoc cleavage cocktails.[1] | Premature deprotection can lead to disulfide formation; S-alkylation by carbocations generated during cleavage.[1] |
| Acetamidomethyl (Acm) | Iodolysis or treatment with silver salts. | Orthogonal to acid-labile groups, allowing for selective disulfide bond formation. | Requires a separate, non-acidolytic deprotection step which can complicate the workflow. |
| S-tert-butylthio (StBu) | Reduction with reagents like DTT or phosphines. | Orthogonal to acid-labile groups. | Requires a specific reductive cleavage step. |
| Benzyl (Bzl) | Requires harsh acidic conditions (e.g., Hydrogen Fluoride). | Highly stable. | Harsh cleavage can lead to side reactions and a more complex impurity profile. Not ideal for standard Fmoc-SPPS. |
For routine synthesis, Fmoc-Cys(Trt)-OH is often preferred for its straightforward integration into the standard Fmoc-SPPS workflow. The introduction of a deuterium label (d2) does not alter these fundamental chemical properties.
Analysis of Deuterated vs. Non-Deuterated Peptides
The primary distinction between a peptide synthesized with this compound and one with the standard Fmoc-Cys(Trt)-OH is the mass. The deuterium atoms add approximately 2 Daltons to the molecular weight of the amino acid and, consequently, the final peptide.
Impact on Synthesis and HPLC Purity:
-
Solid-Phase Peptide Synthesis (SPPS): The synthetic process is identical. The deuterium label does not affect the reactivity of the amino acid during coupling and deprotection cycles.
-
HPLC Purity Profile: In reversed-phase HPLC (RP-HPLC), separation is based on hydrophobicity. The minor increase in mass from deuterium substitution typically has a negligible effect on the retention time of a peptide. Therefore, the HPLC chromatograms of the crude and purified peptides are expected to be virtually identical, showing the same main peak and a similar impurity profile.
Impact on Mass Spectrometry (MS) Analysis:
-
Mass Confirmation: This is where the difference is apparent and intended. Mass spectrometry, often coupled with HPLC (LC-MS), will clearly distinguish the deuterated peptide from its non-deuterated counterpart by a +2 Da mass shift. This mass difference is the entire basis for its use as an internal standard.
Quantitative Data Presentation
To illustrate the expected analytical results, consider a model tripeptide, Cys-Ala-Gly .
Table 1: Theoretical Properties of Model Peptide (Cys-Ala-Gly)
| Property | Synthesized with Fmoc-Cys(Trt)-OH | Synthesized with this compound |
| Amino Acid Residue | Cysteine | Cysteine-d2 |
| Monoisotopic Mass (Cys residue) | 103.0092 Da | 105.0217 Da (approx.) |
| Monoisotopic Mass (Peptide) | 233.0678 Da | 235.0803 Da (approx.) |
| Mass Difference | N/A | ~ +2.0125 Da |
Table 2: Hypothetical HPLC-MS Purity Analysis Results
| Parameter | Peptide with Cys | Peptide with Cys-d2 |
| HPLC Retention Time | 15.25 min | 15.25 min |
| Purity by HPLC (UV @ 220 nm) | 98.5% | 98.5% |
| Observed Mass [M+H]⁺ (MS) | 234.0751 | 236.0876 |
| Conclusion | High purity confirmed. | High purity confirmed, with expected +2 Da mass shift. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell Wang resin in Dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Coupling: React the resin with Fmoc-Gly-OH and Diisopropylcarbodiimide (DIC) in the presence of Dimethylaminopyridine (DMAP).
-
Capping: Acetylate any unreacted hydroxyl groups on the resin using acetic anhydride and pyridine.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus by treating the resin with 20% piperidine in Dimethylformamide (DMF) for 20 minutes.
-
Coupling Cycle: For each subsequent amino acid (e.g., Fmoc-Ala-OH, then Fmoc-Cys(Trt)-OH or this compound), perform the following steps:
-
Activate the amino acid with a coupling agent (e.g., HBTU/DIPEA in DMF).
-
Add the activated amino acid solution to the resin and react for 1-2 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
Perform Fmoc deprotection as in step 4.
-
-
Final Wash: After the final coupling cycle, wash the peptide-resin extensively with DMF, DCM, and methanol, then dry under vacuum.
Protocol 2: Peptide Cleavage and Deprotection
-
Preparation: Prepare a fresh cleavage cocktail. A standard cocktail for Trt deprotection is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).
-
Incubation: Stir the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 3: Reversed-Phase HPLC Purity Analysis
-
Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent, typically 0.1% TFA in water or a water/acetonitrile mixture.
-
HPLC System: Use a reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% to 65% Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 214-220 nm, where the peptide bond absorbs light.
-
-
Data Analysis: Integrate the peak areas. Calculate purity by dividing the peak area of the desired peptide by the total area of all observed peaks. Confirm the identity of the main peak using an integrated mass spectrometer.
Mandatory Visualizations
Caption: Workflow for peptide synthesis, processing, and analysis.
Caption: Analytical outcomes for deuterated peptides.
References
Orthogonality of Trityl (Trt) Protection in Fmoc Peptide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is a critical determinant of peptide purity and yield. The 9-fluorenylmethoxycarbonyl (Fmoc) strategy, dominant in modern peptide synthesis, relies on an orthogonal protection scheme where the temporary Nα-Fmoc group is removed by a base, while semi-permanent side-chain protecting groups are cleaved by an acid in the final step. The trityl (Trt) group, an acid-labile protecting group, is frequently employed for the side chains of several amino acids, including Cysteine (Cys), Histidine (His), Asparagine (Asn), and Glutamine (Gln).[1][2] This guide provides an objective comparison of the Trt protecting group's performance against other common alternatives, supported by experimental data and detailed protocols, to aid researchers in optimizing their peptide synthesis strategies.
The Principle of Orthogonality in Fmoc SPPS
The core principle of Fmoc SPPS is the use of orthogonal protecting groups, which allows for the selective deprotection of one type of group without affecting others.[3] The Nα-Fmoc group is labile to basic conditions, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF), which does not affect the acid-labile side-chain protecting groups.[1] Conversely, the final cleavage of the peptide from the resin and the removal of side-chain protecting groups are achieved with a strong acid, most commonly trifluoroacetic acid (TFA).[4] The Trt group's stability to piperidine and lability to TFA make it an excellent choice for this orthogonal scheme.
References
Unveiling Peptide Dynamics: A Comparative Guide to NMR Characterization of Fmoc-Cys(Trt)-OH-d2 Labeled Peptides
For researchers, scientists, and drug development professionals, the precise characterization of peptide structure and dynamics is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool in this endeavor, and the strategic incorporation of stable isotopes can significantly enhance the quality and resolution of NMR data. This guide provides an objective comparison of using deuterium-labeled Fmoc-Cys(Trt)-OH-d2 in peptide synthesis for NMR analysis versus its non-labeled counterpart and other labeling strategies. The inclusion of supporting experimental data, detailed protocols, and visualizations aims to equip researchers with the knowledge to leverage this technique for their specific applications.
Deuterium labeling, the substitution of hydrogen (¹H) with its heavier isotope deuterium (²H or D), is a well-established method for simplifying NMR spectra of complex biomolecules like peptides and proteins.[1] By replacing protons at specific sites, deuteration effectively "edits" the NMR spectrum, reducing the number of signals and narrowing the remaining proton resonances by minimizing ¹H-¹H dipolar couplings.[2] This leads to improved spectral resolution and can enhance the sensitivity of certain NMR experiments.[1][2] The commercially available this compound, where the two protons on the β-carbon of cysteine are replaced with deuterium, offers a straightforward method to introduce a site-specific isotopic label during solid-phase peptide synthesis (SPPS).
Performance Comparison: The Impact of β-Deuteration on Cysteine NMR Signatures
The primary advantage of incorporating this compound into a peptide is the simplification of the corresponding ¹H NMR spectrum. The absence of the Cβ protons eliminates their signals and simplifies the spin systems of adjacent residues. This effect is particularly beneficial in resolving spectral overlap, a common challenge in the analysis of larger or structurally complex peptides.
To illustrate the impact of this specific deuteration, we present a comparison of key NMR parameters for a hypothetical model peptide, Ac-Ala-Cys-Gly-NH₂, synthesized with either standard Fmoc-Cys(Trt)-OH or this compound.
Table 1: Comparison of ¹H NMR Parameters for Ac-Ala-Cys-Gly-NH₂
| Residue | Proton | Chemical Shift (ppm) - Non-labeled Cys | Chemical Shift (ppm) - Cys-d2 Labeled | Linewidth (Hz) - Non-labeled Cys | Linewidth (Hz) - Cys-d2 Labeled |
| Ala | Hα | 4.35 | 4.35 | 5.2 | 5.1 |
| Hβ | 1.42 | 1.42 | 4.8 | 4.8 | |
| Cys | Hα | 4.60 | 4.60 | 6.5 | 4.0 |
| Hβ1 | 2.95 | N/A | 7.8 | N/A | |
| Hβ2 | 3.10 | N/A | 7.5 | N/A | |
| Gly | Hα1 | 3.98 | 3.97 | 5.5 | 5.4 |
| Hα2 | 3.92 | 3.91 | 5.6 | 5.5 |
Note: Data is representative and intended for illustrative purposes.
The most significant change is the disappearance of the Cys Hβ signals and the notable sharpening of the Cys Hα resonance in the d2-labeled peptide. The reduction in the linewidth of the Cys Hα proton is a direct consequence of eliminating the scalar (J-coupling) and dipolar interactions with the adjacent Cβ protons.
Alternative Labeling Strategies
While site-specific deuteration with this compound offers targeted spectral simplification, other isotopic labeling strategies provide different advantages.
Table 2: Comparison of Isotopic Labeling Strategies for Peptide NMR
| Labeling Strategy | Description | Advantages | Disadvantages |
| None (Natural Abundance) | No isotopic enrichment. | Cost-effective and straightforward synthesis. | Spectral overlap and broad lines for larger peptides. |
| Uniform ¹⁵N Labeling | All nitrogen atoms are ¹⁵N. | Enables ¹H-¹⁵N correlation experiments (e.g., HSQC) for backbone assignment. | Does not simplify the ¹H spectrum. |
| Uniform ¹³C, ¹⁵N Labeling | All carbon and nitrogen atoms are ¹³C and ¹⁵N, respectively. | Allows for a full suite of triple-resonance experiments for complete assignment. | High cost of labeled amino acids; can increase spectral complexity if not combined with deuteration. |
| Site-specific Deuteration (e.g., Cys-d2) | Deuterium is incorporated at a specific position. | Targeted spectral simplification; aids in resonance assignment.[3] | Limited to the labeled site; may require synthesis of custom-labeled amino acids. |
| Perdeuteration | Most non-exchangeable protons are replaced with deuterium. | Dramatically simplifies ¹H spectra and narrows linewidths, ideal for large proteins. | Loss of ¹H-¹H distance information (NOEs); requires protein expression in deuterated media. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Cys-d2 Labeled Peptide
This protocol outlines the manual synthesis of a model peptide using Fmoc chemistry.
Caption: Workflow for Fmoc-based solid-phase peptide synthesis.
-
Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM) to remove residual piperidine and by-products.
-
Amino Acid Coupling: For the cysteine residue, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF and add to the resin. Agitate for 2 hours. For other amino acids, use the corresponding non-labeled Fmoc-amino acid.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups (including the Trt group) by treating with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours.
-
Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the mass of the purified peptide by mass spectrometry.
NMR Sample Preparation and Analysis
References
- 1. Effects of deuteration on solid-state NMR spectra of single peptide crystals and oriented protein samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Protein NMR For Drug Discovery - The Role Of Deuteration [peakproteins.com]
- 3. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00045D [pubs.rsc.org]
A Comparative Guide to Analytical Techniques for Validating Peptide Sequences with Deuterated Cysteine
For researchers, scientists, and drug development professionals working with stable isotope-labeled peptides, confirming the precise sequence and the exact location of isotopic incorporation is critical for ensuring the quality and efficacy of their molecules. This guide provides an objective comparison of three key analytical techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Edman Degradation—for the validation of peptide sequences containing deuterated cysteine. We present a summary of their performance, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate methodology.
Introduction to Deuterated Cysteine Peptide Validation
Deuterium-labeled compounds, including peptides, are increasingly used in pharmaceutical development to improve metabolic stability and pharmacokinetic profiles. Cysteine, with its reactive thiol group, is a common site for modification and labeling. Validating a peptide sequence with a deuterated cysteine involves not only confirming the correct amino acid sequence but also verifying the presence and location of the deuterium atoms on the cysteine residue. The choice of analytical technique depends on a variety of factors including the required level of detail, sample amount, throughput needs, and cost.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of Mass Spectrometry, NMR Spectroscopy, and Edman Degradation for the validation of peptide sequences with deuterated cysteine.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Edman Degradation |
| Primary Function | Sequence confirmation & mass verification | Site-specific confirmation of deuteration & 3D structure | N-terminal sequence determination |
| Detection of Deuteration | Indirectly, through mass shift | Direct detection of deuterium or absence of proton signals | Indirectly, through retention time shift of the PTH-derivative |
| Quantitative Analysis | Relative quantification of labeled vs. unlabeled species | Highly quantitative for deuterium incorporation | Less precise for quantifying deuteration levels |
| Sensitivity | High (femtomole to picomole range) | Moderate to Low (micromole to millimole range) | Moderate (picomole range) |
| Throughput | High | Low | Low |
| Sample Requirement | Low | High | Moderate |
| Information Provided | Molecular weight, fragmentation pattern, sequence | Atomic-level structural information, site of deuteration | N-terminal amino acid sequence |
| De Novo Sequencing | Possible with MS/MS | Not applicable for primary sequence | Yes, for the N-terminus |
| Cost (Instrument) | High | Very High | Moderate |
| Expertise Required | High | Very High | Moderate |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for peptide sequencing due to its high sensitivity and ability to analyze complex mixtures. For peptides containing deuterated cysteine, MS can confirm the expected mass shift and provide sequence information through fragmentation analysis.
Experimental Protocol: LC-MS/MS for Deuterated Cysteine Peptide Validation
-
Sample Preparation:
-
Dissolve the deuterated peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile.
-
If the peptide is part of a larger protein, perform enzymatic digestion (e.g., with trypsin) to generate smaller peptide fragments. To prevent disulfide bond formation, which can complicate analysis, a reduction and alkylation step is typically performed. However, for validating a synthetic peptide with a known deuterated cysteine, this may not be necessary.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the peptide solution into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separate the peptides on a C18 reversed-phase column using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
The eluting peptides are introduced into the mass spectrometer (e.g., a quadrupole-time-of-flight or Orbitrap instrument).
-
MS1 Scan: Acquire a full scan to determine the mass-to-charge ratio (m/z) of the intact peptide. The presence of the deuterated cysteine will result in a mass increase corresponding to the number of deuterium atoms incorporated.
-
MS2 Scan (Tandem MS): Select the precursor ion corresponding to the deuterated peptide for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[1] The resulting fragment ions (b- and y-ions) are measured.
-
-
Data Analysis:
-
The MS/MS spectrum is analyzed to determine the amino acid sequence. The mass difference between adjacent fragment ions corresponds to the mass of an amino acid residue.
-
The location of the deuterated cysteine is confirmed by observing the mass shift in the fragment ions containing this residue. For example, if a deuterium atom is on the beta-carbon of cysteine, the b-ions containing the deuterated cysteine and all subsequent y-ions will show a mass increase.
-
Workflow for MS-based Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for determining the exact location of deuterium incorporation at an atomic level. It provides detailed structural information in solution.
Experimental Protocol: 2D NMR for Deuterated Cysteine Peptide Validation
-
Sample Preparation:
-
Dissolve a high concentration of the deuterated peptide (typically >0.5 mM) in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).[2] The sample volume should be around 450-500 µL for a standard 5 mm NMR tube.
-
Ensure the sample is free of particulate matter by filtering it into the NMR tube.
-
The pH of the sample should be carefully adjusted to ensure peptide stability and optimal spectral quality.
-
-
NMR Data Acquisition:
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall purity and folding of the peptide. The absence or reduced intensity of a proton signal at the expected chemical shift for the cysteine protons can indicate deuterium incorporation.[3]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. The absence of a cross-peak for a specific proton-carbon pair in the cysteine residue provides strong evidence of deuteration at that proton position.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments help in assigning the proton resonances of the peptide and provide information about through-bond and through-space connectivities, respectively, which can further confirm the location of the deuterated cysteine within the peptide sequence.[4]
-
²H NMR: Direct detection of the deuterium signal provides unambiguous confirmation of deuteration. However, this technique is less sensitive than ¹H NMR.[3]
-
-
Data Analysis:
-
Process the NMR spectra using appropriate software.
-
Compare the spectra of the deuterated peptide with that of its non-deuterated counterpart to identify changes in the signals corresponding to the cysteine residue.
-
The integration of the residual proton signal in the ¹H NMR spectrum can be used to quantify the percentage of deuterium incorporation.
-
Workflow for NMR-based Validation
Edman Degradation
Edman degradation is a classic method for sequencing peptides from the N-terminus. While it has been largely superseded by mass spectrometry for high-throughput applications, it remains a valuable tool for unambiguous N-terminal sequence confirmation.
Experimental Protocol: Edman Degradation of a Deuterated Cysteine Peptide
-
Sample Preparation:
-
The peptide sample must be highly purified.
-
To ensure the stability of the cysteine residue during the sequencing cycles, it is often necessary to perform a chemical modification of the thiol group. For a deuterated cysteine, this step would be omitted to observe the deuterated residue directly.
-
A standard of the phenylthiohydantoin (PTH) derivative of the deuterated cysteine should be synthesized for use in HPLC identification.
-
-
Automated Edman Sequencing:
-
The peptide is immobilized on a solid support.
-
The sequencing is performed in an automated protein sequencer.
-
Coupling: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC).
-
Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide using an acid.
-
Conversion: The cleaved amino acid derivative is converted to a more stable PTH-amino acid.
-
-
HPLC Analysis:
-
The PTH-amino acid is injected into an HPLC system.
-
It is identified by comparing its retention time to a standard chromatogram of known PTH-amino acids.
-
The retention time of the PTH-deuterated cysteine may be slightly different from that of the non-deuterated PTH-cysteine due to the isotopic effect. The synthesized standard is crucial for its correct identification.
-
-
Data Analysis:
-
The sequence is determined by identifying the PTH-amino acid released in each cycle.
-
The presence of the deuterated cysteine is confirmed when the PTH-derivative corresponding to the synthesized standard is detected in the expected cycle.
-
Workflow for Edman Degradation-based Validation
Conclusion
The validation of peptide sequences containing deuterated cysteine can be effectively achieved using Mass Spectrometry, NMR Spectroscopy, and Edman Degradation.
-
Mass Spectrometry is the most versatile and high-throughput technique, providing both sequence confirmation and localization of the deuterated residue.
-
NMR Spectroscopy offers the most detailed and unambiguous information on the site of deuteration at the atomic level, making it the gold standard for structural confirmation.
-
Edman Degradation provides a reliable, albeit lower-throughput, method for confirming the N-terminal sequence and the position of the deuterated cysteine within that sequence.
The choice of technique will ultimately depend on the specific requirements of the research or development project. In many cases, a combination of these techniques may be employed to provide a comprehensive validation of the deuterated peptide.
References
A Researcher's Guide to Cysteine S-Protecting Groups: A Comparative Stability Analysis
For researchers, scientists, and drug development professionals, the strategic selection of a cysteine (Cys) S-protecting group is a critical determinant in the successful synthesis of peptides and proteins. The unique reactivity of the cysteine thiol group, essential for forming native disulfide bonds and for bioconjugation, also presents a significant challenge during chemical synthesis. Effective protection of this sulfhydryl group is paramount to prevent undesirable side reactions, such as oxidation and alkylation, and to ensure the desired product in high yield and purity.
This guide provides an objective comparison of the stability of commonly employed S-protecting groups for cysteine, supported by experimental data. We will delve into their lability under various chemical conditions, offering a framework for selecting the optimal protecting group for your specific research needs, from routine peptide synthesis to the complex assembly of molecules with multiple disulfide bridges.
Comparative Stability of Common S-Protecting Groups
The choice of a protecting group is primarily dictated by its stability to the conditions used throughout the synthesis and its selective removal (deprotection) without affecting the peptide backbone or other side-chain protecting groups. The following table summarizes the stability of several widely used cysteine protecting groups under various conditions encountered during solid-phase peptide synthesis (SPPS).
| Protecting Group | Structure | Stable To | Labile To (Deprotection Conditions) | Key Considerations & Potential Side Reactions |
| Trityl (Trt) | Triphenylmethyl | Basic conditions (e.g., piperidine) | Strong acids (e.g., TFA/TIS/H₂O 95:2.5:2.5)[1][2] | Most common and cost-effective for routine synthesis.[1][3] Prone to causing racemization, especially when cysteine is at the C-terminus.[3] Can lead to S-alkylation during final cleavage without sufficient scavengers. |
| 4-Methoxytrityl (Mmt) | (4-Methoxyphenyl)diphenylmethyl | Basic conditions (e.g., piperidine) | Mild acids (e.g., 1-2% TFA in DCM). | More acid-labile than Trt, allowing for selective on-resin deprotection. Useful for on-resin cyclization and synthesis of peptides with a free cysteine. |
| Acetamidomethyl (Acm) | Acetamidomethyl | Strong acids (TFA), bases (piperidine) | Heavy metal ions (e.g., Hg(OAc)₂, Ag(I)) or iodine (I₂) | Excellent for orthogonal protection strategies requiring purification of the protected peptide before disulfide bond formation. Deprotection with mercury salts is toxic. |
| tert-Butyl (tBu) | tert-Butyl | Strong acids (TFA), bases (piperidine), iodine oxidation | Not readily cleaved by standard TFA cocktails. Removal often requires harsher conditions or specific reagents. | Provides an orthogonal protection strategy similar to Acm. Useful in the synthesis of peptides with multiple disulfide bridges. |
| Diphenylmethyl (Dpm) | Diphenylmethyl | Mild acids (e.g., 1-3% TFA), stable to S-Trt cleavage conditions | High concentrations of TFA (e.g., 95% TFA). | Fills the stability gap between highly acid-labile groups (like Trt) and those requiring very strong acids for removal. Shows reduced racemization compared to Trt. |
| 4-Methoxybenzyl (Mob) | 4-Methoxybenzyl | Stable to mild acids. | High concentrations of TFA, often requiring elevated temperatures. Can be removed reductively with TFA/TIS. | More acid-labile than other benzyl-type protecting groups but more stable than Trt. |
| S-tert-butylthio (StBu) | tert-Butylthio | Acidic conditions (TFA) if thiols are avoided as scavengers. | Reducing agents (e.g., thiols, trialkylphosphines). | Useful for on-resin selective deprotection to allow for modification of the cysteine residue or on-resin disulfide bond formation. |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful application and removal of protecting groups. Below are representative methodologies for the deprotection of some of the most common S-protecting groups.
Protocol 1: Acidolytic Cleavage of Trityl (Trt) and other Acid-Labile Groups
This protocol is suitable for the global deprotection of peptides synthesized on acid-labile resins, including the removal of the Trt group from cysteine.
-
Resin Preparation: Following synthesis, the peptidyl-resin is washed thoroughly with dichloromethane (DCM) and dried under vacuum.
-
Cleavage Cocktail Preparation: A cleavage cocktail is prepared, typically consisting of trifluoroacetic acid (TFA), a scavenger such as triisopropylsilane (TIS) to prevent re-attachment of the protecting group, and water. A common mixture is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: The dried resin is treated with the cleavage cocktail (approximately 10 mL per 0.1 mmol of resin) and agitated at room temperature for 2-3 hours.
-
Peptide Precipitation: The resin is filtered, and the filtrate containing the deprotected peptide is collected. The peptide is then precipitated by adding the filtrate to cold diethyl ether.
-
Peptide Isolation: The precipitated peptide is collected by centrifugation, and the ether is decanted. The peptide pellet is washed with cold ether to remove residual scavengers and cleavage byproducts. The final product is dried under vacuum.
Protocol 2: On-Resin Deprotection of 4-Methoxytrityl (Mmt)
This method allows for the selective removal of the Mmt group while the peptide remains attached to the solid support, enabling on-resin modifications like disulfide bond formation.
-
Resin Swelling: The peptidyl-resin containing the Cys(Mmt) residue is swelled in DCM.
-
Selective Deprotection: The resin is treated with a solution of 1-2% TFA in DCM. The reaction is typically performed in short, repeated intervals (e.g., 10 x 1 minute) to minimize potential side reactions. The release of the Mmt cation can be monitored by the appearance of a yellow color.
-
Washing: The resin is thoroughly washed with DCM and then dimethylformamide (DMF) to remove the cleaved Mmt groups and residual acid. The now-free thiol is ready for subsequent on-resin reactions.
Protocol 3: Oxidative Deprotection and Cyclization of Acetamidomethyl (Acm)
This protocol describes the removal of the Acm group and concomitant formation of a disulfide bond using iodine.
-
Peptide Dissolution: The purified Acm-protected peptide is dissolved in a suitable solvent, such as aqueous acetic acid or methanol.
-
Iodine Treatment: A solution of iodine in the same solvent is added dropwise to the peptide solution until a persistent yellow color is observed, indicating an excess of iodine. The reaction is typically stirred at room temperature for 1-2 hours.
-
Quenching: The excess iodine is quenched by the addition of a dilute aqueous solution of sodium thiosulfate or ascorbic acid until the yellow color disappears.
-
Purification: The cyclized peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to remove salts and any unreacted starting material.
Visualizing Experimental Workflows and Chemical Structures
To further clarify the processes involved, the following diagrams illustrate a general workflow for comparing the stability of S-protecting groups and the chemical structures of the protected cysteine residues.
Caption: General workflow for comparing S-protecting group stability.
Caption: Chemical structures of common S-protected cysteine residues.
References
Safety Operating Guide
Proper Disposal of Fmoc-Cys(Trt)-OH-d2: A Comprehensive Guide for Laboratory Personnel
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Fmoc-Cys(Trt)-OH-d2, a deuterated derivative of the N-terminally protected amino acid Fmoc-Cys(Trt)-OH, is a crucial reagent in peptide synthesis. While Safety Data Sheets (SDS) for the non-deuterated form, Fmoc-Cys(Trt)-OH, indicate that the compound is not classified as hazardous, proper disposal is paramount to ensure laboratory safety and environmental compliance.[1][2] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound and associated waste streams.
Immediate Safety Precautions
Before handling this compound, it is crucial to adhere to standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.[1][3]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.[1]
-
Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water and consult a physician. Avoid the formation of dust when handling the solid compound.
-
Spill Management: In the event of a small spill, carefully sweep up the solid material and place it in a designated, sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Waste Classification and Segregation
The primary principle for the disposal of this compound is to treat it as chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
Quantitative Data Summary for Fmoc-Cys(Trt)-OH
| Property | Value |
| Molecular Formula | C38H33NO4S |
| Molecular Weight | 585.7 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents (e.g., DMF, DCM), insoluble in water |
Note: The deuterated form, this compound, will have a slightly higher molecular weight.
Step-by-Step Disposal Procedures
The disposal protocol for this compound can be broken down into the handling of solid waste and liquid waste.
This category includes unused or expired this compound, as well as contaminated consumables such as weighing paper, gloves, and pipette tips.
-
Segregation: Collect all solid waste contaminated with this compound separately from other laboratory waste.
-
Containment: Place the segregated solid waste into a clearly labeled, leak-proof hazardous waste container.
-
Labeling: The container must be clearly marked with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed container in a designated, well-ventilated, and secure area for hazardous waste accumulation, away from incompatible materials.
-
Collection: Arrange for the disposal of the container through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.
Liquid waste includes any solutions containing this compound, such as reaction mixtures, wash solvents (e.g., DMF, DCM), and solutions from deprotection steps.
-
Segregation: Collect all liquid waste containing this compound in a dedicated, sealed hazardous waste container. Do not mix with other waste streams unless permitted by your institution's EHS guidelines.
-
Containment: Use a container that is compatible with the solvents used. For example, if using halogenated solvents like dichloromethane, a glass container is preferable.
-
Labeling: Clearly label the liquid waste container with "Hazardous Waste" and list all chemical constituents, including solvents and the full name "this compound".
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, preferably in secondary containment to prevent spills.
-
Disposal: Contact your institution's EHS office or approved waste management vendor to schedule a pickup for the full waste container.
Experimental Protocols
The deprotection of the Fmoc group, typically with a solution of piperidine in DMF, generates waste containing dibenzofulvene and its adducts. This waste stream is considered hazardous and must be disposed of following the liquid waste procedures outlined above. Similarly, the removal of the trityl group, often with trifluoroacetic acid (TFA), results in a hazardous acidic waste stream that requires careful segregation and disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of solid and liquid waste containing this compound.
It is the responsibility of the waste generator to ensure that all disposal methods comply with local, regional, and national regulations. Always consult your institution's specific guidelines for chemical waste management.
References
Personal protective equipment for handling Fmoc-Cys(Trt)-OH-d2
Essential Safety and Handling Guide for Fmoc-Cys(Trt)-OH-d2
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical reagents. This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound, a deuterated N-terminal protected cysteine derivative used in peptide synthesis. Adherence to these protocols is crucial for maintaining a safe research environment and ensuring the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to ensure personal safety when handling this compound. The following table summarizes the recommended equipment.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must have side shields.[2][3] |
| Safety Goggles | Recommended when there is a risk of splashing.[2] | |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended. Inspect for tears before use and dispose of contaminated gloves properly. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect clothing and skin. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling the powder outside of a chemical fume hood to prevent inhalation of dust. |
Health and Hazard Information
Based on data for similar compounds, potential health effects may include:
-
Inhalation : May cause respiratory tract irritation. If inhaled, move the individual to fresh air. Seek medical attention if breathing becomes difficult.
-
Skin Contact : May cause skin irritation. In case of contact, wash the affected area with soap and plenty of water.
-
Eye Contact : May cause eye irritation. If contact occurs, flush eyes with water as a precaution.
-
Ingestion : May be harmful if swallowed. Rinse the mouth with water and seek medical advice.
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound from receipt to use is critical for safety and maintaining chemical purity.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any signs of damage.
-
Storage : Store the container in a cool, dry, and well-ventilated place, typically between 2-8°C. Keep the container tightly sealed to prevent moisture absorption. Store away from strong oxidizing agents.
-
Preparation for Use : Before opening, allow the container to warm to room temperature to prevent condensation.
Experimental Workflow
The following workflow outlines the key steps for safely handling this compound during experimental procedures, such as weighing and solution preparation, which are common in solid-phase peptide synthesis (SPPS).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
